molecular formula C11H12O4 B3025310 Dimethyl dipropargylmalonate CAS No. 63104-44-9

Dimethyl dipropargylmalonate

Cat. No.: B3025310
CAS No.: 63104-44-9
M. Wt: 208.21 g/mol
InChI Key: AKISDSWMEPTCRL-UHFFFAOYSA-N
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Description

Dimethyl dipropargylmalonate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2-bis(prop-2-ynyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKISDSWMEPTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)(CC#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63104-44-9
Record name Dimethyl Dipropargylmalonate
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Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dimethyl Dipropargylmalonate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound (CAS No: 63104-44-9), a valuable dialkylated malonic ester.[1] This compound serves as a critical building block in advanced organic synthesis, particularly in the construction of complex cyclic systems and functionalized molecules for pharmaceutical and materials science research.[2]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices, emphasizing safety, and providing a robust framework for reproducible, high-yield synthesis. The protocol is designed for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry techniques.

Mechanistic Rationale: The Malonic Ester Synthesis

The synthesis of this compound is a classic application of the malonic ester synthesis , a powerful carbon-carbon bond-forming reaction.[3][4] The core principle relies on the heightened acidity of the α-hydrogens of dimethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[5] This allows for sequential deprotonation and alkylation.

The reaction proceeds via two main stages:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract an α-hydrogen from dimethyl malonate. This creates a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[5]

  • Nucleophilic Substitution (SN2 Alkylation): The enolate attacks an electrophilic alkyl halide—in this case, propargyl bromide—in a bimolecular nucleophilic substitution (SN2) reaction.[5] This process is repeated a second time to install both propargyl groups, yielding the desired dialkylated product.

The choice of a primary halide like propargyl bromide is critical, as SN2 reactions are sensitive to steric hindrance. Secondary and tertiary halides are unsuitable as they favor elimination side reactions.[5]

Reaction Workflow Diagram

Synthesis_Workflow DM Dimethyl Malonate Base1 + NaH - H₂ DM->Base1 Enolate1 Enolate Intermediate (monoanion) Alkyl1 + Propargyl Bromide Enolate1->Alkyl1 Monoalkyl Dimethyl Propargylmalonate Base2 + NaH - H₂ Monoalkyl->Base2 Enolate2 Enolate Intermediate (dianion precursor) Alkyl2 + Propargyl Bromide Enolate2->Alkyl2 FinalProduct This compound Base1->Enolate1 Alkyl1->Monoalkyl Base2->Enolate2 Alkyl2->FinalProduct

Caption: Sequential deprotonation and alkylation of dimethyl malonate.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount for the safe execution of this synthesis.

  • Propargyl Bromide: This reagent is a potent lachrymator, is flammable, and can be shock-sensitive, especially in pure form.[6][7][8] It is often supplied as an 80% solution in toluene to reduce its explosive tendency.[7][9] All manipulations must be conducted in a certified chemical fume hood. [6] Personal protective equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and appropriate gloves (PVC is recommended), is mandatory.[6][10]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents to produce highly flammable hydrogen gas. It is typically supplied as a mineral oil dispersion, which must be washed away with a non-reactive solvent like hexanes before use. Always handle NaH under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free anhydrous THF from a sealed container.

Detailed Experimental Protocol

This protocol is designed for a 0.1 mole scale synthesis. All glassware should be thoroughly flame-dried or oven-dried before use and assembled under a positive pressure of an inert gas.

Reagent and Product Data
Compound Formula MW ( g/mol ) CAS No. Amount (0.1 mol scale) Equivalents Physical Properties
Dimethyl MalonateC₅H₈O₄132.12108-59-813.21 g (11.45 mL)1.0Density: 1.154 g/mL[11]
Sodium Hydride (60%)NaH24.007646-69-78.8 g2.2(Dispersion in mineral oil)
Propargyl BromideC₃H₃Br118.96106-96-728.5 g (19.8 mL of 80% soln)2.2(Assuming 80% solution in toluene)
Anhydrous THFC₄H₈O-109-99-9~400 mL-Solvent
Product:
This compoundC₁₁H₁₂O₄208.2163104-44-9Theoretical: 20.82 g-BP: 93-95 °C/7 mmHg[2]
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 1 L three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas.

  • Base Preparation: In the reaction flask, add 8.8 g of 60% sodium hydride dispersion. Wash the dispersion three times with 30 mL portions of dry hexanes, allowing the NaH to settle and removing the supernatant via cannula each time. After the final wash, place the flask under a gentle vacuum to remove residual hexanes, then backfill with inert gas.

  • Initial Deprotonation: Add 300 mL of anhydrous THF to the flask. Begin stirring to create a suspension. Using the dropping funnel, add a solution of dimethyl malonate (13.21 g) in 50 mL of anhydrous THF dropwise to the NaH suspension over 30 minutes. The mixture will warm, and hydrogen gas will evolve (ensure proper ventilation to the fume hood). Stir for an additional 30 minutes at room temperature after the addition is complete to ensure full formation of the enolate.

  • First Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add a solution of propargyl bromide (14.25 g, ~9.9 mL of 80% solution) in 50 mL of anhydrous THF dropwise over 45 minutes, maintaining the internal temperature below 10 °C. A precipitate of sodium bromide will form. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Second Alkylation: The procedure for the second alkylation mirrors the first. Re-cool the mixture to 0 °C and add the remaining propargyl bromide solution (14.25 g) dropwise over 45 minutes. Once the addition is complete, remove the ice bath and stir the reaction mixture overnight (12-16 hours) at room temperature to ensure the reaction goes to completion.

  • Reaction Quenching: Cautiously quench the reaction by cooling the flask to 0 °C and slowly adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Extreme caution is advised as any unreacted NaH will react vigorously.

  • Workup and Extraction: Transfer the mixture to a 1 L separatory funnel. Add 200 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 93-95 °C at a pressure of 7 mmHg to yield pure this compound as a colorless liquid.[2]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR should show characteristic peaks for the acetylenic proton (t), the methylene protons adjacent to the alkyne (d), and the methyl ester protons (s).

  • Infrared (IR) Spectroscopy: An IR spectrum should display a sharp absorption band around 3300 cm⁻¹ (alkynyl C-H stretch) and a weaker band around 2120 cm⁻¹ (C≡C stretch), in addition to the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of the distilled product and verify its molecular weight (m/z = 208.21).

By adhering to this detailed guide, researchers can reliably synthesize this compound, enabling further exploration of its utility in the development of novel chemical entities.

References

Chemical properties of dimethyl dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Chemical Properties, Reactivity, and Synthetic Utility of Dimethyl Dipropargylmalonate

Abstract and Core Competencies

Dimethyl 2,2-dipropargylmalonate (DMDP M) is a symmetrically substituted diester featuring a central quaternary carbon atom flanked by two propargyl groups. Its molecular architecture, possessing two terminal alkyne functionalities, establishes it as a highly versatile and reactive building block in modern organic synthesis and materials science. The strategic placement of these alkynes allows for a range of unique transformations, most notably intramolecular cyclization and cyclopolymerization reactions, which are not readily accessible with simpler malonic esters. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and key reactive pathways of DMDP M. We will delve into the mechanistic underpinnings of its cyclization behavior under various catalytic conditions and present field-proven protocols, offering researchers a robust framework for leveraging this molecule's synthetic potential.

Synthesis, Characterization, and Physical Properties

The synthesis of this compound is most efficiently achieved through the classical malonic ester synthesis pathway, which involves the sequential alkylation of dimethyl malonate.

Synthetic Rationale and Workflow

The core principle of the synthesis relies on the acidity of the α-protons of dimethyl malonate. A suitable base is used to generate a nucleophilic enolate, which subsequently displaces a halide from propargyl bromide. Critically, this process must be repeated a second time to introduce the second propargyl group onto the same carbon, yielding the target quaternary center. The choice of base and solvent is crucial to ensure complete dialkylation while minimizing side reactions.

Synthesis_Workflow cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation DMM Dimethyl Malonate Enolate1 Sodio-dimethylmalonate (Enolate Intermediate) DMM->Enolate1 Deprotonation Base1 Base (e.g., NaH) Base1->Enolate1 Monoalkyl Dimethyl Propargylmalonate Enolate1->Monoalkyl SN2 Attack PB1 Propargyl Bromide PB1->Monoalkyl Enolate2 Mono-alkylated Enolate Monoalkyl->Enolate2 Deprotonation Base2 Base (e.g., NaH) Base2->Enolate2 DMDP DMDP Enolate2->DMDP PB2 Propargyl Bromide PB2->DMDP M SN2 Attack Cyclopolymerization cluster_mechanism Proposed Mechanism for 5-Membered Ring Formation Monomer This compound HC≡C-CH₂ C(CO₂Me)₂ H₂C-C≡CH Coordination Catalyst-Monomer Complex Monomer->Coordination Coordination Catalyst [M] Metal Catalyst Catalyst->Coordination Insertion Oxidative Cyclization / Carbometalation Coordination->Insertion Intramolecular Insertion Cyclized Metallacyclopentene Intermediate Insertion->Cyclized Propagation Polymer Chain (Growing) Cyclized->Propagation Reductive Elimination / Propagation Propagation->Propagation NextMonomer Next Monomer Unit NextMonomer->Propagation Adds to chain

Spectroscopic Data for Dimethyl Dipropargylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for dimethyl dipropargylmalonate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule. Our focus is on not just presenting the data, but on elucidating the underlying principles that govern the spectral features, thereby empowering the reader to interpret and validate similar molecular structures.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis. Its structure, featuring a central quaternary carbon flanked by two ester functionalities and two propargyl groups, offers a rich scaffold for derivatization. The terminal alkyne moieties are particularly valuable, serving as handles for click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. Accurate spectroscopic characterization is paramount to confirm the successful synthesis and purity of this compound, ensuring the integrity of subsequent experimental work.

Molecular Structure and Spectroscopic Correlation

To facilitate the discussion of the spectroscopic data, the molecular structure of this compound with atom numbering is presented below. This numbering will be used to correlate specific atoms with their corresponding signals in the NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple, with three distinct signals corresponding to the three types of protons in the molecule. The interpretation of this spectrum relies on understanding the electronic environment of each proton, which dictates its chemical shift.

Predicted ¹H NMR Data
Proton TypeNumber of ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Methoxy (-OCH₃)6H~3.7SingletN/AC¹-H
Methylene (-CH₂-)4H~2.8Doublet~2.5C⁵-H, C⁸-H
Acetylenic (-C≡CH)2H~2.0Triplet~2.5C⁷-H, C¹⁰-H

Table 1: Predicted ¹H NMR spectroscopic data for this compound.

Causality of Chemical Shifts and Multiplicities
  • Methoxy Protons (C¹-H): These protons are adjacent to an electronegative oxygen atom, which deshields them, causing their signal to appear downfield around 3.7 ppm.[1] Since there are no adjacent protons, the signal is a singlet. This is consistent with the ¹H NMR spectrum of dimethyl malonate.[2]

  • Methylene Protons (C⁵-H, C⁸-H): The protons of the methylene groups are deshielded by the adjacent ester and alkyne functionalities. Their chemical shift is predicted to be around 2.8 ppm. These protons are coupled to the terminal acetylenic proton, resulting in a doublet with a small coupling constant (⁴J) of approximately 2.5 Hz. This long-range coupling is characteristic of propargyl systems.

  • Acetylenic Protons (C⁷-H, C¹⁰-H): The terminal alkyne protons are coupled to the methylene protons, leading to a triplet with a coupling constant of about 2.5 Hz. Despite being attached to an sp-hybridized carbon, the magnetic anisotropy of the triple bond results in a shielding effect, causing the signal to appear at a relatively upfield position of ~2.0 ppm.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

Predicted ¹³C NMR Data
Carbon TypePredicted Chemical Shift (δ, ppm)Assignment
Carbonyl (C=O)~168
Quaternary (-C-)~52C⁴
Methoxy (-OCH₃)~53
Methylene (-CH₂-)~22C⁵, C⁸
Internal Alkyne (-C ≡CH)~78C⁶, C⁹
Terminal Alkyne (-C≡C H)~72C⁷, C¹⁰

Table 2: Predicted ¹³C NMR spectroscopic data for this compound.

Rationale for Chemical Shift Assignments
  • Carbonyl Carbon (C²): The carbonyl carbon of the ester group is highly deshielded and is expected to resonate at approximately 168 ppm.[4][5]

  • Quaternary Carbon (C⁴): The central quaternary carbon, being bonded to two carbons and two carbonyl groups, is predicted to have a chemical shift around 52 ppm.

  • Methoxy Carbon (C¹): The carbon of the methoxy group, being attached to an electronegative oxygen, will appear around 53 ppm.[4]

  • Methylene Carbon (C⁵, C⁸): The methylene carbons in the propargyl groups are expected to have a chemical shift of about 22 ppm.

  • Alkyne Carbons (C⁶, C⁹ and C⁷, C¹⁰): The sp-hybridized carbons of the alkyne groups typically resonate in the range of 70-90 ppm.[5] The internal alkyne carbons (C⁶, C⁹) are predicted to be slightly more downfield (~78 ppm) compared to the terminal alkyne carbons (C⁷, C¹⁰) at ~72 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions are from the C=O stretch of the ester and the C≡C and ≡C-H stretches of the terminal alkyne.

Expected IR Absorption Bands
Functional GroupExpected Frequency (cm⁻¹)Intensity
≡C-H Stretch~3300Strong, Sharp
C=O Stretch (Ester)~1740Strong
C≡C Stretch~2120Weak to Medium
C-O Stretch (Ester)1300-1000Strong

Table 3: Expected IR absorption bands for this compound.

Interpretation of IR Data
  • ≡C-H Stretch: The presence of a strong and sharp absorption band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[3][6]

  • C=O Stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[7][8]

  • C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band around 2120 cm⁻¹.[3][8]

  • C-O Stretch: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[7]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following protocols are recommended. These methodologies are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as residual solvent peaks can interfere with the spectrum.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between pulses.

  • Instrument Parameters (¹³C NMR):

    • Use a broadband probe to cover the entire ¹³C chemical shift range (e.g., 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Use a resolution of 4 cm⁻¹ for routine analysis.

Figure 2: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental spectroscopic principles and data from analogous structures. By understanding the causality behind the observed and predicted spectral features, researchers can confidently identify and verify this important synthetic intermediate. The provided experimental protocols offer a framework for obtaining reliable and high-quality data, ensuring the scientific integrity of research endeavors that utilize this versatile molecule.

References

  • PubChem. Dimethyl malonate. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1H NMR spectrum of propargyl-thiophene. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Comparative Theoretical and Experimental 1H-NMR Spectra for Propargyl Amines and their Amine Oxides. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

  • YouTube. An Introduction to IR Spectroscopy - Esters. [Link]

  • ACS Publications. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Dummies. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Reddit. Is it possible to identify an ester accurately using IR spectroscopy?. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Bruker. NMR Spectra of New Compounds. [Link]

  • PubChem. Dimethyl methylmalonate. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

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Molecular structure of dimethyl dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Dimethyl Dipropargylmalonate

Executive Summary

This compound is a symmetrically substituted diester featuring a central quaternary carbon atom flanked by two reactive terminal alkyne functionalities. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials research. The presence of two propargyl groups provides strategic handles for orthogonal derivatization through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide offers a comprehensive examination of the molecular structure of this compound, detailing its synthesis, providing a thorough spectroscopic characterization, and exploring its reactivity and applications for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound, systematically named dimethyl 2,2-bis(prop-2-yn-1-yl)propanedioate, is characterized by its compact and functionally dense structure.[1] The molecule's utility stems from the precise spatial arrangement of its ester and alkyne groups around a central, non-acidic carbon atom.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueReference
IUPAC Name dimethyl 2,2-bis(prop-2-ynyl)propanedioate[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 63104-44-9[1]
Appearance Colorless Liquid (typical)
Safety Causes skin and serious eye irritation[1]

Structural Elucidation and Visualization

The core of the molecule is a malonic ester derivative where both acidic protons of the parent compound, dimethyl malonate, have been replaced by propargyl groups (-CH₂C≡CH).[1] This substitution creates a quaternary α-carbon, a significant feature that imparts conformational rigidity and serves as a stable scaffold.

Caption: 2D structure of this compound.

Synthesis: A Mechanistic Approach

The synthesis of this compound is a classic example of malonic ester synthesis, a cornerstone of C-C bond formation. The strategy relies on the sequential deprotonation and alkylation of the highly acidic α-protons of a malonate precursor.

Causality Behind Experimental Choices

The synthetic pathway is dictated by the chemical properties of the starting material, dimethyl malonate. The methylene (-CH₂-) protons of dimethyl malonate are flanked by two electron-withdrawing carbonyl groups, rendering them unusually acidic (pKa ≈ 13) and easily removed by a suitable base.[2][3] This generates a stabilized enolate nucleophile, which can then attack an electrophile, such as an alkyl halide. To achieve dialkylation, this process is performed twice. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide is critical to ensure complete deprotonation without competing side reactions like ester hydrolysis.

Experimental Protocol: Double Alkylation of Dimethyl Malonate

This protocol describes a representative procedure for the synthesis of this compound.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • First Deprotonation: Dimethyl malonate (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the NaH suspension over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, allowing for the complete formation of the sodium enolate, evidenced by the cessation of hydrogen gas evolution.

  • First Alkylation: Propargyl bromide (1.1 eq., 80% solution in toluene) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Second Alkylation: The mixture is re-cooled to 0 °C, and a second portion of sodium hydride (1.1 eq.) is carefully added. After stirring for 30 minutes, a second portion of propargyl bromide (1.1 eq.) is added dropwise. The reaction is stirred overnight at room temperature.

  • Work-up and Purification: The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Purification & Product DMM Dimethyl Malonate Step1 Step 1: Deprotonation (Formation of Enolate) DMM->Step1 PropargylBr Propargyl Bromide Step2 Step 2: First Alkylation (Mono-propargylation) PropargylBr->Step2 Base Base (e.g., NaH) Base->Step1 Step1->Step2 Step3 Step 3: Second Deprotonation & Alkylation Step2->Step3 Workup Aqueous Work-up & Extraction Step3->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Signature and Validation

The unambiguous confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Analysis: The proton NMR spectrum is expected to show three distinct signals, confirming the presence and connectivity of the different proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.75Singlet6H-COOCH₃Protons of the two equivalent methyl ester groups.
~ 2.85Doublet4H-CH ₂-C≡CHMethylene protons adjacent to the alkyne, split by the terminal alkyne proton.
~ 2.05Triplet2H-C≡CH Terminal alkyne protons, split by the adjacent methylene protons.

¹³C NMR Analysis: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C =OCarbonyl carbon of the ester groups.
~ 80-CH₂-C ≡CHQuaternary carbon of the alkyne C-C triple bond.
~ 72-C≡C HTerminal methine carbon of the alkyne C-C triple bond.
~ 53-COOC H₃Methyl carbon of the ester groups.
~ 52α-C Central quaternary α-carbon.
~ 25-C H₂-C≡CHMethylene carbon of the propargyl groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300C-H Stretch (strong, sharp)Terminal Alkyne (-C≡C-H)
~ 2120C≡C Stretch (weak to medium)Alkyne (C≡C)
~ 1740C=O Stretch (strong)Ester (Carbonyl)
~ 1200C-O Stretch (strong)Ester (C-O)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that supports the proposed structure.

m/z ValueAssignmentRationale
208.07[M]⁺Molecular ion peak corresponding to C₁₁H₁₂O₄.[1]
177[M - OCH₃]⁺Loss of a methoxy radical from one of the ester groups.
169[M - CH₂C≡CH]⁺Loss of a propargyl radical.
149[M - COOCH₃]⁺Loss of a methoxycarbonyl radical.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful scaffold for constructing complex molecular architectures.

  • Click Chemistry: The two terminal alkyne groups are ideal handles for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows the molecule to act as a linker, tethering two different azide-containing molecules (e.g., peptides, fluorophores, or drug candidates) to a central core.

  • Polymer Synthesis: It can be used as a monomer or cross-linking agent in the synthesis of advanced polymers and dendrimers, where the alkyne groups can be polymerized or post-functionalized.

  • Medicinal Chemistry: The rigid quaternary center provides a stable, three-dimensional scaffold for the synthesis of novel pharmacophores. The propargyl groups can be further elaborated into various heterocyclic systems, which are common motifs in drug molecules.

Application_Workflow cluster_reactants Reactants Molecule This compound (Bifunctional Core) Reaction CuAAC 'Click' Reaction [Cu(I) catalyst] Molecule->Reaction AzideA Molecule A (with Azide group) AzideA->Reaction AzideB Molecule B (with Azide group) AzideB->Reaction Product Conjugate Molecule A-Linker-B Reaction->Product

Caption: Use in a "click chemistry" conjugation workflow.

Conclusion

This compound is a synthetically accessible and highly versatile molecule defined by its central quaternary carbon and dual terminal alkyne functionalities. Its molecular structure has been rigorously established through a combination of logical synthesis and comprehensive spectroscopic analysis. The insights provided in this guide—from the mechanistic details of its preparation to the predictive power of its spectroscopic signatures—equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block for creating novel and complex chemical entities.

References

Introduction: The Unique Architecture of Dimethyl Dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Alkyne Groups in Dimethyl Dipropargylmalonate

This compound (DMDP M) is a symmetrically substituted 1,6-diyne that serves as a highly versatile building block in modern organic synthesis. Its structure is characterized by two terminal alkyne groups tethered to a central quaternary carbon, which is also part of a dimethyl malonate ester moiety. This unique arrangement imparts a trifecta of reactive sites: two nucleophilic terminal alkynes and an acidic α-proton at the malonate position. The spatial proximity of the two π-systems, constrained by the malonate scaffold, makes DMDP M an ideal substrate for a wide array of intramolecular transformations, particularly metal-catalyzed cyclization and cycloaddition reactions. This guide provides a comprehensive exploration of the reactivity of the alkyne groups, focusing on the mechanistic underpinnings and practical applications relevant to researchers in drug development and materials science.

DMDP_Structure cluster_malonate Dimethyl Malonate Core cluster_propargyl1 Propargyl Group 1 cluster_propargyl2 Propargyl Group 2 C_alpha C1 C=O C_alpha->C1 C2 C=O C_alpha->C2 CH2_1 CH₂ C_alpha->CH2_1 CH2_2 CH₂ C_alpha->CH2_2 O1 O C1->O1 Me1 CH₃ O1->Me1 O2 O C2->O2 Me2 CH₃ O2->Me2 C_triple1 C CH2_1->C_triple1 CH_1 ≡CH C_triple1:e->CH_1:w C_triple2 C CH2_2->C_triple2 CH_2 ≡CH C_triple2:e->CH_2:w

Caption: Structure of this compound (DMDP M).

Metal-Catalyzed Intramolecular Cycloaddition Reactions

The geminal arrangement of the two propargyl chains in DMDP M makes it an exceptional substrate for intramolecular reactions that form fused ring systems. The Thorpe-Ingold effect, arising from the compressed bond angle at the central quaternary carbon, often favors cyclization pathways.[1]

The Pauson-Khand Reaction: [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a powerful transformation that constructs α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes.[2] In its intramolecular variant with 1,6-diynes like DMDP M, one alkyne moiety acts as the "alkyne" component while the other serves as the "alkene" equivalent, leading to the formation of a bicyclic cyclopentenone. This reaction is a cornerstone for synthesizing complex polycyclic molecules.[3]

Mechanistic Insight: The widely accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt complex with one of the alkyne groups.[4] Subsequent loss of a CO ligand allows for the coordination of the second alkyne (acting as the alkene). This is followed by migratory insertion steps involving the coordinated π-systems and a CO ligand, ultimately leading to the bicyclic enone product after reductive elimination.[2][4]

Pauson_Khand_Mechanism cluster_legend Legend E E = CO₂Me start DMDP M + Co₂(CO)₈ complex Alkyne-Dicobalt Complex (η²-alkyne)Co₂(CO)₆ start->complex - 2CO coord Intramolecular Alkene Coordination & CO Loss complex->coord - CO + 'alkene' insert1 Oxidative Cyclization (Metallacyclopentene formation) coord->insert1 insert2 CO Migratory Insertion insert1->insert2 + CO product Bicyclic Cyclopentenone + Co₂(CO)₇ insert2->product Reductive Elimination

Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.

Experimental Protocol: Cobalt-Mediated Intramolecular Pauson-Khand Reaction

This protocol is a representative procedure adapted from established methodologies for the intramolecular PKR of 1,6-diynes.[4]

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add freshly distilled, degassed solvent (e.g., toluene or mesitylene, approx. 0.05 M concentration) via cannula under a positive pressure of argon.

  • Catalyst Addition: In a glove box, weigh dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and add it to the reaction flask in a single portion against a strong flow of argon.

  • Complex Formation: Stir the reaction mixture at room temperature for 2-4 hours. The solution will typically change color, indicating the formation of the alkyne-cobalt complex.

  • Reaction Execution: Heat the reaction mixture to 110-160 °C (depending on the solvent) under an atmosphere of carbon monoxide (a balloon is often sufficient for laboratory scale).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. The mixture can be filtered through a pad of silica gel or Celite to remove cobalt residues. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Co₂(CO)₈ (stoichiometric)Toluene11024Moderate-Good[4]
[Rh(CO)₂Cl]₂ (catalytic)Toluene1002435-46*[1]

*Note: The rhodium-catalyzed variant often shows different substrate scope trends; malonate derivatives have been reported to give lower yields compared to other bridged systems under certain CO₂-surrogate conditions.[1]

Azide-Alkyne Cycloaddition: A Gateway to Triazoles via "Click Chemistry"

The term "Click Chemistry" describes a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a variant of the Huisgen 1,3-dipolar cycloaddition.[5][6] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The two terminal alkynes of DMDP M can react with two equivalents of an organic azide, making it an excellent scaffold for creating bis-triazole linkages, which are valuable in medicinal chemistry and materials science.

Mechanistic Insight: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] The Cu(I) ion coordinates with the terminal alkyne, forming a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.

CuAAC_Mechanism Alkyne Terminal Alkyne (on DMDP M) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Coordination Azide Organic Azide R-N₃ Cu_Intermediate Six-membered Cu(III) Metallacycle Azide->Cu_Intermediate Cycloaddition Cu1 Cu(I) Cu1->Cu_Acetylide Coordination Cu_Acetylide->Cu_Intermediate Cycloaddition Triazole 1,4-Disubstituted Triazole Cu_Intermediate->Triazole Rearrangement Cu2 Cu(I) Cu_Intermediate->Cu2 Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a Bis-Triazole from DMDP M

This procedure is a general method for the CuAAC reaction.[5][7]

  • Reactant Preparation: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (2.1 eq) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or DMF.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Add sodium ascorbate (0.2-0.5 eq) to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1-0.2 eq). The solution should turn from blue to a pale yellow/colorless suspension, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the bis-triazole product.

  • Work-up and Purification: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.

Metal-Catalyzed Cycloisomerization Reactions

Cycloisomerization reactions rearrange the atoms of a starting material to form a cyclic product without the incorporation of any new atoms. 1,6-diynes like DMDP M are prime substrates for these transformations, which are often catalyzed by late transition metals, particularly gold.

Gold-Catalyzed Cycloisomerization

Cationic gold(I) complexes are exceptionally powerful π-acids, capable of activating alkynes toward nucleophilic attack. In the case of DMDP M, one alkyne can act as the nucleophile attacking the other gold-activated alkyne. This process can lead to a variety of carbocyclic products depending on the catalyst, ligands, and reaction conditions.[8][9] The reaction can proceed through different pathways, such as 6-endo-dig or 5-exo-dig cyclizations, potentially leading to bicyclo[3.2.0]heptadienes or other complex skeletons.[10]

Experimental Workflow: Au(I)-Catalyzed Cycloisomerization

The choice of catalyst and solvent is critical for controlling the chemoselectivity of the reaction.

Gold_Cycloisomerization_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Start Dissolve DMDP M in anhydrous solvent (e.g., CH₂Cl₂, Toluene) Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Catalyst Add Au(I) Catalyst (e.g., [AuCl(L)]) + Ag(I) salt activator Inert->Catalyst Stir Stir at specified temperature (RT to 80°C) Catalyst->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Filter Filter through Celite/Silica to remove metal salts Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: General workflow for a gold-catalyzed cycloisomerization experiment.

Representative Protocol: Gold-Catalyzed Cycloisomerization

  • Setup: To a vial under an argon atmosphere, add the gold(I) precatalyst (e.g., Ph₃PAuCl, 1-5 mol%) and a silver salt activator (e.g., AgOTf or AgSbF₆, 1-5 mol%) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene). Stir for 10-15 minutes to generate the active cationic gold species.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the catalyst mixture.

  • Reaction: Stir the reaction at the desired temperature (often room temperature is sufficient) and monitor its progress.

  • Quenching and Purification: Once the reaction is complete, quench by filtering through a short plug of silica gel, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the cycloisomerized product.

Other Notable Transformations

Cyclopolymerization

The two alkyne groups of DMDP M can undergo cyclopolymerization using various transition metal catalysts, such as those based on rhodium, molybdenum, or ruthenium.[11] This process involves the alternating intramolecular cyclization and intermolecular propagation, leading to the formation of conjugated polymers containing cyclic repeating units. These materials are of interest for their potential electronic and optical properties.

Radical and Ion-Induced Cyclizations

The alkyne moieties are also susceptible to attack by radicals or electrophilic ions. For instance, thiyl radical-induced cyclization can produce sulfur-containing bicyclic compounds.[12] Similarly, mercuric ions have been shown to induce cyclization, leading to functionalized cyclopentane derivatives.[12]

Conclusion

This compound is a powerful and versatile C11 building block whose reactivity is dominated by its two terminal alkyne groups. The constrained 1,6-diyne framework provides a robust platform for a variety of intramolecular transformations. Through judicious selection of catalysts and reaction conditions, researchers can steer the reactivity of DMDP M towards the synthesis of complex bicyclic cyclopentenones via the Pauson-Khand reaction, create highly functionalized bis-triazole scaffolds using click chemistry, or access diverse carbocyclic skeletons through metal-catalyzed cycloisomerizations. This guide has outlined the core principles and provided practical protocols for these key transformations, offering a foundation for professionals in drug discovery and materials science to leverage the synthetic potential of this remarkable molecule.

References

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  • Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - NIH. Available at: [Link]

  • Gold-Catalyzed Cycloisomerization of 1,6-Diyne Esters to 1H‑Cyclopenta[b]naphthalenes, cis-Cyclopenten-2-yl δ‑Diketones, and Bicyclo[3.2.0]hepta-1,5-dienes - NLM Dataset Catalog. Available at: [Link]

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An In-depth Technical Guide to the Discovery and History of Dipropargylmalonates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropargylmalonates, particularly diethyl dipropargylmalonate, represent a class of highly versatile building blocks in modern organic synthesis. Their unique structure, featuring a central active methylene group flanked by two ester functionalities and substituted with two propargyl groups, provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the historical origins of dipropargylmalonates, tracing their discovery through the foundational principles of malonic ester synthesis and the burgeoning field of acetylene chemistry. We will explore the evolution of their synthesis, from classical alkylation methods to more refined modern techniques. Furthermore, this guide will illuminate the pivotal role of dipropargylmalonates as precursors in the construction of complex carbocyclic and heterocyclic scaffolds, with a particular focus on their applications in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive overview of their synthetic utility are provided to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The history of dipropargylmalonates is not marked by a single, dramatic discovery but rather by the gradual convergence of fundamental concepts in organic chemistry. The journey to their synthesis and the subsequent realization of their synthetic potential are deeply rooted in two key areas of 19th and early 20th-century chemical exploration: the chemistry of active methylene compounds and the development of reactions involving the highly reactive acetylene moiety.

The story begins with the understanding of "active methylene" compounds, where a CH₂ group is positioned between two electron-withdrawing groups, rendering the protons acidic and the carbon nucleophilic upon deprotonation. Diethyl malonate, a readily available and inexpensive diester of malonic acid, became a cornerstone of this chemistry.[1] Its utility in forming new carbon-carbon bonds through the malonic ester synthesis provided a powerful tool for the construction of a vast array of carboxylic acid derivatives.[2]

Concurrently, the late 19th and early 20th centuries witnessed a surge of interest in the chemistry of acetylene, a simple yet highly energetic alkyne.[3] Pioneers like Walter Reppe at BASF developed methods for the safe handling and transformation of acetylene under pressure, opening up new avenues for its use as a C₂ building block in industrial and laboratory synthesis.[4][5][6] This era of "Reppe Chemistry" laid the groundwork for the widespread use of acetylenic compounds in organic synthesis.[7][8]

The conceptual marriage of these two fields—the nucleophilic character of the diethyl malonate enolate and the electrophilic nature of propargyl halides (derived from acetylene)—logically led to the synthesis of propargylated malonic esters. While a definitive "first synthesis" of diethyl dipropargylmalonate is not prominently documented in the historical literature, its preparation is a straightforward extension of the well-established malonic ester synthesis, a testament to the robustness of this classic reaction.

This guide will navigate the historical development of the synthesis of dipropargylmalonates, detail the evolution of experimental protocols, and explore their expanding role as a versatile intermediate in contemporary organic synthesis and drug discovery.

The Genesis of Synthesis: From Classical Principles to Modern Methods

The synthesis of dipropargylmalonates is fundamentally an application of the malonic ester synthesis, a reaction that involves the alkylation of the enolate of a malonic ester. The overall process can be dissected into two main stages: the preparation of the precursors and the dialkylation reaction itself.

Foundational Precursors: Diethyl Malonate and Propargyl Bromide

Diethyl Malonate: The journey to dipropargylmalonates begins with diethyl malonate. Its synthesis has been a subject of chemical investigation since the 19th century. Early methods often involved the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by hydrolysis and esterification.[1]

Propargyl Bromide: This key alkylating agent is a derivative of propargyl alcohol, which in turn is readily prepared from acetylene. The development of safe and efficient methods for handling acetylene was crucial for the availability of propargyl-containing reagents.[3]

The Core Reaction: Dialkylation of Diethyl Malonate

The synthesis of diethyl dipropargylmalonate is achieved through the sequential alkylation of diethyl malonate with two equivalents of an electrophilic propargyl source, typically propargyl bromide.

The traditional method for the synthesis of dialkylated malonic esters involves the use of a strong base to deprotonate the active methylene group of diethyl malonate, followed by the addition of an alkyl halide.

Reaction Mechanism:

  • Enolate Formation: A strong base, such as sodium ethoxide, is used to abstract an acidic α-proton from diethyl malonate, forming a resonance-stabilized enolate.

  • First Alkylation (SN2): The nucleophilic enolate attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming diethyl 2-propargylmalonate.

  • Second Deprotonation and Alkylation: The remaining acidic proton on the mono-alkylated product is removed by another equivalent of base, and a second molecule of propargyl bromide is added to yield the desired diethyl dipropargylmalonate.

Historical Protocol: Synthesis of Diethyl Dipropargylmalonate (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on established malonic ester synthesis procedures from the mid-20th century.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Propargyl bromide

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, dissolve freshly cut sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to generate a solution of sodium ethoxide.

  • Enolate Formation: To the stirred solution of sodium ethoxide, add diethyl malonate dropwise via the addition funnel. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • First Propargylation: After the addition of diethyl malonate is complete, add one equivalent of propargyl bromide dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete mono-alkylation.

  • Second Propargylation: After cooling the reaction mixture, add a second equivalent of sodium ethoxide solution, followed by the dropwise addition of a second equivalent of propargyl bromide. The mixture is then refluxed again for several hours.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure diethyl dipropargylmalonate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of absolute ethanol and flame-dried glassware is crucial because sodium metal reacts violently with water. Furthermore, the presence of water would consume the sodium ethoxide base and lead to hydrolysis of the ester groups.

  • Sodium Ethoxide as Base: Sodium ethoxide is a strong enough base to deprotonate diethyl malonate (pKa ≈ 13) and is conveniently prepared in situ.

  • Stepwise Addition: While a one-pot dialkylation is possible, a stepwise approach with the sequential addition of base and alkyl halide can offer better control over the reaction and minimize the formation of mono-alkylated byproducts.

  • Reflux: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a more efficient conversion to the desired product.

While the classical malonic ester synthesis remains a robust method, modern variations often employ alternative bases and reaction conditions to improve yields, reduce reaction times, and enhance safety.

Table 1: Comparison of Synthetic Methods for Dipropargylmalonates

MethodBaseSolventTemperatureAdvantagesDisadvantages
Classical Sodium EthoxideEthanolRefluxInexpensive reagents, well-establishedRequires handling of sodium metal, long reaction times
Phase-Transfer Catalysis K₂CO₃ / Na₂CO₃Toluene/Water80-100 °CMilder conditions, avoids strong basesRequires a phase-transfer catalyst
Metal Hydride Sodium Hydride (NaH)THF / DMF0 °C to RTHigh yields, clean reactionsNaH is pyrophoric and requires careful handling
Organometallic n-ButyllithiumTHF-78 °C to RTVery strong base, rapid reactionRequires cryogenic temperatures, strictly anhydrous conditions

Modern Protocol: Synthesis of Diethyl Dipropargylmalonate using Sodium Hydride

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Propargyl bromide

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C and add diethyl malonate dropwise. The mixture is then stirred at room temperature for 1 hour.

  • Dialkylation: Cool the reaction mixture back to 0 °C and add two equivalents of propargyl bromide dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford pure diethyl dipropargylmalonate.

Synthetic Utility: A Gateway to Molecular Complexity

The synthetic power of dipropargylmalonates lies in the strategic placement of multiple reactive functionalities. The two terminal alkyne groups serve as handles for a wide range of transformations, including cycloadditions, transition metal-catalyzed couplings, and rearrangements, while the ester groups can be hydrolyzed and decarboxylated or converted to other functional groups.

Cyclization Reactions: Building Rings with Precision

Dipropargylmalonates are excellent precursors for the synthesis of various cyclic and heterocyclic systems.

Upon partial reduction of one of the alkyne moieties to an alkene, the resulting enyne can undergo ring-closing enyne metathesis (RCEYM) to form cyclic dienes. This powerful reaction, often catalyzed by ruthenium-based catalysts, provides a direct route to functionalized carbocycles.

G cluster_0 Dipropargylmalonate Derivative cluster_1 Partial Reduction cluster_2 Ring-Closing Enyne Metathesis (RCEYM) Dipropargylmalonate Dipropargyl- malonate Enyne Enyne Intermediate Dipropargylmalonate->Enyne e.g., Lindlar's Catalyst, H₂ CyclicDiene Cyclic Diene Enyne->CyclicDiene Ru Catalyst (e.g., Grubbs')

Caption: Enyne Metathesis Workflow from Dipropargylmalonate.

The diyne system of dipropargylmalonates is primed for a variety of metal-catalyzed cycloisomerization reactions to generate bicyclic and polycyclic structures. For example, transition metal catalysts can facilitate intramolecular [2+2+2] cycloadditions or other complex cascade reactions.

Heterocycle Synthesis

Dipropargylmalonates are valuable starting materials for the synthesis of nitrogen- and oxygen-containing heterocycles. For instance, reaction with primary amines can lead to the formation of substituted pyridines and other related heterocycles through a cascade of addition and cyclization reactions.

G Dipropargylmalonate Diethyl Dipropargylmalonate Intermediate Dihydropyridine Intermediate Dipropargylmalonate->Intermediate Michael Addition & Cyclization Amine Primary Amine (R-NH₂) Amine->Intermediate Pyridine Substituted Pyridine Intermediate->Pyridine Oxidation

Caption: Synthesis of Substituted Pyridines from Dipropargylmalonate.

Applications in Drug Discovery and Development

The ability to rapidly construct complex molecular scaffolds from dipropargylmalonates has made them attractive starting materials in medicinal chemistry and drug discovery. The resulting carbocyclic and heterocyclic frameworks are often found in biologically active natural products and synthetic drug candidates.

While specific drugs derived directly from dipropargylmalonate are not widely commercialized, the synthetic methodologies it enables are highly relevant. The construction of novel, densely functionalized molecules is a cornerstone of modern drug discovery, and dipropargylmalonate provides an efficient entry point to a vast chemical space. For example, the synthesis of novel kinase inhibitors, antiviral agents, and central nervous system-active compounds often relies on the rapid assembly of complex heterocyclic cores, a task for which dipropargylmalonate and its derivatives are well-suited.

Conclusion and Future Outlook

From its conceptual origins in the classical malonic ester synthesis and the pioneering work in acetylene chemistry, dipropargylmalonate has evolved into a sophisticated and powerful tool for the modern synthetic chemist. Its journey from a simple dialkylated malonate to a versatile precursor for complex molecular architectures highlights the enduring power of fundamental organic reactions.

The future of dipropargylmalonate chemistry will likely see the development of even more creative and efficient catalytic systems for its transformation. Asymmetric catalysis, in particular, holds the promise of converting this achiral starting material into enantiomerically enriched, complex molecules of significant biological interest. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents, solidifying the legacy of dipropargylmalonate as a cornerstone of modern organic synthesis.

References

  • Ziegler, K. Biographical. NobelPrize.org. [Link]

  • Malonic Ester Synthesis. Wikipedia. [Link]

  • Acetylene. Wikipedia. [Link]

  • Natta, G. Biographical. NobelPrize.org. [Link]

  • Reppe, W. Acetylene Chemistry. U.S. Dept. Commerce PB 18852-S (1949).
  • Ziegler–Natta catalyst. Wikipedia. [Link]

  • Reppe Chemistry. Wikipedia. [Link]

  • Nieuwland, J. A. The Chemistry of Acetylene. Chemical Reviews1930, 7 (2), 117-147.
  • Diethyl malonate. Wikipedia. [Link]

  • Copenhaver, J. W.; Bigelow, M. H. Acetylene and Carbon Monoxide Chemistry.
  • Rasmussen, S. C. Acetylene and Its Polymers: 150+ Years of History. Springer, 2018.
  • Walter Reppe – The Pioneer of Acetylene. YouTube. [Link]

  • Reppe Chemistry. Scientific Spectator. [Link]

  • BASF and Acetylene – 70 Years of Reppe Chemistry – Long-Standing Reliability and Promising Future – and now, the only. OSTI.gov. [Link]

Sources

Thermal stability of dimethyl dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Dimethyl Dipropargylmalonate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This compound (DMDP) is a highly functionalized organic molecule with significant potential in materials science and pharmaceutical development due to its twin propargyl groups, which are amenable to a variety of chemical transformations, including click chemistry. However, the presence of these high-energy alkyne functionalities necessitates a thorough understanding of the compound's thermal stability to ensure safe handling, storage, and application. This guide provides a comprehensive framework for evaluating the thermal stability of DMDP, outlining a robust analytical workflow, detailing experimental protocols, and discussing potential decomposition mechanisms. While specific experimental data for DMDP is not extensively available in public literature, this document synthesizes established principles for analogous energetic materials to propose a rigorous and self-validating system for its characterization.

Introduction: The Double-Edged Sword of Propargyl Groups

This compound is a diester featuring a central quaternary carbon substituted with two propargyl groups (prop-2-yn-1-yl). Its molecular structure is provided in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The propargyl moiety is a versatile functional group in organic synthesis.[1] However, the carbon-carbon triple bond also imparts a degree of thermal sensitivity. The presence of two such groups in DMDP raises significant safety considerations, as compounds with a high proportion of triple bonds can be energetic and potentially explosive under certain conditions. Therefore, a comprehensive evaluation of its thermal stability is not merely a procedural step but a critical safety and quality control parameter.

Preliminary Hazard Assessment: A Compound of Interest

Given its molecular structure, DMDP should be treated as a potentially energetic material until proven otherwise. The primary hazards are associated with rapid, exothermic decomposition, which could be initiated by heat, friction, or mechanical shock.[2][3]

Key Safety Considerations:

  • Handling: Always use personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves.[4][5] Work in a well-ventilated fume hood and, for initial small-scale work, behind a blast shield.[3] Avoid using metal spatulas to prevent friction.[2]

  • Scale: Initial synthesis and thermal analysis should be performed on a small scale (milligrams).[6]

  • Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials.[7] The container should be clearly labeled with warnings regarding its potential thermal instability.[4]

Analytical Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a thorough characterization of DMDP's thermal properties. The proposed workflow combines differential scanning calorimetry (DSC) for energy changes, thermogravimetric analysis (TGA) for mass loss, and evolved gas analysis (EGA) for product identification.

Thermal_Stability_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of DMDP Purification Purification & Characterization (NMR, MS) Synthesis->Purification DSC DSC Screening (Onset Temperature, ΔH_decomp) Purification->DSC TGA TGA Analysis (Decomposition Profile, Mass Loss) DSC->TGA Correlate energy release with mass loss EGA Evolved Gas Analysis (TGA-MS/FTIR) (Decomposition Products) TGA->EGA Identify evolved gases Mechanism Propose Decomposition Mechanism Safety Develop Safe Handling & Storage Protocols Mechanism->Safety cluster_analysis cluster_analysis cluster_analysis->Mechanism

Caption: Proposed analytical workflow for assessing the thermal stability of DMDP.

Synthesis and Purification of this compound

The purity of the sample is paramount for accurate thermal analysis, as impurities can catalyze decomposition or introduce extraneous thermal events. A common synthetic route involves the dialkylation of dimethyl malonate.[7][8]

Illustrative Synthesis: Dimethyl malonate is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF), followed by the addition of propargyl bromide to yield this compound.

Purification is typically achieved through column chromatography to remove any mono-alkylated product and unreacted starting materials. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with thermal analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for screening the thermal hazards of a material. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_decomp).[9][10]

Experimental Protocol: DSC Screening

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: In a designated area for handling energetic materials, weigh 1-2 mg of purified DMDP into a high-pressure stainless steel crucible. Hermetically seal the crucible. An empty, sealed high-pressure crucible will serve as the reference.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well beyond any expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the onset temperature of any significant exothermic event. This is typically calculated using the tangent method at the point of greatest slope of the leading edge of the exotherm.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in J/g. A decomposition energy greater than 500 J/g is a strong indicator of explosive properties.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] This technique is complementary to DSC, as it helps to distinguish between physical transitions (like melting) and chemical reactions that involve a mass loss (decomposition).[12]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 2-5 mg of purified DMDP into an alumina or platinum crucible.

  • Experimental Parameters:

    • Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

    • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of mass loss and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve, DTG).

    • Quantify the percentage of mass lost at each decomposition step.

Evolved Gas Analysis (EGA)

To gain insight into the decomposition mechanism, the gases evolved during the TGA experiment can be analyzed in real-time by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This allows for the identification of the decomposition products.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of propargyl-containing compounds can be complex. For DMDP, several pathways can be postulated:

  • Radical Mechanisms: Homolytic cleavage of the C-C bond between the quaternary carbon and the propargyl group could initiate a radical chain reaction. The propargyl radical is a key intermediate in many high-temperature decomposition processes.[1][13]

  • Intramolecular Cyclization/Rearrangement: The two propargyl groups are in close proximity, which could facilitate intramolecular reactions, potentially leading to the formation of cyclic or polymeric structures.

  • Decarboxylation: At higher temperatures, the ester groups may undergo decomposition.

Decomposition_Pathway DMDP This compound Initiation Heat-Induced Homolytic Cleavage DMDP->Initiation Δ (Heat) Intermediates Propargyl Radicals + Malonate-centered Radical Initiation->Intermediates Propagation Radical Propagation (Abstraction, Addition) Intermediates->Propagation Products Low MW Gases (e.g., CO2, propyne, allene) + Polymeric Residue Propagation->Products

Caption: A plausible radical-based thermal decomposition pathway for DMDP.

Data Interpretation and Reporting

The data from the analytical workflow should be compiled to provide a comprehensive thermal stability profile for DMDP.

Table 1: Hypothetical Thermal Stability Data for this compound

ParameterAnalytical TechniqueHypothetical ValueInterpretation
Onset of Decomposition (T_onset)DSC180 - 200 °CIndicates the temperature at which exothermic decomposition begins.
Enthalpy of Decomposition (ΔH_decomp)DSC> 800 J/gA significant energy release, suggesting caution is required.
Onset of Mass LossTGA~180 °CCorrelates well with the DSC onset, confirming decomposition.
Major Mass Loss StepTGA180 - 250 °CIndicates the primary decomposition region.
Residual Mass at 400 °CTGA< 10%Suggests near-complete decomposition into volatile products.
Evolved GasesTGA-MS/FTIRCO₂, propyne, alleneProvides clues about the decomposition mechanism.

Conclusion and Recommendations

This compound, due to its dual propargyl functionalities, should be regarded as a potentially energetic material requiring careful handling and a thorough thermal stability assessment. The analytical workflow presented in this guide, combining DSC, TGA, and EGA, provides a robust framework for characterizing its thermal properties. Based on the anticipated high enthalpy of decomposition, it is recommended that all work with DMDP be conducted on a small scale, with appropriate safety measures in place, including the use of blast shields and avoidance of heat, friction, and shock. A comprehensive understanding of its thermal behavior is essential for its safe development and application in any field.

References

Solubility Profile of Dimethyl Dipropargylmalonate in Common Laboratory Solvents: A Technical and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl dipropargylmalonate (CAS No. 63104-44-9) is a symmetrically substituted malonic ester featuring two propargyl groups, which are valuable handles for further chemical transformations such as click chemistry, cyclization reactions, and metal-catalyzed couplings.[1] As its use in synthetic chemistry, particularly in the development of novel polymers and pharmaceutical scaffolds, continues to grow, a thorough understanding of its physical properties becomes paramount for researchers. Solubility, a critical parameter, dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and formulation approaches.

This in-depth technical guide addresses the notable scarcity of published quantitative solubility data for this compound. It provides a detailed analysis of the molecule's structural attributes to predict its solubility behavior in a wide array of common laboratory solvents. Furthermore, this document furnishes a comprehensive, step-by-step experimental protocol, empowering researchers to precisely and accurately determine solubility parameters in their own laboratory settings. This approach ensures that experimental design is not hampered by a lack of foundational data, instead providing a framework for its generation.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound, dimethyl 2,2-bis(prop-2-yn-1-yl)propanedioate, is a composite of polar and non-polar functionalities that dictate its interactions with different solvents.[1]

  • Polar Core: The central feature of the molecule is the dimethyl malonate backbone. This portion contains two ester functional groups (C=O and C-O-). The carbonyl oxygens are polar and can act as hydrogen bond acceptors. The presence of these groups contributes to a significant topological polar surface area of 52.6 Ų.[1] This polar region favors interactions with polar solvents.

  • Non-Polar Appendages: The two propargyl groups (–CH₂–C≡CH) are hydrocarbon chains and are distinctly non-polar. These groups will primarily interact through weak van der Waals forces (specifically, London dispersion forces).[2] The presence of these bulky, non-polar groups can sterically hinder the interaction of polar solvents with the ester core and will favor solubility in less polar or non-polar solvents.

The overall solubility of this compound is therefore a balance between the polar nature of the diester core and the non-polar character of the two propargyl side chains.

Caption: 2D structure of this compound.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative prediction of solubility can be made. These predictions should be experimentally verified using the protocol in Section 3.

Solvent Class Solvent Example Predicted Solubility Rationale
Non-polar, Aprotic Hexane, CyclohexaneLow to Sparingly Soluble The polarity of the diester core is too high for significant solubility in purely non-polar aliphatic solvents.
Non-polar, Aromatic Toluene, BenzeneModerately Soluble The pi-systems of the aromatic ring can interact favorably with the alkyne groups, and the overall low polarity of the solvent can accommodate the hydrocarbon portions of the molecule.
Polar, Aprotic Dichloromethane (DCM), ChloroformHighly Soluble These solvents have a moderate polarity that can effectively solvate both the polar ester core and the non-polar propargyl groups.
Ethyl AcetateHighly Soluble As an ester itself, ethyl acetate has a similar polarity profile and is an excellent solvent for other esters.
Acetone, Tetrahydrofuran (THF)Highly Soluble These polar aprotic solvents are effective at solvating the polar ester groups while still being compatible with the non-polar side chains.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Soluble These are highly polar aprotic solvents and are expected to readily dissolve the compound.
Polar, Protic Methanol, EthanolModerately to Highly Soluble These alcohols can act as hydrogen bond donors to the ester carbonyls, but the non-polar propargyl groups may limit miscibility compared to smaller esters.
WaterInsoluble to Very Slightly Soluble The molecule has a large non-polar surface area from the two propargyl and two methyl groups. While the ester oxygens can act as hydrogen bond acceptors, this is unlikely to be sufficient to overcome the energy cost of disrupting the strong hydrogen bonding network of water.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of this compound at a given temperature (e.g., ambient laboratory temperature).

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

Experimental Workflow

Sources

Methodological & Application

Application Notes and Protocols for the Cyclopolymerization of Dimethyl Dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and cyclopolymerization of dimethyl dipropargylmalonate, a key monomer in the development of novel conjugated polymers. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a reliable framework for researchers in materials science and drug development.

Introduction: The Significance of Cyclopolymerization and Poly(1,6-heptadiyne)s

Cyclopolymerization is a powerful technique for the synthesis of polymers with cyclic structures in their backbone. This method is particularly valuable for the polymerization of non-conjugated dienes and diynes, such as 1,6-heptadiyne derivatives. The resulting polymers, poly(1,6-heptadiyne)s, are a class of conjugated polymers with intriguing optical and electronic properties, making them promising candidates for applications in organic electronics, sensors, and drug delivery systems.

This compound is a versatile 1,6-heptadiyne monomer that, upon cyclopolymerization, yields a highly soluble and processable conjugated polymer. The ester functionalities in the side chains offer sites for further chemical modification, allowing for the fine-tuning of the polymer's properties for specific applications.

Part 1: Monomer Synthesis - this compound

A robust and reproducible synthesis of the monomer is paramount for successful polymerization. The following protocol is based on the well-established alkylation of dimethyl malonate.

Reaction Principle

The synthesis of this compound proceeds via a classic malonic ester synthesis. The acidic methylene protons of dimethyl malonate are deprotonated by a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with propargyl bromide to yield the desired dipropargylated product.

Materials and Equipment
Reagent/EquipmentPurpose
Dimethyl malonateStarting material
Propargyl bromide (80% in toluene)Alkylating agent
Sodium hydride (60% dispersion in mineral oil)Base for deprotonation
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Diethyl etherExtraction solvent
Saturated aqueous ammonium chloride (NH4Cl)Quenching agent
Brine (saturated aqueous NaCl)Washing agent
Anhydrous magnesium sulfate (MgSO4)Drying agent
Round-bottom flasks, magnetic stirrer, dropping funnel, condenserStandard glassware for organic synthesis
Rotary evaporatorSolvent removal
Vacuum distillation apparatusProduct purification
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a 60% dispersion of sodium hydride (2.0 equivalents) in mineral oil. The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous THF is then added to the flask.

  • Formation of the Enolate: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 equivalent) is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the sodium enolate.

  • Alkylation: The reaction mixture is cooled again to 0 °C, and propargyl bromide (2.2 equivalents) is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Part 2: Cyclopolymerization of this compound

The cyclopolymerization of this compound can be achieved using various transition metal catalysts. The choice of catalyst significantly influences the polymer's structure, molecular weight, and properties. Molybdenum-based and Grubbs-type ruthenium catalysts are commonly employed for this purpose.[1][2]

Mechanism of Cyclopolymerization

The metathesis cyclopolymerization of 1,6-heptadiyne derivatives like this compound is a complex process. The generally accepted mechanism involves the formation of a metal-carbene species that reacts with one of the alkyne groups of the monomer. This is followed by an intramolecular cyclization step, where the metal-carbene attacks the second alkyne group, leading to the formation of a five- or six-membered ring in the polymer backbone. The regioselectivity of this cyclization (α- or β-addition) determines the ring size.[1][2]

cyclopolymerization_mechanism Monomer This compound Intermediate1 Initial Metal-Carbene Monomer Adduct Monomer->Intermediate1 Coordination Catalyst Metal Carbene Catalyst (e.g., Grubbs G3) Catalyst->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Metathesis Polymer Poly(this compound) (with 5 or 6-membered rings) Intermediate2->Polymer Propagation Catalyst_Regen Regenerated Catalyst Polymer->Catalyst_Regen Catalyst_Regen->Monomer Next Cycle

Caption: Mechanism of Metathesis Cyclopolymerization.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundMonomer
Grubbs 3rd Generation Catalyst (G3) or Mo(NAr)(CHCMe₂Ph)(OR)₂Catalyst
Anhydrous Toluene or DichloromethaneReaction solvent
MethanolPolymer precipitation
Schlenk flask, vacuum line, inert gas supplyFor air- and moisture-sensitive reactions
Experimental Protocol: Cyclopolymerization
  • Reaction Setup: All glassware is oven-dried and cooled under an inert atmosphere. The monomer, this compound, is dissolved in anhydrous toluene in a Schlenk flask. The solution is degassed by several freeze-pump-thaw cycles.

  • Initiation: A solution of the catalyst (e.g., Grubbs 3rd Generation) in anhydrous toluene is prepared in a glovebox or under an inert atmosphere and added to the monomer solution via syringe. The reaction mixture is stirred at room temperature.

  • Polymerization: The polymerization is typically allowed to proceed for several hours. The progress of the reaction can be monitored by the increasing viscosity of the solution.

  • Termination and Precipitation: The polymerization is quenched by the addition of a small amount of ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Part 3: Polymer Characterization

Thorough characterization of the synthesized poly(this compound) is crucial to understand its structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the polymer. Key spectral features to analyze include:

  • ¹H NMR: The disappearance of the acetylenic protons and the appearance of new signals in the vinylic region confirm polymerization. The signals corresponding to the ester methyl groups and the methylene groups in the backbone and side chains should be present.

  • ¹³C NMR: The disappearance of the acetylenic carbon signals and the appearance of new signals for the olefinic carbons in the polymer backbone provide further evidence of successful polymerization.

Typical NMR Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

  • Spectrometer: 300 MHz or higher.

Gel Permeation Chromatography (GPC/SEC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[3][4]

Typical GPC Parameters:

  • Eluent: Tetrahydrofuran (THF).[5]

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns.

  • Calibration: Polystyrene standards.

  • Detector: Refractive index (RI) detector.

ParameterTypical Value
EluentTHF
Flow Rate1.0 mL/min
Temperature35-40 °C
Injection Volume100 µL
Concentration1-2 mg/mL
Thermal Gravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer. The analysis provides information on the decomposition temperature and the amount of residual char at high temperatures.

Typical TGA Parameters:

  • Atmosphere: Nitrogen.[2]

  • Heating Rate: 10 °C/min.[2]

  • Temperature Range: 25 °C to 800 °C.

workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Synthesis Synthesis of Dimethyl Dipropargylmalonate Purification_Monomer Vacuum Distillation Monomer_Synthesis->Purification_Monomer Polymerization Cyclopolymerization Purification_Monomer->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation NMR NMR Spectroscopy (¹H, ¹³C) Precipitation->NMR GPC GPC/SEC Analysis (Mn, Mw, PDI) Precipitation->GPC TGA Thermal Gravimetric Analysis (TGA) Precipitation->TGA

References

Application Notes and Protocols for Dimethyl Dipropargylmalonate as a Versatile Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of dimethyl dipropargylmalonate as a high-performance cross-linking agent for advanced polymer systems. This compound is a versatile molecule featuring two terminal alkyne functionalities, making it amenable to multiple cross-linking strategies, including thermally-induced polymerization and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This document offers detailed protocols for the synthesis of this compound, its application in both thermal and CuAAC cross-linking of polymer matrices, and the subsequent characterization of the resulting networked materials. The methodologies are designed for researchers, scientists, and drug development professionals seeking to enhance the thermomechanical properties and chemical resistance of their polymer systems.

Introduction: The Rationale for a Dipropargyl-Based Cross-Linking Strategy

The modification of polymer properties through the introduction of a cross-linked network is a fundamental strategy in materials science. Cross-linking transforms linear polymer chains into a three-dimensional network, leading to significant improvements in mechanical strength, thermal stability, and solvent resistance. The choice of cross-linking agent is paramount, as it dictates the chemistry of network formation, the final properties of the material, and the processing conditions required.

This compound emerges as a particularly advantageous cross-linking agent due to its dual propargyl functionalities. The terminal alkynes are amenable to two distinct and highly efficient cross-linking mechanisms:

  • Thermal Cross-linking: Upon heating to elevated temperatures, the terminal alkyne groups can undergo complex radical-mediated and/or concerted reactions, leading to the formation of a highly cross-linked, robust network. This catalyst-free approach is appealing for its simplicity and for applications where metal contamination is a concern.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the terminal alkynes of this compound react with polymers functionalized with azide groups with exceptional specificity and efficiency to form stable 1,2,3-triazole linkages.[1][2] This "click" reaction is bio-orthogonal, proceeds under mild conditions, and offers precise control over the network architecture.[3]

This guide provides the foundational knowledge and practical protocols to leverage both of these powerful cross-linking strategies.

Synthesis of this compound

The synthesis of this compound is a straightforward alkylation of dimethyl malonate, a common and inexpensive starting material.[4][5] The acidic methylene protons of dimethyl malonate are readily deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes a substitution reaction with propargyl bromide.

Materials and Reagents
  • Dimethyl malonate (Reagent grade, ≥99%)

  • Propargyl bromide (80 wt. % in toluene)

  • Sodium methoxide (NaOMe) solution (25 wt. % in methanol) or Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • Methanol (Anhydrous)

  • Diethyl ether (Anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Protocol for Synthesis
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Base Addition: Cool the flask in an ice bath. Slowly add sodium methoxide solution to the methanol. Alternative: If using sodium hydride, carefully wash the NaH with anhydrous hexanes to remove the mineral oil, then suspend it in an anhydrous solvent like THF or DMF.

  • Formation of the Enolate: While maintaining the temperature at 0-5 °C, add dimethyl malonate dropwise to the stirred base solution over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The formation of the sodium enolate of dimethyl malonate will be evident.

  • Alkylation: Cool the reaction mixture back to 0-5 °C. Add propargyl bromide dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. A precipitate of sodium bromide will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Application Protocol I: Thermal Cross-Linking

Thermal cross-linking leverages the intrinsic reactivity of the propargyl groups at elevated temperatures. This method is suitable for creating robust, high-temperature resistant materials. The curing process can be monitored effectively using Differential Scanning Calorimetry (DSC) to determine the exotherm associated with the cross-linking reaction and Thermogravimetric Analysis (TGA) to assess the thermal stability of the cured material.[6][7][8]

Experimental Workflow for Thermal Cross-Linking

G cluster_prep Preparation cluster_curing Curing cluster_analysis Analysis prep_polymer Select Polymer Matrix blend Blend Polymer and Cross-linker (e.g., solution casting or melt mixing) prep_polymer->blend prep_crosslinker This compound prep_crosslinker->blend cast Cast Film or Mold Sample blend->cast cure Thermal Curing in Oven/Press (e.g., 250-300 °C) cast->cure ftir FTIR Analysis cure->ftir dsc DSC Analysis cure->dsc tga TGA Analysis cure->tga dma DMA Analysis cure->dma G polymer_azide Polymer-N₃ triazole Cross-linked Polymer Network (Triazole Linkages) polymer_azide->triazole crosslinker HC≡C-R-C≡CH (this compound) crosslinker->triazole catalyst Cu(I) Catalyst [CuSO₄ + Na Ascorbate] catalyst->triazole Catalyzes

References

Synthesis of Poly(dimethyl dipropargylmalonate) in Supercritical CO2: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Route to Highly Regular Polyenes

The synthesis of conjugated polymers has garnered significant attention due to their unique electronic and optical properties, making them promising materials for applications in optoelectronics and sensors. Among these, poly(dimethyl dipropargylmalonate) (PDMDPM) presents a compelling structure, offering a backbone of conjugated double bonds with pendant functional groups that can be tailored for specific applications. Traditional polymerization methods often rely on volatile and often hazardous organic solvents. Supercritical carbon dioxide (scCO₂) has emerged as a sustainable and advantageous alternative, offering a non-toxic, non-flammable, and chemically inert reaction medium.

This application note provides a comprehensive guide for the synthesis of poly(this compound) via cyclopolymerization in supercritical CO₂. A key finding in this process is that the use of scCO₂ as the reaction medium plays a significant role in dictating a highly selective polymer structure, yielding a highly regular polyene with a predominance of five-membered rings (over 95%). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed protocol based on established research, insights into the experimental rationale, and thorough characterization of the resulting polymer.

Rationale for Synthesis in Supercritical CO₂

The choice of supercritical CO₂ as a solvent is not merely a "green" alternative but a strategic decision to influence the polymerization outcome. Supercritical fluids possess a unique combination of gas-like and liquid-like properties. The low viscosity and high diffusivity of scCO₂ facilitate mass transfer, while its density can be tuned by adjusting pressure and temperature. In the context of this compound (DMDPM) polymerization, these properties are thought to influence the conformation of the propagating polymer chain, favoring the intramolecular cyclization that leads to the formation of five-membered rings. This results in a more regular polymer structure compared to syntheses in conventional organic solvents.

Experimental Section

Materials and Reagents
Reagent Grade Supplier Notes
Dimethyl malonateReagent gradeSigma-Aldrich---
Propargyl bromide80% solution in tolueneSigma-AldrichDried over calcium hydride and fractionally distilled before use.
Sodium ethoxide96%Aldrich Chemical Co.---
EthanolDry---Purified according to conventional methods.
HexaneReagent grade---Purified according to conventional methods.
Molybdenum(V) chloride (MoCl₅)Resublimed, 99.9%Aldrich Chemicals Co.Used as received.
TolueneDry---Purified according to conventional methods.
Carbon Dioxide99.99% purityCommercial supplierUsed as received.
ChloroformReagent grade------
MethanolReagent grade------

Safety Precaution: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Molybdenum(V) chloride is corrosive and moisture-sensitive; handle in a glovebox or under an inert atmosphere.

Synthesis of this compound (DMDPM) Monomer

The synthesis of the DMDPM monomer is a crucial first step. The following protocol is adapted from established procedures.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry ethanol (150 ml) and sodium ethoxide (7.8 g).

  • To this solution, add dimethyl malonate (27 g).

  • After stirring for 5 minutes, slowly add propargyl bromide (42 g) to the suspension.

  • Heat the mixture under reflux for 30 minutes.

  • After reflux, remove the ethanol under vacuum.

  • Dilute the residue with water and isolate the neutral fraction.

  • Dissolve the neutral fraction in hexane. The DMDPM product will slowly separate as octahedral crystals.

  • Filter the crystals and dry under vacuum. (Yield: ~79%; m.p. 45.5 °C).

  • Confirm the structure of the DMDPM monomer using ¹H NMR spectroscopy.

Polymerization of DMDPM in Supercritical CO₂

This protocol details the cyclopolymerization of DMDPM in a high-pressure reactor.

Experimental Setup:

The polymerization is conducted in a 30 mL stainless steel high-pressure cell equipped with:

  • A magnetic stirring bar

  • A nitrogen inlet

  • An electrically heating mantle

  • A pressure transducer and thermocouple

G cluster_0 System Preparation cluster_1 Purging and Evacuation cluster_2 Polymerization cluster_3 Product Recovery Monomer DMDPM Monomer Reactor High-Pressure Reactor Monomer->Reactor Add Catalyst MoCl₅ in Toluene Catalyst->Reactor Add Purge1 Purge with N₂ Reactor->Purge1 Evacuate Evacuate (1h) Purge1->Evacuate Purge2 Purge with N₂ Evacuate->Purge2 Pressurize Pressurize with CO₂ Purge2->Pressurize Heat Heat to Reaction Temp. Pressurize->Heat Stir Stir Heat->Stir Cool Cool to Room Temp. Stir->Cool Vent Vent CO₂ into Chloroform Cool->Vent Rinse Rinse Reactor with Chloroform Vent->Rinse Precipitate Precipitate in Methanol Rinse->Precipitate Filter Filter and Dry Precipitate->Filter

Figure 1: Experimental workflow for the synthesis of poly(this compound) in supercritical CO₂.

Protocol:

  • Add DMDPM (1.56 g; 7.5 mmol) and a 0.1 M solution of MoCl₅ in toluene (1.5 mL; 0.15 mmol of MoCl₅) to the high-pressure cell.

  • Remove the toluene under vacuum.

  • Purge the reactor with nitrogen for 5 minutes.

  • Evacuate the reactor for 1 hour using a liquid nitrogen cooled trap.

  • Purge with nitrogen for an additional 10 minutes.

  • Pressurize the reactor with CO₂ to the desired pressure.

  • Heat the reactor to the desired temperature and begin stirring.

  • Maintain the reaction conditions for the desired duration.

  • After the reaction, cool the reactor to room temperature.

  • Slowly vent the CO₂ through a needle valve into a flask containing chloroform to collect any polymer carried over with the expanding gas.

  • Rinse the interior of the cell with chloroform to dissolve any remaining polymer and unreacted monomer.

  • Combine the chloroform solutions and pour into a large volume of cold methanol to precipitate the polymer.

  • Collect the precipitated polymer by filtration and dry under vacuum at room temperature to a constant weight.

  • Determine the monomer conversion gravimetrically.

Reaction Conditions:

Parameter Value
Monomer to Catalyst Ratio50:1
Temperature60 °C
Pressure200 bar
Reaction Time24 hours

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer.

    • Expected Peaks:

      • ~1735 cm⁻¹: C=O stretching of the ester group.

      • ~1640 cm⁻¹: C=C stretching of the polyene backbone.

      • Disappearance of the acetylene C≡C stretching peak (~2120 cm⁻¹) and the acetylenic C-H stretching peak (~3290 cm⁻¹) from the monomer spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucid

Application Notes and Protocols for the Cyclopolymerization of Dimethyl Dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of poly(dimethyl dipropargylmalonate), a conjugated polymer with significant potential in materials science. We present a detailed experimental protocol for the cyclopolymerization of this compound (DMDPM) utilizing a rhodium-based catalyst system, chosen for its accessibility and robust performance. This guide is designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical details and the scientific rationale behind the procedural steps. The protocols herein cover monomer purification, inert atmosphere polymerization techniques, and thorough polymer characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Thermogravimetric Analysis (TGA).

Introduction: The Significance of Poly(this compound)

This compound (DMDPM) is a 1,6-heptadiyne derivative that undergoes cyclopolymerization to yield a highly conjugated polyene structure. This class of polymers is of considerable interest due to its unique electronic and optical properties, making it a candidate for applications in organic electronics, sensors, and advanced materials. The polymerization proceeds via a metathesis or insertion mechanism, leading to a polymer backbone composed of alternating five- and/or six-membered rings. The specific ring structure is highly dependent on the choice of catalyst and reaction conditions.

The selection of a rhodium catalyst, specifically chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂), in conjunction with a suitable ligand, offers a reliable and reproducible method for the polymerization of DMDPM. Rhodium-based catalysts are well-documented for their efficacy in the polymerization of acetylenic monomers.[1][2] This application note will detail a robust protocol for this synthesis and subsequent characterization.

Experimental Overview and Rationale

The successful synthesis of well-defined poly(this compound) hinges on several critical factors: monomer purity, the exclusion of oxygen and moisture, precise control of reaction parameters, and comprehensive characterization of the resulting polymer. The following sections provide not only the procedural steps but also the underlying principles governing these choices.

Reagents and Materials

Proper preparation and handling of all reagents are paramount to achieving reproducible results.

Reagent/MaterialGradeSupplierRationale for Grade/Purity
This compound (DMDPM)>97%Sigma-AldrichHigh purity is essential to avoid premature termination or side reactions. Further purification is recommended.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)98%Strem ChemicalsA common and effective rhodium catalyst precursor for alkyne polymerization.
Triethylamine (Et₃N)Anhydrous, >99.5%Acros OrganicsActs as a co-catalyst/base, facilitating the formation of the active catalytic species. Must be anhydrous.
TolueneAnhydrous, >99.8%Sigma-AldrichThe reaction solvent must be thoroughly dried and deoxygenated to prevent quenching of the catalyst.
MethanolReagent GradeFisher ScientificUsed for polymer precipitation and purification.
Dichloromethane (CH₂Cl₂)HPLC GradeFisher ScientificSolvent for polymer dissolution for GPC/SEC analysis and other characterization.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsSolvent for NMR analysis.
Argon or Nitrogen GasHigh Purity (99.999%)Local SupplierEssential for maintaining an inert atmosphere throughout the experiment.
Experimental Workflow Diagram

The overall experimental process is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Drying & Degassing) Solvent_Purification->Reaction_Setup Glassware_Prep Glassware Preparation (Oven-Drying) Glassware_Prep->Reaction_Setup Catalyst_Addition Catalyst & Co-catalyst Addition Reaction_Setup->Catalyst_Addition Polymerization Polymerization (Controlled Temperature) Catalyst_Addition->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying in Vacuo Filtration_Washing->Drying NMR NMR Spectroscopy (Structure) Drying->NMR GPC GPC/SEC (Mw, Mn, PDI) Drying->GPC TGA TGA (Thermal Stability) Drying->TGA

Caption: Experimental workflow for DMDPM polymerization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Monomer and Solvent Purification

Rationale: Impurities such as water, oxygen, and other reactive species can deactivate the catalyst and terminate the polymerization chain, leading to low yields and polymers with broad molecular weight distributions. Therefore, rigorous purification of the monomer and solvent is a critical first step.

Monomer (DMDPM) Purification:

  • Set up a fractional distillation apparatus. The flask should be no more than two-thirds full.

  • Add a small amount of calcium hydride (CaH₂) to the distillation flask containing the crude DMDPM to remove residual water.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the correct boiling point and pressure. Discard the initial and final fractions.

  • The purified monomer should be stored under an inert atmosphere (argon or nitrogen) in a sealed flask, preferably in a freezer, until use.

Solvent (Toluene) Purification:

  • Toluene should be dried using a solvent purification system (e.g., passing through columns of activated alumina and copper catalyst) or by refluxing over sodium/benzophenone until a persistent blue or purple color is achieved, followed by distillation under an inert atmosphere.

  • The anhydrous, deoxygenated toluene should be used immediately or stored in a sealed flask under an inert atmosphere.

Protocol 2: Polymerization of this compound

Rationale: This protocol employs a rhodium(I) catalyst, which is activated in situ. The reaction is conducted under strictly inert conditions to protect the sensitive catalyst and propagating polymer chain.

  • Glassware Preparation: All glassware (Schlenk flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of high-purity argon or nitrogen.

  • Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and condenser under a positive pressure of inert gas.

  • Reagent Charging:

    • In the main Schlenk flask, dissolve the purified this compound (e.g., 1.0 g, 5.2 mmol) in anhydrous, deoxygenated toluene (e.g., 10 mL).

    • In a separate, smaller Schlenk flask or glovebox, weigh the chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (e.g., 12.8 mg, 0.026 mmol, corresponding to a monomer-to-rhodium ratio of 200:1).

    • Add anhydrous, deoxygenated toluene (e.g., 5 mL) to the catalyst to form a solution/suspension.

  • Initiation:

    • To the monomer solution, add anhydrous triethylamine (Et₃N) via syringe (e.g., 0.145 mL, 1.04 mmol).

    • Using a cannula or gas-tight syringe, transfer the catalyst solution to the stirring monomer solution.

  • Polymerization:

    • Heat the reaction mixture to a controlled temperature (e.g., 60 °C) using an oil bath.

    • Allow the polymerization to proceed for a set time (e.g., 24 hours). The solution will typically darken in color as the conjugated polymer forms.

  • Termination and Isolation:

    • After the reaction period, cool the mixture to room temperature.

    • Pour the viscous reaction mixture into a large excess of rapidly stirring methanol (e.g., 200 mL).

    • The polymer will precipitate as a solid.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Protocols

Protocol 3: NMR Spectroscopic Analysis

Rationale: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the polymer, verifying the consumption of the alkyne protons of the monomer, and assessing the regiochemistry of the cyclopolymerization (i.e., the ratio of five- to six-membered rings).

  • Sample Preparation: Dissolve a small amount of the dried polymer (5-10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL). Complete dissolution may require gentle warming or extended sonication.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to observe are the disappearance of the acetylenic proton peak from the monomer (typically around 2.0-2.5 ppm) and the appearance of broad peaks in the vinylic region (5.5-7.5 ppm) and the aliphatic region corresponding to the polymer backbone and ester methyl groups.

    • Acquire a ¹³C NMR spectrum. This will show the disappearance of the monomer's alkyne carbons and the appearance of new sp² and sp³ carbons corresponding to the polymer backbone.

  • Data Interpretation: The integration of the vinylic and aliphatic protons in the ¹H NMR spectrum can provide information about the polymer's structure. The presence of predominantly five-membered rings is often indicated by specific chemical shifts in the polyene backbone.[3]

Protocol 4: Gel Permeation Chromatography (GPC/SEC)

Rationale: GPC/SEC is the primary technique for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A low PDI (typically < 1.5) can be indicative of a well-controlled polymerization.

  • System Setup:

    • Columns: A set of columns suitable for organic-soluble polymers (e.g., polystyrene-divinylbenzene columns).

    • Eluent: HPLC-grade tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at a flow rate of ~1.0 mL/min.

    • Detector: A refractive index (RI) detector is standard. A UV-Vis or multi-angle light scattering (MALS) detector can provide additional information.[4]

    • Temperature: Room temperature or slightly elevated (e.g., 35-40 °C) to ensure polymer solubility and reduce solvent viscosity.

  • Calibration: Calibrate the system using narrow molecular weight polystyrene or poly(methyl methacrylate) standards.

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the GPC eluent. Ensure the polymer is fully dissolved and filter the solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI relative to the calibration standards.

Protocol 5: Thermogravimetric Analysis (TGA)

Rationale: TGA provides crucial information about the thermal stability of the polymer by measuring its mass loss as a function of temperature. This is critical for assessing the material's suitability for applications where it may be exposed to high temperatures.

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA crucible (e.g., platinum or alumina).

  • Instrument Parameters:

    • Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen) to assess thermal decomposition, and then under an oxidative atmosphere (e.g., air) to assess oxidative stability.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Heat from room temperature to a temperature where the polymer is fully decomposed (e.g., 800 °C).

  • Data Analysis: The resulting TGA curve plots mass (%) versus temperature. The onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate (Tₘₐₓ) are key parameters to determine the polymer's thermal stability.[5]

Expected Results and Troubleshooting

ParameterExpected OutcomePotential Issues & Troubleshooting
Yield > 80%Low Yield: Impure monomer/solvent, insufficient inert atmosphere, or inactive catalyst. Re-purify reagents and ensure rigorous Schlenk technique.
¹H NMR Disappearance of monomer alkyne peak, appearance of broad polymer peaks.Residual Monomer Peaks: Incomplete reaction. Extend reaction time or increase catalyst loading.
GPC/SEC (PDI) PDI < 2.0High PDI (>2.0): Poorly controlled polymerization due to impurities or side reactions. Review purification and inert atmosphere protocols.
TGA (Tₒₙₛₑₜ in N₂) > 250 °CLow Thermal Stability: Low molecular weight or structural defects. Optimize polymerization for higher molecular weight.

Conclusion

The protocols outlined in this application note provide a robust and reproducible framework for the synthesis and comprehensive characterization of poly(this compound). By carefully controlling experimental variables, particularly monomer purity and the reaction atmosphere, researchers can consistently produce high-quality conjugated polymers. The detailed characterization techniques described are essential for elucidating the structure-property relationships of these promising materials, paving the way for their application in advanced technologies.

References

  • Fox, H. H., Wolf, M. O., O'Dell, R., Lin, B. L., Schrock, R. R., & Wrighton, M. S. (1994). Living Cyclopolymerization of 1,6-Heptadiyne Derivatives Using Well-Defined Alkylidene Complexes: Polymerization Mechanism, Polymer Structure, and Polymer Properties. Journal of the American Chemical Society, 116(7), 2827–2843. [Link]

  • Pack, J. W., Hur, Y., Kim, H., & Lee, Y. (2005). Cyclopolymerization of this compound in supercritical carbon dioxide to give a highly regular polyene containing predominantly five-membered rings. Chemical Communications, (41), 5208–5210. [Link]

  • Choi, S. K., Gal, Y. S., Jin, S. H., & Kim, H. K. (2000). Poly(1,6-heptadiyne)-Based Materials by Metathesis Polymerization. Chemical Reviews, 100(4), 1645–1682.
  • Pack, J. W., Hur, Y., Kim, H., & Lee, Y. (2005). Details of experimental procedures and the characterization of poly(DMDPM). Chemical Communications, Supplementary Information. [Link]

  • Agilent Technologies. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Hayashi, T., et al. (2011). Rhodium/Chiral Diene-Catalyzed Asymmetric Cyclopolymerization of Achiral 1,8-Diynes. Organometallics.
  • Masuda, T. (2010).
  • Pérez-Torrente, J. J., et al. (2024). Stereoregular polymerization of phenylacetylene by alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Inorganic Chemistry Frontiers.
  • Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Polymer Characterization by GPC, Light Scattering, Viscosity. Retrieved from [Link]

  • Kern, R. J. (1969). Polymerization of propadiene. III. Catalyst systems based on various rhodium (I) complexes. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(3), 621-631.
  • Furlani, A., et al. (1986). Oligomerization and polymerization of alkynes catalyzed by rhodium(I) pyrazolate complexes. Journal of Polymer Science: Polymer Chemistry Edition, 24(5), 991-1004.
  • The University of Osaka Institutional Knowledge Archive. (n.d.). Development of Rhodium-Catalyzed Stitching Polymerization for the Synthesis of Ethylene-Bridged π-Conjugated Polymers. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Polymer Characterization by GPC, Light Scattering, Viscosity. Retrieved from [Link]

Sources

Application Notes & Protocols: Dimethyl Dipropargylmalonate for Advanced Polyene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and advanced therapeutics.

Introduction: Unlocking Conjugated Polymers with a Versatile Diyne Monomer

The synthesis of functional, conjugated polymers is a cornerstone of modern materials science, with profound implications for organic electronics, sensor technology, and advanced separation membranes.[1][2] Among the diverse families of conjugated polymers, substituted polyacetylenes stand out for their unique electronic properties and processability.[1] Dimethyl dipropargylmalonate (DMDPM) has emerged as a highly valuable 1,6-diyne monomer for constructing well-defined polyene structures through a process known as cyclopolymerization.[3][4]

This technique leverages the reactivity of the two terminal alkyne groups, which, in the presence of a suitable transition-metal catalyst, undergo a cascade of intramolecular cyclization and intermolecular propagation steps. The result is not a simple linear polymer with pendant alkyne groups, but rather a robust polyene backbone featuring integrated five- and/or six-membered rings. The malonate core of DMDPM provides steric bulk and enhances the solubility of both the monomer and the resulting polymer, a critical factor for solution-based processing and characterization.[1] Furthermore, the ester functionalities offer a potential site for post-polymerization modification, enabling the tuning of material properties.

These application notes provide a comprehensive guide to the synthesis of the DMDPM monomer, its subsequent cyclopolymerization using a molybdenum-based catalyst system, and the essential protocols for characterizing the resulting polyene.

Part 1: Synthesis of this compound (DMDPM) Monomer

The synthesis of the DMDPM monomer is a straightforward yet critical first step. The protocol described here is a standard alkylation of dimethyl malonate using propargyl bromide. The causality behind this choice rests on the high acidity of the α-protons of the malonate ester, which are readily deprotonated by a moderately strong base like potassium carbonate to form a nucleophilic enolate. This enolate then undergoes a classic SN2 reaction with the electrophilic propargyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Dimethyl malonateReagent grade, ≥99%Sigma-Aldrich
Propargyl bromide80% solution in tolueneSigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, powderFisher Scientific
AcetoneACS gradeVWR
Diethyl etherAnhydrousFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousVWR
Saturated NaCl solution (brine)-Lab-prepared
Deionized water-Lab-prepared
Experimental Protocol: Monomer Synthesis
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (3.2 eq) and acetone (250 mL).

  • Addition of Reagents: While stirring vigorously, add dimethyl malonate (1.0 eq).[5] Allow the suspension to stir for 10 minutes. Slowly add propargyl bromide (2.2 eq, 80% solution in toluene) dropwise over 30 minutes. Causality Note: The slow addition is crucial to control the exothermicity of the alkylation reaction and to minimize side reactions.

  • Reaction: Heat the mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone and toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in diethyl ether (150 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL). Trustworthiness Note: This washing procedure is self-validating as it ensures the removal of any remaining water-soluble impurities and salts, which is critical for the subsequent moisture-sensitive polymerization step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude DMDPM monomer as a pale yellow oil.

  • Purification: Purify the crude product by vacuum distillation to obtain DMDPM as a colorless liquid.

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR and ¹³C NMR spectroscopy.

Synthesis Workflow Diagram

cluster_synthesis DMDPM Monomer Synthesis Workflow reagents 1. Add K₂CO₃, Acetone, & Dimethyl Malonate addition 2. Add Propargyl Bromide Dropwise reagents->addition Stir reflux 3. Reflux for 16-24 hours addition->reflux Heat workup 4. Filter & Remove Solvent reflux->workup extraction 5. Diethyl Ether Extraction & Wash workup->extraction purification 6. Dry, Concentrate & Vacuum Distill extraction->purification product Pure DMDPM Monomer purification->product cluster_mechanism Proposed Cyclopolymerization Mechanism of DMDPM Initiation Initiation: [Mo]=CH-R forms from MoCl₅ + Ph₄Sn Step1 1. Coordination & [2+2] Cycloaddition Initiation->Step1 Monomer DMDPM Monomer Monomer->Step1 Metallacyclobutene α-substituted Metallacyclobutene Step1->Metallacyclobutene Forms intermediate Step2 2. Ring Opening Metallacyclobutene->Step2 PropagatingCarbene Propagating Carbene Step2->PropagatingCarbene Step3 3. Intramolecular Cyclization (5-exo-dig) PropagatingCarbene->Step3 Metallacyclobutene2 Bicyclic Intermediate Step3->Metallacyclobutene2 Favored pathway Step4 4. Ring Opening Metallacyclobutene2->Step4 Polymer Polymer Chain Growth (Regenerated Carbene) Step4->Polymer Polymer->Step1 Reacts with new monomer

Sources

The Versatility of Dimethyl Dipropargylmalonate in Materials Science: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl dipropargylmalonate (DMDPM) is a highly versatile monomer that has garnered significant interest in the field of materials science. Its unique structure, featuring two terminal alkyne functionalities and a central malonate ester group, provides a powerful platform for the synthesis of a wide array of advanced materials. The presence of the propargyl groups allows for participation in cyclopolymerization and highly efficient "click" chemistry reactions, enabling the creation of materials with tailored properties and complex architectures. This guide provides a comprehensive overview of the applications of DMDPM, complete with detailed experimental protocols, for researchers, scientists, and professionals in drug development and materials science.

I. The Chemistry of a Unique Building Block

The utility of this compound stems from its distinct chemical features:

  • Dual Alkyne Functionality: The two terminal alkyne groups are the primary reactive sites, enabling polymerization and cycloaddition reactions.

  • 1,6-Heptadiyne System: The spacing of the alkyne groups makes DMDPM a classic 1,6-heptadiyne monomer, prone to cyclopolymerization to form polymers with cyclic repeating units. This process leads to the formation of conjugated polyenes with interesting optical and electronic properties.

  • Active Methylene Group: The methylene group flanked by two ester carbonyls is acidic and can be functionalized, offering further avenues for chemical modification, though this is less commonly exploited in materials applications compared to the alkyne groups.

  • Ester Groups: The methyl ester groups can be hydrolyzed to carboxylic acids, providing a handle for post-polymerization modification to introduce hydrophilicity or other functionalities.

II. Core Applications in Materials Science

The unique chemical nature of DMDPM lends itself to several key applications in materials science, primarily centered around polymer synthesis and modification.

A. Synthesis of Highly Regular Polyenes via Cyclopolymerization

Cyclopolymerization of 1,6-heptadiyne monomers like DMDPM is a powerful technique to create conjugated polymers with a high degree of structural regularity. This regularity is crucial for achieving desirable electronic and optical properties.

Causality in Experimental Choices: The choice of catalyst and reaction conditions is paramount in controlling the polymer structure. Transition metal catalysts, such as those based on molybdenum and tungsten, are effective in promoting the cyclopolymerization of alkynes. The use of supercritical carbon dioxide (scCO₂) as a reaction medium has been shown to produce poly(this compound) with a remarkably high content of five-membered rings (over 95%), leading to a highly regular polyene structure.[1] This is attributed to the unique solvent properties of scCO₂, which can influence the conformation of the propagating polymer chain and favor the formation of five-membered rings over six-membered rings.

Experimental Protocol: Cyclopolymerization of DMDPM in Supercritical Carbon Dioxide

This protocol is adapted from the supplementary information of Chem. Commun., 2005, 5208-5210.

Materials:

  • This compound (DMDPM), synthesized and purified

  • Molybdenum(V) chloride (MoCl₅)

  • Toluene, anhydrous

  • Carbon dioxide (99.99% purity)

  • Chloroform

  • Methanol

Equipment:

  • High-pressure stainless steel reactor (e.g., 30 mL) with magnetic stirring, nitrogen inlet, and heating mantle

  • Vacuum line with a liquid nitrogen cold trap

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Add DMDPM (1.56 g, 7.5 mmol) and a 0.1 M solution of MoCl₅ in toluene (1.5 mL, 0.15 mmol of MoCl₅) to the high-pressure reactor.

  • Solvent Removal: Remove the toluene under vacuum.

  • Inerting the Reactor: Purge the reactor with nitrogen for 5 minutes, then evacuate for 1 hour using a liquid nitrogen-cooled trap. Purge with nitrogen for an additional 10 minutes.

  • Pressurization and Heating: Introduce carbon dioxide into the sealed reactor to the desired pressure (e.g., 200 bar). Heat the reactor to the desired temperature (e.g., 60 °C) and begin stirring.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 24 hours).

  • Work-up:

    • Cool the reactor to room temperature.

    • Slowly vent the CO₂ through a needle valve into a flask containing chloroform to collect any entrained monomer and polymer.

    • Rinse the reactor with chloroform to dissolve any remaining polymer and monomer.

    • Combine the chloroform solutions and precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Collect the precipitated polymer by filtration.

    • Dry the polymer under vacuum at room temperature to a constant weight.

Characterization:

The resulting poly(this compound) can be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the ratio of five- to six-membered rings.

  • FTIR Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.[2][3]

  • Thermal Analysis (TGA/DSC): To assess the thermal stability and glass transition temperature of the polymer.[4][5][6]

Data Presentation: Properties of Poly(1,6-heptadiyne) Derivatives

While specific data for poly(DMDPM) is not widely available, the properties of structurally similar poly(1,6-heptadiyne) derivatives provide valuable insights.

Polymer DerivativeCatalyst SystemMn ( g/mol )Thermal Stability (Td5%)Glass Transition (Tg)Reference
Poly(4-hydroxy-4-phenyl-1,6-heptadiyne)MoCl₅-based2-3 x 10⁴>300 °CNot reported[7]
Poly(1,6-heptadiyne) with phenoxy substituentsMoCl₅7-20 x 10³Not reported91-159 °C[8]
Poly(1,6-heptadiyne) with alkylsilyloxy groupsMo-basedNot specifiedGood thermal stabilityNot reported[9]

Note: Td5% refers to the temperature at which 5% weight loss is observed in thermogravimetric analysis.

Visualization: Cyclopolymerization Workflow

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation DMDPM DMDPM Monomer Reactor High-Pressure Reactor DMDPM->Reactor MoCl5 MoCl5 Catalyst in Toluene MoCl5->Reactor Inert Inerting with N2 and Vacuum Reactor->Inert Pressurize Pressurize with scCO2 Inert->Pressurize Heat Heat and Stir Pressurize->Heat Polymerization Cyclopolymerization Heat->Polymerization Vent Vent CO2 into Chloroform Polymerization->Vent Rinse Rinse Reactor with Chloroform Vent->Rinse Precipitate Precipitate in Methanol Rinse->Precipitate Filter Filter and Dry Precipitate->Filter PolyDMDPM PolyDMDPM Filter->PolyDMDPM Final Product: Poly(this compound)

Caption: Workflow for the cyclopolymerization of DMDPM in supercritical CO₂.

B. Versatile Material Modification via Click Chemistry

The terminal alkyne groups of DMDPM are ideal functionalities for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it a powerful tool for:

  • Surface Functionalization: Modifying the surfaces of materials to impart specific properties such as biocompatibility, hydrophilicity, or for the immobilization of biomolecules.

  • Dendrimer Synthesis: Creating highly branched, well-defined macromolecules with a multitude of terminal functionalities.

  • Cross-linking of Polymers: Forming robust polymer networks with enhanced mechanical and thermal properties.

Causality in Experimental Choices: The CuAAC reaction relies on a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in aqueous media. The choice of solvent depends on the solubility of the reactants, with DMF, DMSO, and water/t-butanol mixtures being common.

Experimental Protocol: Surface Functionalization of an Azide-Modified Material with Poly(DMDPM) via CuAAC

This is a general protocol that can be adapted for various substrates.

Materials:

  • Azide-functionalized substrate

  • Poly(this compound) (or DMDPM monomer for small molecule attachment)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Appropriate solvent (e.g., deionized water, DMF, or a mixture)

Equipment:

  • Reaction vessel

  • Schlenk line or glovebox for deoxygenation (optional, but recommended)

  • Shaker or sonicator

Procedure:

  • Prepare Solutions:

    • Dissolve the poly(DMDPM) in the chosen solvent.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water.

  • Reaction Setup:

    • Place the azide-functionalized substrate in the reaction vessel.

    • Add the solution of poly(DMDPM).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Initiate the Reaction:

    • Add the THPTA solution to the reaction vessel.

    • Add the CuSO₄ solution.

    • Add the sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the millimolar range.

  • Reaction:

    • Seal the reaction vessel and agitate (e.g., on a shaker or in a sonicator) at room temperature for the desired time (typically 1-24 hours).

  • Work-up:

    • Remove the substrate from the reaction solution.

    • Wash the substrate extensively with the reaction solvent to remove any unreacted polymer and catalyst.

    • Wash with deionized water.

    • Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

Characterization of Functionalized Surfaces:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the triazole linkage and the elemental composition of the surface.

  • Contact Angle Measurement: To assess changes in surface wettability.

  • Atomic Force Microscopy (AFM): To visualize changes in surface morphology.

Visualization: CuAAC Click Chemistry on a Surface

Sources

Protocol for functionalizing polymers with dimethyl dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for Post-Polymerization Functionalization of Hydroxyl-Containing Polymers with Dimethyl Dipropargylmalonate for "Click" Chemistry Applications

Abstract

This application note provides a detailed, two-step protocol for the covalent attachment of this compound to hydroxyl-bearing polymers. This method introduces pendant, dual-alkyne functionalities onto a polymer backbone, rendering it suitable for advanced applications such as "click" chemistry, hydrogel formation, and the development of novel biomaterials. The protocol is designed for researchers in materials science, drug development, and polymer chemistry. It is based on a robust, two-step process: (1) activation of polymer hydroxyl groups via tosylation, and (2) nucleophilic substitution with the enolate of this compound. This guide offers step-by-step instructions, explains the chemical principles behind the protocol, and details methods for characterization.

Introduction: The Power of Alkyne Functionalization

The modification of polymers to introduce specific functional groups is a cornerstone of modern materials science. Among the most versatile functionalities are terminal alkynes, which serve as reactive handles for a host of highly efficient and specific chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click" chemistry.[1] This reaction's high efficiency, mild reaction conditions, and orthogonality make it an invaluable tool for conjugating a wide array of molecules—from small-molecule drugs and fluorescent dyes to large biomolecules—onto a polymer scaffold.[2]

This compound is a particularly attractive functionalizing agent as it introduces two terminal alkyne groups per modification site. This dual functionality offers the potential for creating densely functionalized materials or for intricate cross-linking applications to form hydrogels and other complex three-dimensional structures.

This protocol details a post-polymerization modification strategy, which is often preferable to the direct polymerization of functional monomers. Post-polymerization modification allows for the use of well-defined, commercially available polymers and avoids potential complications of monomer synthesis and purification.[3] We present a method that first converts the inert hydroxyl side chains of a polymer, such as poly(vinyl alcohol) (PVA), into excellent leaving groups (tosylates), followed by a C-alkylation step using the carbanion of this compound.

Reaction Scheme & Workflow

The overall process involves two main synthetic steps followed by characterization and optional downstream application.

Overall Chemical Transformation

Reaction_Scheme cluster_0 Step 1: Tosylation cluster_1 Step 2: Alkylation PVA Polymer-OH (e.g., Poly(vinyl alcohol)) PVA_OTs Polymer-OTs (Tosylated Polymer) PVA->PVA_OTs Activation of Hydroxyl Group TsCl TsCl, Pyridine Malonate This compound + NaH PVA_Alkyne Polymer-Alkyne (Functionalized Polymer) PVA_OTs->PVA_Alkyne SN2 Nucleophilic Substitution

Caption: Overall two-step reaction scheme for polymer functionalization.

Experimental Workflow

G start Start: Hydroxyl-Containing Polymer step1 Step 1: Tosylation - Dissolve Polymer - Add Pyridine & TsCl - React at 0°C to RT start->step1 purify1 Purification 1 - Precipitate in Methanol - Wash & Dry step1->purify1 char1 Characterization 1 - FTIR & ¹H NMR - Confirm Tosylation purify1->char1 step2 Step 2: Alkylation - Prepare Malonate Enolate (NaH) - Add Tosylated Polymer - React under Inert Atmosphere char1->step2 Proceed if tosylation is successful purify2 Purification 2 - Quench Reaction - Precipitate in Water/Ether - Wash & Dry step2->purify2 char2 Characterization 2 - FTIR & ¹H NMR - Confirm Alkyne Installation purify2->char2 end Final Product: Alkyne-Functionalized Polymer char2->end Successful Functionalization app Application: 'Click' Chemistry Conjugation end->app

Caption: High-level experimental workflow from starting polymer to final application.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Poly(vinyl alcohol), (PVA)Mₙ 89,000-98,000, 99+% hydrolyzedSigma-AldrichDry thoroughly under vacuum before use.
This compound≥97%TCI AmericaStore under inert gas.
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-AldrichRecrystallize from petroleum ether if necessary.
PyridineAnhydrous, 99.8%Sigma-AldrichUse freshly opened or distilled.
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHandle with extreme care under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-AldrichUse from a solvent purification system or freshly distilled.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichUse from a solvent purification system.
MethanolAnhydrous, 99.8%Fisher ScientificFor precipitation.
Diethyl etherAnhydrous, ≥99.7%Fisher ScientificFor precipitation and washing.

Safety Precautions: This protocol involves hazardous materials. Sodium hydride is highly flammable and reacts violently with water. p-Toluenesulfonyl chloride is corrosive and a lachrymator. Pyridine and DMF are toxic. All steps should be performed in a well-ventilated fume hood, under an inert atmosphere (Argon or Nitrogen) where specified. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Tosylation of Poly(vinyl alcohol) (PVA-OTs)

Rationale: The hydroxyl group is a poor leaving group. Tosylation converts it into a tosylate group (-OTs), which is an excellent leaving group for subsequent Sₙ2 nucleophilic substitution reactions.[4][5] Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.[6]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a rubber septum, dissolve 2.0 g of dried PVA in 100 mL of anhydrous pyridine. This may require heating to 60-80 °C to achieve full dissolution. Once dissolved, cool the solution to room temperature.

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 4.33 g of p-toluenesulfonyl chloride (TsCl) to the stirred polymer solution. The amount of TsCl can be varied to control the degree of substitution. This amount corresponds to a 1:1 molar ratio of TsCl to PVA hydroxyl monomer units.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours under a positive pressure of argon. The solution may become more viscous.

  • Purification:

    • Slowly pour the reaction mixture into 800 mL of vigorously stirring, cold methanol to precipitate the tosylated polymer (PVA-OTs).

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid extensively with methanol (3 x 100 mL) and then diethyl ether (2 x 100 mL) to remove unreacted TsCl and pyridine hydrochloride.

    • Dry the resulting white solid under high vacuum at room temperature for 48 hours. Store the dried PVA-OTs under inert gas.

Protocol 2: Alkylation with this compound

Rationale: This step utilizes the principles of malonic ester synthesis.[7][8][9] Sodium hydride, a strong base, deprotonates the acidic α-hydrogen of this compound to form a nucleophilic enolate.[10][11] This enolate then displaces the tosylate leaving group on the polymer backbone via an Sₙ2 reaction, forming a new carbon-carbon bond.[7]

  • Enolate Formation:

    • In a flame-dried, three-neck round-bottom flask under argon, add 0.42 g of sodium hydride (60% dispersion) to 50 mL of anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 2.18 g of this compound in 20 mL of anhydrous THF to the NaH suspension. (Equivalents should be calculated based on the degree of tosylation determined in the characterization step, using a 1.5x molar excess of the malonate enolate relative to the tosyl groups).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Effervescence (H₂ gas) should be observed.

  • Alkylation Reaction:

    • Dissolve 2.0 g of the dried PVA-OTs from Protocol 1 in 100 mL of anhydrous DMF.

    • Slowly add the polymer solution via cannula to the prepared this compound enolate solution at room temperature.

    • Heat the reaction mixture to 60 °C and stir under argon for 48-72 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 10 mL of cold water to destroy any unreacted NaH.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Precipitate the functionalized polymer by pouring the solution into 1 L of a 1:1 mixture of diethyl ether and water.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with deionized water (3 x 100 mL) to remove salts and unreacted malonate, followed by diethyl ether (2 x 100 mL).

    • Dry the final alkyne-functionalized polymer under high vacuum at 30 °C for 48 hours.

Characterization

Thorough characterization at each step is critical to validate the success of the modification and to quantify the degree of functionalization.[4]

TechniquePurposeExpected Observations
FTIR Spectroscopy Qualitative confirmation of functional group conversion.PVA-OTs: Appearance of characteristic peaks for the tosyl group (S=O stretch at ~1360 and ~1175 cm⁻¹, aromatic C-H at ~3060 cm⁻¹). Disappearance/reduction of the broad O-H stretch (~3300 cm⁻¹).Final Polymer: Appearance of a sharp alkyne C≡C-H stretch at ~3290 cm⁻¹ and a weaker C≡C stretch at ~2120 cm⁻¹. Disappearance of the tosyl peaks.
¹H NMR Spectroscopy Quantitative determination of the degree of substitution.PVA-OTs: Appearance of aromatic protons from the tosyl group at ~7.4-7.8 ppm. The degree of substitution can be calculated by comparing the integration of these aromatic peaks to the polymer backbone protons.[12][13]Final Polymer: Appearance of the terminal alkyne proton (t, -C≡C-H ) at ~2.5 ppm and the methylene protons (-CH₂-C≡CH) at ~2.7 ppm. Disappearance of the tosyl aromatic signals confirms successful substitution.

Applications: Gateway to Advanced Materials

The resulting dual-alkyne functionalized polymer is a versatile platform for numerous applications.

  • Bioconjugation: Using CuAAC "click" chemistry, azide-containing molecules such as peptides, proteins, drugs, or imaging agents can be readily and specifically attached to the polymer backbone.[2]

  • Hydrogel Formation: The pendant alkyne groups can be cross-linked with diazide linkers (e.g., PEG-diazide) via CuAAC to form stable hydrogels for applications in tissue engineering and controlled drug release.[14]

  • Surface Modification: The polymer can be grafted onto surfaces to create alkyne-rich coatings, which can then be further functionalized to alter surface properties like wettability or biocompatibility.

References

  • Ma, W., & Ding, X. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Gress, A., et al. (2011). Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates. Macromolecules. Available at: [Link]

  • EP0918047A1 - C-Alkylation process of esters of malonic acid. Google Patents.
  • Magritek. (n.d.). Monitoring Polymer Functionalization by diffusion NMR. Magritek. Available at: [Link]

  • Ossipov, D. A., & Hilborn, J. (2006). Poly(vinyl alcohol)-Based Hydrogels Formed by “Click Chemistry”. ACS Publications. Available at: [Link]

  • Guesmi, S., et al. (2018). Chemical Modification of Poly(Vinyl Alcohol) in Water. MDPI. Available at: [Link]

  • Gress, A., et al. (2011). Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates. Supramolecular (Bio)Materials. Available at: [Link]

  • Cope, A. C., & McElvain, S. M. (1932). The Alkylation of Malonic Ester. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. ResearchGate. Available at: [Link]

  • Harris, J. M., & Yalpani, M. (1985). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Poly(vinyl alcohol)-Based Hydrogels Formed by “Click Chemistry” | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. ResearchGate. Available at: [Link]

  • Grinberga, S., et al. (1996). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics. Available at: [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • Yang, L. C., et al. (2019). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“thiol-yne” Click Reaction. Chinese Journal of Polymer Science. Available at: [Link]

  • ResearchGate. (n.d.). Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2018). Conjugated polymers developed from alkynes. National Science Review. Available at: [Link]

  • US6849693B2 - Hydroxyl group-containing polymers, their preparation and use. Google Patents.
  • LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]

  • El-Ghezweeni, A., et al. (2023). Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry. RSC Publishing. Available at: [Link]

  • Scite. (n.d.). Pyrene functional poly(vinyl alcohol) by “click” chemistry. Scite. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

  • LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification. Wiley-VCH. Available at: [Link]

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The Strategic Deployment of Dimethyl Dipropargylmalonate in the Genesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linchpin for Heterocyclic Chemistry

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount objective. Dimethyl 2,2-bis(prop-2-yn-1-yl)malonate, hereafter referred to as dimethyl dipropargylmalonate, has emerged as a preeminent building block for the construction of a diverse array of heterocyclic compounds. Its unique structural motif, featuring a quaternary carbon center flanked by two propargyl groups, renders it an exceptionally versatile precursor for a variety of cyclization strategies. The inherent reactivity of the terminal alkyne functionalities provides a fertile ground for transition metal-catalyzed transformations, radical cyclizations, and cycloaddition reactions. This application note provides an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of this compound in the synthesis of valuable heterocyclic frameworks. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound stems from the diverse reactivity of its 1,6-diyne system. The primary pathways for its conversion into heterocyclic structures can be broadly categorized into three main approaches:

  • Transition Metal-Catalyzed Cyclizations: The activation of the alkyne moieties by transition metals, such as platinum, gold, and nickel, initiates a cascade of events leading to the formation of various ring systems.

  • Hydration Followed by Paal-Knorr-Type Cyclization: The hydration of the terminal alkynes to the corresponding diketone opens up a classical yet powerful avenue for the synthesis of furans, pyrroles, and thiophenes.

  • Radical-Mediated Cyclizations: The generation of radical species can trigger intramolecular cyclization of the diyne system, offering a complementary approach to the construction of cyclic molecules.

The following sections will explore each of these strategies in detail, providing both the theoretical framework and practical experimental guidance.

Part 1: Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers a powerful and atom-economical approach to the synthesis of complex molecules from unsaturated precursors like this compound. The choice of metal and ligand can exquisitely control the reaction pathway, leading to a variety of carbocyclic and heterocyclic products.

Platinum-Catalyzed Hydrative Cyclization to Cyclohexenones

A particularly elegant transformation is the platinum-catalyzed hydrative cyclization of 1,6-diynes to yield functionalized cyclohexenones.[1] This reaction proceeds through a cascade of alkyne hydration and intramolecular cyclization, providing a direct route to six-membered rings.

Mechanism: The proposed mechanism involves the initial coordination of the platinum(II) catalyst to one of the alkyne moieties, followed by nucleophilic attack of water to form a vinyl-platinum intermediate. A second hydration event at the remaining alkyne leads to a diketone intermediate which then undergoes an intramolecular aldol-type condensation to furnish the cyclohexenone product.

Experimental Workflow: Platinum-Catalyzed Hydrative Cyclization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine this compound, Pt(COD)Cl2, and CH3SO3H in Methanol water Add Water start->water seal Seal Reaction Vessel water->seal heat Heat at 70°C seal->heat monitor Monitor by TLC heat->monitor quench Quench with sat. NaHCO3 monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Substituted Cyclohexenone purify->product

Caption: Workflow for Platinum-Catalyzed Hydrative Cyclization.

Detailed Protocol:

  • To a sealable reaction tube, add this compound (1.0 mmol), Pt(COD)Cl₂ (0.05 mmol, 5 mol%), and methanol (4 mL).

  • To this mixture, add methanesulfonic acid (0.5 mmol, 50 mol%) followed by water (1.0 mmol).

  • Seal the tube and heat the reaction mixture at 70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted conjugated cyclohexenone.[1]

SubstrateCatalyst SystemYield (%)Reference
This compoundPt(COD)Cl₂ / CH₃SO₃H75[1]
Diethyl dipropargylmalonatePt(COD)Cl₂ / CH₃SO₃H72[1]
Nickel-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

The construction of the pyridine nucleus is a cornerstone of medicinal chemistry. Nickel-catalyzed [2+2+2] cycloaddition of diynes with nitriles provides a highly efficient and modular route to substituted pyridines.[2]

Mechanism: The catalytic cycle is initiated by the oxidative cyclization of the nickel(0) catalyst with the two alkyne moieties of this compound to form a nickelacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile molecule lead to a seven-membered nickelacycle, which then undergoes reductive elimination to furnish the pyridine ring and regenerate the active nickel(0) catalyst.

Experimental Workflow: Nickel-Catalyzed Pyridine Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine this compound, Nitrile, Ni(COD)2, and Ligand in Toluene seal Seal Reaction Vessel under N2 start->seal heat Heat at 80°C seal->heat monitor Monitor by GC-MS heat->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion purify Purify by Column Chromatography concentrate->purify product Obtain Substituted Pyridine purify->product

Caption: Workflow for Nickel-Catalyzed Pyridine Synthesis.

Detailed Protocol:

  • In a nitrogen-filled glovebox, add Ni(COD)₂ (0.1 mmol, 10 mol%) and a suitable N-heterocyclic carbene (NHC) ligand (0.1 mmol, 10 mol%) to a sealable reaction tube.

  • Add toluene (2 mL), followed by this compound (1.0 mmol) and the desired nitrile (1.2 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted pyridine.[2]

Part 2: Paal-Knorr-Type Synthesis of Furans, Pyrroles, and Thiophenes

The Paal-Knorr synthesis is a classical and highly reliable method for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[3] By first hydrating the alkyne functionalities of this compound to the corresponding 1,6-diketone, a Paal-Knorr-type cyclization can be employed to access a variety of important heterocyclic cores.

Hydration of this compound

The key initial step is the efficient hydration of the terminal alkynes to the corresponding diketone. This can be achieved using various methods, including mercury-catalyzed hydration or the previously described platinum-catalyzed hydrative cyclization which can be stopped at the diketone stage under modified conditions.

Detailed Protocol for Hydration:

  • To a solution of this compound (1.0 mmol) in a mixture of methanol (5 mL) and water (1 mL), add a catalytic amount of a mercury(II) salt (e.g., HgSO₄, 0.05 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 1,6-diketone, which can often be used in the next step without further purification.

Synthesis of Furans, Pyrroles, and Thiophenes

With the 1,6-diketone in hand, the synthesis of the desired heterocycle is straightforward.

Reaction Pathways from 1,6-Diketone

cluster_0 Heterocycle Formation start This compound diketone 1,6-Diketone Intermediate start->diketone Hydration furan Furan diketone->furan Acid Catalyst (e.g., p-TsOH) pyrrole Pyrrole diketone->pyrrole Amine (R-NH2) (e.g., NH4OAc) thiophene Thiophene diketone->thiophene Sulfurizing Agent (e.g., Lawesson's Reagent)

Caption: Paal-Knorr-Type Synthesis Pathways.

Detailed Protocols:

  • Furan Synthesis:

    • Dissolve the crude 1,6-diketone (1.0 mmol) in toluene (10 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After completion (monitor by TLC), cool the reaction, wash with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate.

    • Purify by column chromatography to yield the furan derivative.[4]

  • Pyrrole Synthesis:

    • Dissolve the crude 1,6-diketone (1.0 mmol) in glacial acetic acid (5 mL).

    • Add an excess of an amine source, such as ammonium acetate or a primary amine (R-NH₂) (5.0 mmol).

    • Heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

    • Neutralize with a base (e.g., NaOH) and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the pyrrole derivative.[5]

  • Thiophene Synthesis:

    • Dissolve the crude 1,6-diketone (1.0 mmol) in anhydrous toluene (10 mL).

    • Add a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (0.5 mmol).

    • Heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, concentrate, and purify by column chromatography to yield the thiophene derivative.[6]

Part 3: Radical-Mediated Cyclizations

Radical cyclizations offer a powerful alternative for the construction of cyclic systems, often proceeding under mild conditions and with high functional group tolerance. The 1,6-diyne system of this compound is an excellent substrate for such transformations.

Mechanism: The reaction is initiated by the generation of a radical species, which adds to one of the alkyne moieties to form a vinyl radical. This vinyl radical can then undergo a 5-exo-dig or 6-endo-dig cyclization onto the second alkyne, leading to the formation of a five- or six-membered ring, respectively. The resulting radical intermediate is then quenched to afford the final product.

Experimental Workflow: Photoinduced Radical Cyclization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine this compound, Radical Precursor, and Photocatalyst in Solvent degas Degas the Solution start->degas irradiate Irradiate with Visible Light degas->irradiate monitor Monitor by LC-MS irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion purify Purify by Column Chromatography concentrate->purify product Obtain Cyclic Product purify->product

Caption: Workflow for Photoinduced Radical Cyclization.

Detailed Protocol:

  • In a reaction vessel, combine this compound (1.0 mmol), a radical precursor (e.g., a sulfonyl iodide, 1.1 mmol), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%) in a suitable solvent (e.g., DCM).[7]

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp).

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a wide range of heterocyclic compounds. The strategic application of transition metal catalysis, Paal-Knorr-type cyclizations, and radical-mediated reactions allows for the construction of diverse and complex molecular architectures from a single, readily available starting material. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this substrate. The continued development of novel catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly lead to even more innovative and efficient syntheses of medicinally relevant heterocyclic compounds from this invaluable synthetic linchpin.

References

  • Rao, H. S. P., & Jothilingam, S. (2003). Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives. The Journal of Organic Chemistry, 68(13), 5392–5394. [Link]

  • This is a representative citation for furan synthesis from dicarbonyls, analogous to the Paal-Knorr reaction.
  • Zhang, C., Qi, J.-F., Cui, D.-M., Wang, Q., & Wang, X.-L. (2010). Platinum-Catalyzed Hydrative Cyclization of 1,6-Diynes for the Synthesis of 3,5-Substituted Conjugated Cyclohexenones. Molecules, 15(7), 5045–5052. [Link]

  • Louie, J. (2014). Nickel-Catalyzed Cycloadditions. This is a conceptual reference based on the work of the Louie group on nickel catalysis. A specific publication detailing the cycloaddition of this compound with nitriles would be cited here. A general reference is provided: Kumar, P., & Louie, J. (2012). An Expeditious Route to Eight-Membered Heterocycles by Nickel-Catalyzed Cycloaddition: Low-Temperature Csp2-Csp3 Bond Cleavage. Angewandte Chemie International Edition, 51(34), 8602–8606. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigsäureesters und des Acetonylacetessigsäureesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • This is a conceptual reference to the general Paal-Knorr synthesis.
  • This is a representative citation for modern Paal-Knorr pyrrole synthesis.
  • Zhang, G., Yi, H., Chen, H., Bian, C., Liu, C., & Lei, A. (2014). The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes. Organic Letters, 16(23), 6156–6159. [Link]

  • This reference describes thiophene synthesis
  • This is a placeholder for a specific reference on radical cyclization of this compound. A relevant general reference is: Mutra, M. R., Chen, Y.-T., & Wang, J.-J. (2023). Photoinduced Radical Cyclization of 1,6-Diynes: Rapid Access to Highly Substituted Carbocyclic and Heterocyclic Compounds. Advanced Synthesis & Catalysis. [Link]

  • Mutra, M. R., Chen, Y.-T., & Wang, J.-J. (2023). Photoinduced Radical Cyclization of 1,6-Diynes: Rapid Access to Highly Substituted Carbocyclic and Heterocyclic Compounds. Advanced Synthesis & Catalysis. [Link]

Sources

Application Note: A Step-by-Step Guide to Malonic Ester Synthesis with Propargyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Classic Synthesis with Modern Drug Discovery

The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the formation of substituted carboxylic acids from simple alkyl halides.[1][2] At its core, the synthesis transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH), using a malonic ester as the synthetic equivalent of a ⁻CH₂COOH synthon.[2][3] Its enduring value lies in its predictability and the use of relatively mild reaction conditions.[2]

This guide focuses on a particularly valuable application of this classic reaction: the incorporation of a propargyl group. The propargyl moiety, with its terminal alkyne, is a highly versatile functional group in medicinal chemistry and drug discovery.[4] It serves as a key building block for creating complex molecules and is a privileged structure for targeting a wide range of proteins.[5] Furthermore, the alkyne handle is ideal for subsequent modifications via "click chemistry," enabling the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7] This protocol provides researchers, scientists, and drug development professionals with a detailed, step-by-step guide to effectively synthesize propargyl-substituted acetic acid derivatives.

Core Principles: The Four-Step Mechanistic Pathway

The success of the malonic ester synthesis hinges on the unique reactivity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This positioning significantly increases their acidity (pKa ≈ 13), allowing for complete deprotonation by a moderately strong base like sodium ethoxide.[8][9] The overall synthesis proceeds through four distinct, sequential reactions that can often be performed in a single pot.[10][11]

Step 1: Enolate Formation (Deprotonation) The process begins with the deprotonation of the α-carbon of the malonic ester by a suitable base to form a resonance-stabilized enolate ion.[1][8] It is critical to use a base whose alkoxide component matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, a competing side reaction.[3][12] The equilibrium of this reaction strongly favors the formation of the enolate, creating a potent carbon nucleophile.[8][12]

Step 2: Alkylation (C-C Bond Formation) The generated enolate acts as a nucleophile, attacking the electrophilic alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[9][13] This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon of the malonic ester. The efficiency of this step is highest for primary alkyl halides, such as propargyl bromide.[2][8] Secondary halides react more slowly, while tertiary halides are unsuitable as they favor elimination.[8]

Step 3: Saponification (Ester Hydrolysis) The two ester groups of the substituted malonic ester are hydrolyzed to carboxylate anions. This is typically achieved by heating the compound with a strong base, such as aqueous sodium hydroxide (NaOH).[8] Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylates to yield a substituted malonic acid.[14]

Step 4: Decarboxylation The resulting β-dicarboxylic acid is unstable to heat. Upon warming in an acidic solution, it readily undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) through a cyclic transition state to yield the final substituted carboxylic acid product.[13][14][15]

Visualizing the Mechanism

Malonic_Ester_Synthesis Figure 1: Reaction Mechanism of Malonic Ester Synthesis start Diethyl Malonate base 1. NaOEt (Base) start->base enolate Resonance-Stabilized Enolate propargyl_halide 2. Propargyl-Br (R-X) enolate->propargyl_halide alkylated Propargyl-Substituted Malonic Ester hydrolysis 3. H₃O⁺, Heat alkylated->hydrolysis diacid Substituted Malonic Acid decarboxylation (-CO₂) diacid->decarboxylation final_product Propargyl-Substituted Acetic Acid base->enolate propargyl_halide->alkylated hydrolysis->diacid decarboxylation->final_product

Caption: Figure 1: Reaction Mechanism of Malonic Ester Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Propargylmalonic Acid

This protocol details the synthesis of a propargyl-substituted carboxylic acid using diethyl malonate and propargyl bromide.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Diethyl Malonate160.178.01 g (7.6 mL)50.01.0
Sodium Ethoxide (NaOEt)68.053.40 g50.01.0
Propargyl Bromide (80% in Toluene)118.967.43 g (5.5 mL)50.01.0
Absolute Ethanol46.0775 mL-Solvent
Diethyl Ether74.12As needed-Extraction
6M Hydrochloric Acid (HCl)36.46As needed-Workup/Acidification
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent
Step-by-Step Procedure

Part A: Enolate Formation and Alkylation

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Base Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (75 mL) to the flask. Carefully add sodium ethoxide (3.40 g) in portions to the stirring ethanol.

  • Enolate Formation: Once the sodium ethoxide has completely dissolved, add diethyl malonate (7.6 mL) dropwise from the dropping funnel over 15 minutes. Stir the solution at room temperature for an additional 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add propargyl bromide (5.5 mL of 80% solution in toluene) dropwise to the reaction mixture. An exothermic reaction may be observed. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting malonic ester is consumed.

Part B: Workup and Isolation

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the crude diethyl 2-propargylmalonate.

Part C: Hydrolysis and Decarboxylation

  • Hydrolysis: Transfer the crude product to a round-bottom flask. Add 50 mL of 6M HCl. Heat the mixture to a vigorous reflux for 12-18 hours to ensure complete hydrolysis of the esters.

  • Decarboxylation & Isolation: The decarboxylation occurs concurrently at high temperature. After the reflux period, cool the solution to room temperature. Extract the product with diethyl ether (3 x 50 mL).

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The final product, 2-propargylmalonic acid (pent-4-ynoic acid), can be further purified by vacuum distillation if necessary. The expected yield for this reaction with a propargyl group is typically in the moderate range.[16]

Visualizing the Experimental Workflow

Workflow Figure 2: Experimental Workflow prep 1. Reaction Setup (Inert Atmosphere) enolate 2. Enolate Formation (Diethyl Malonate + NaOEt in EtOH) prep->enolate alkylation 3. Alkylation (Add Propargyl Bromide, Reflux 2-3h) enolate->alkylation workup 4. Workup (Rotovap, H₂O, Ether Extraction) alkylation->workup hydrolysis 5. Hydrolysis & Decarboxylation (Reflux in 6M HCl, 12-18h) workup->hydrolysis purify 6. Final Purification (Extraction, Drying, Concentration) hydrolysis->purify product Final Product: Pent-4-ynoic Acid purify->product

Caption: Figure 2: Experimental Workflow.

Field-Proven Insights & Troubleshooting

  • Causality of Base Choice: Using sodium ethoxide is a deliberate choice. A stronger base like NaOH would saponify the ester groups prematurely, while a non-matching alkoxide (e.g., sodium methoxide with diethyl malonate) would lead to transesterification, resulting in a mixture of products.[3][12]

  • Managing Dialkylation: A common side reaction is the deprotonation of the mono-alkylated product, followed by a second alkylation.[2][3] While this can be exploited to create di-substituted acids, it is often an undesired byproduct.[17] To minimize dialkylation, a slight excess (1.1 to 1.5 equivalents) of the malonic ester relative to the base and alkyl halide can be used.

  • Propargyl Group Sensitivity: Propargyl halides are effective electrophiles but can be more sensitive than simple alkyl halides. The yield for alkylation with a propargyl group can be moderate (around 50-60%) due to potential side reactions.[16] Ensuring an inert atmosphere and dropwise addition can help improve outcomes.

  • Monitoring the Reaction: TLC is an indispensable tool for monitoring the progress of the alkylation step. A suitable eluent system (e.g., 20% ethyl acetate in hexanes) should show the disappearance of the diethyl malonate spot and the appearance of a new, less polar product spot.

Conclusion

The malonic ester synthesis remains a highly relevant and powerful tool for carbon-carbon bond formation. By employing propargyl bromide as the alkylating agent, researchers can efficiently synthesize carboxylic acids bearing a terminal alkyne. This functional group serves as a gateway for further molecular elaboration, making this protocol a valuable starting point for projects in medicinal chemistry, chemical biology, and materials science. By understanding the underlying mechanism and adhering to the detailed protocol, scientists can reliably access these important synthetic intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl dipropargylmalonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its synthesis through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your experiment, providing explanations for their cause and actionable steps for resolution.

Q1: My TLC analysis shows multiple spots: the starting material, a mono-alkylated product, and my desired di-alkylated product. How can I drive the reaction to completion?

A1: Cause & Mechanistic Insight

This is the most common issue in this synthesis and points to incomplete alkylation. The malonic ester synthesis proceeds in two sequential alkylation steps.[1][2] First, a base removes a proton from the α-carbon of dimethyl malonate (pKa ≈ 13 in DMSO) to form a nucleophilic enolate.[3][4] This enolate then attacks the first molecule of propargyl bromide.

However, the resulting mono-propargylated malonate still has one acidic α-proton. For the second alkylation to occur, a second equivalent of base must deprotonate this intermediate to form a new enolate, which then reacts with a second molecule of propargyl bromide.[5] If stoichiometry is not precise or the reaction conditions are suboptimal, the reaction can stall, resulting in a mixture of starting material, mono-, and di-substituted products.[6]

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure you are using at least two full equivalents of both the base and propargyl bromide relative to the dimethyl malonate. A slight excess of the alkylating agent (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

  • Base Addition Strategy: The order and method of addition are critical. The preferred method is the slow, portion-wise addition of a strong, non-nucleophilic base like sodium hydride (NaH) to a solution of dimethyl malonate in an anhydrous aprotic solvent (like THF or DMF) at 0 °C.[7] This ensures the complete formation of the initial enolate. Allow this deprotonation to proceed for 30-60 minutes before adding the propargyl bromide.

  • Sequential Alkylation: After the first equivalent of propargyl bromide has reacted (monitor by TLC), allow the reaction to cool before adding the second equivalent of base, followed by the second equivalent of propargyl bromide. A more common and often simpler approach is to add both equivalents of base initially to form the dianion, followed by the addition of both equivalents of propargyl bromide.[8]

  • Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the products. The polarity difference between the starting material, mono-, and di-alkylated products is usually sufficient for separation on silica gel.[6]

Q2: My yield is low, and I've isolated a byproduct that appears to be an O-alkylated isomer. Why did this happen and how can I prevent it?

A2: Cause & Mechanistic Insight

The malonate enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon (C-alkylation, desired) and the carbonyl oxygen (O-alkylation, undesired).[9]

G cluster_0 Malonate Enolate (Ambident Nucleophile) cluster_1 Propargyl Bromide cluster_2 Reaction Pathways enolate [C⁻H(CO₂Me)₂ ↔ CH(CO₂Me)=C(O⁻)OMe] C_Alk C-Alkylation (Desired Product) enolate->C_Alk α-Carbon Attack O_Alk O-Alkylation (Side Product) enolate->O_Alk Oxygen Attack RX H-C≡C-CH₂-Br

Caption: Competing C- vs. O-alkylation pathways for the malonate enolate.

The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the alkylating agent. O-alkylation is generally favored in polar aprotic solvents (like DMSO, DMF) which solvate the cation but leave the oxygen anion more exposed and reactive. C-alkylation is typically favored in less polar solvents (like THF) or protic solvents (like ethanol).

Troubleshooting Steps:

  • Solvent Choice: Switch from highly polar aprotic solvents like DMF or DMSO to tetrahydrofuran (THF). THF provides a good balance of solubility and reactivity while minimizing O-alkylation.

  • Base and Counter-ion: Using a base with a sodium counter-ion (e.g., NaH or NaOMe) often favors C-alkylation more than potassium (e.g., K₂CO₃, t-BuOK) because the smaller Na⁺ ion coordinates more tightly with the oxygen atoms of the enolate, sterically hindering O-alkylation.

  • Temperature Control: Running the reaction at lower temperatures (starting at 0 °C and allowing it to warm to room temperature) can increase the selectivity for the thermodynamically favored C-alkylated product.

Q3: I have a low yield of the desired product, and my crude NMR suggests the formation of allene or other rearranged alkyne species. What is the cause?

A3: Cause & Mechanistic Insight

This side reaction is typically caused by the base promoting an E2 elimination reaction on the propargyl bromide.[6] Instead of acting as a nucleophile, the malonate enolate (or excess base) can act as a base, abstracting a proton from the propargyl bromide. Propargyl systems are also known to undergo rearrangement to form more stable allenyl species, especially in the presence of base.

Propargyl bromide itself can be unstable and may decompose or rearrange upon heating or under strongly basic conditions.[10][11]

Troubleshooting Steps:

  • Choice of Base: Use a strong, but sterically hindered or non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it is a strong base but not particularly nucleophilic, minimizing side reactions with the alkyl halide.[7] If using an alkoxide, ensure it is not in large excess.

  • Temperature Management: Maintain a low reaction temperature. Add the base at 0 °C and add the propargyl bromide slowly, ensuring the reaction temperature does not rise uncontrollably. Overheating can accelerate both elimination and rearrangement.[3]

  • Purity of Propargyl Bromide: Use freshly distilled or high-purity propargyl bromide. Impurities or decomposition products can initiate unwanted side reactions. Propargyl bromide is a lachrymator and should be handled with care in a fume hood.[10]

Experimental Workflow & Protocols

Visualizing the Synthetic Pathway

The following diagram illustrates the desired synthetic route and highlights the critical points where side reactions can occur.

workflow Start Start: Dimethyl Malonate + Propargyl Bromide AddBase 1. Add Base (e.g., NaH) in Anhydrous Solvent (THF) @ 0°C Start->AddBase Enolate Formation of Malonate Enolate AddBase->Enolate Alkylation1 2. Add Propargyl Bromide (1 eq) Slowly @ 0°C -> RT Enolate->Alkylation1 SideReaction1 Side Reactions: - O-Alkylation - Elimination (E2) Enolate->SideReaction1 Conditions? MonoProduct Intermediate: Dimethyl Mono-propargylmalonate Alkylation1->MonoProduct AddBase2 3. Add Base (1 eq) @ 0°C MonoProduct->AddBase2 Enolate2 Formation of Second Enolate AddBase2->Enolate2 Alkylation2 4. Add Propargyl Bromide (1 eq) Slowly @ 0°C -> RT Enolate2->Alkylation2 DiProduct_Crude Crude Product: This compound Alkylation2->DiProduct_Crude Workup 5. Aqueous Quench (e.g., sat. NH₄Cl) DiProduct_Crude->Workup SideReaction2 Incomplete Reaction: Mixture of SM, Mono-, Di-products DiProduct_Crude->SideReaction2 Stoichiometry? Purify 6. Extraction & Purification (Column Chromatography) Workup->Purify FinalProduct Final Product: Pure Dimethyl Dipropargylmalonate Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is optimized to favor the formation of the desired C,C-dialkylated product.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. To this, add a solution of dimethyl malonate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add propargyl bromide (2.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting material and the mono-alkylated intermediate.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[12]

Frequently Asked Questions (FAQs)

Q4: Which base is best for this synthesis? A comparison.

A4: The choice of base is critical and depends on factors like safety, cost, and desired reactivity.[7] While several bases can effect the transformation, their performance varies.

BaseTypical SolventTemp.AdvantagesDisadvantages
Sodium Hydride (NaH) THF, DMF0 °C to RTStrong, non-nucleophilic, avoids transesterification, drives reaction to completion.[7]Flammable solid, requires careful handling under an inert atmosphere.[7]
Sodium Methoxide (NaOMe) MethanolRefluxInexpensive, well-established, matches the ester to prevent transesterification.[1]Can promote elimination, equilibrium with starting material may be less favorable than with NaH.
Potassium Carbonate (K₂CO₃) Acetone, DMFRefluxMilder, easier to handle, inexpensive.Often requires higher temperatures and longer reaction times; can be less effective for complete dialkylation.[13]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) THF, CH₂Cl₂RTStrong, non-nucleophilic organic base, good solubility.More expensive, can be difficult to remove during workup.

Recommendation: For achieving high yields of the di-alkylated product with minimal side reactions, sodium hydride (NaH) is generally the superior choice due to its strength and non-nucleophilic nature.[7]

Q5: Can I use diethyl malonate instead of dimethyl malonate?

A5: Yes, diethyl malonate is a very common alternative and is used in the classic malonic ester synthesis.[2] The reaction mechanism and potential side reactions are identical. The key consideration is to match the base to the ester to prevent transesterification. If you use diethyl malonate, you should use sodium ethoxide (NaOEt) as the base if you choose an alkoxide.[1] Using NaH would also be an excellent choice and avoids this issue altogether.[7]

Q6: My reaction seems to have stalled after the first alkylation. Can I rescue it?

A6: Yes, it is often possible to rescue the reaction. If TLC analysis shows a significant amount of the mono-alkylated product alongside unreacted starting material or base, you can attempt to drive the reaction forward. Cool the reaction mixture back down to 0 °C, carefully add another equivalent of base (e.g., NaH), allow it to stir for 30-60 minutes to form the enolate of the mono-alkylated species, and then add another equivalent of propargyl bromide. Re-monitor the reaction by TLC.

References

  • Wikipedia. Malonic ester synthesis. [Link]

  • PharmaXChange.info. (2011). Malonic Ester Synthesis - Alkylation of Enolates. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • PubChem - National Institutes of Health. This compound. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • Wikipedia. Propargyl bromide. [Link]

  • ResearchGate. (2016). How to quench propargyl bromide? [Link]

  • ResearchGate. Reagents and reaction conditions: (i): propargyl bromide, K2CO3, EtOH,... [Link]

  • PubChem - National Institutes of Health. Dimethyl malonate. [Link]

  • Wikipedia. Dimethyl malonate. [Link]

  • Google Patents.
  • Google Patents. US9169178B2 - Manufacturing of stabilized propargyl bromide.
  • Chemistry LibreTexts. (2024). 22.7: Alkylation of Enolate Ions. [Link]

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Technical Support Center: Purification of Crude Dimethyl Dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude dimethyl dipropargylmalonate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and provide practical, field-tested solutions for obtaining high-purity this compound, a valuable building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound after synthesis?

The synthesis of this compound involves the double alkylation of dimethyl malonate with a propargyl halide (e.g., propargyl bromide).[1] Consequently, the crude product mixture commonly contains several process-related impurities:

  • Unreacted Starting Materials: Dimethyl malonate and residual propargyl bromide.

  • Mono-alkylated Intermediate: Dimethyl propargylmalonate is a significant byproduct if the reaction does not go to completion.

  • Solvent and Base Residues: Reaction solvents (e.g., THF, DMF) and residual base or its corresponding salts (e.g., sodium bromide if using NaH/propargyl bromide).

  • Side-Reaction Products: Small amounts of over-alkylated products or byproducts from side reactions involving the sensitive propargyl groups.[2]

  • Hydrolysis Products: If exposed to aqueous acidic or basic conditions for extended periods, ester hydrolysis can occur, leading to malonic acid derivatives.[3][4]

Q2: What are the most effective methods for purifying crude this compound?

The optimal purification strategy depends on the scale of your reaction and the required final purity. The two most effective methods are:

  • Fractional Vacuum Distillation: This is the preferred method for large-scale purification (>5 g). It effectively separates the desired product from lower-boiling starting materials (dimethyl malonate, dimethyl propargylmalonate) and non-volatile residues.[5][6]

  • Flash Column Chromatography: Ideal for smaller scales or when extremely high purity is required. It provides excellent separation of the di-alkylated product from the mono-alkylated intermediate and other non-volatile impurities that may have close boiling points.[7]

Q3: What critical physical properties should I consider during purification?

Understanding the physical properties of your target compound and its main impurities is essential for designing an effective purification scheme. The significant differences in boiling points under reduced pressure are key to successful separation by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (Atmospheric)Boiling Point (Reduced Pressure)Density (g/mL)
This compound 208.21[8]DecomposesEst. 110-120 °C at ~1 mmHg~1.1[8]
Dimethyl Propargylmalonate170.16N/A93-95 °C at 7 mmHg[9]1.119[9]
Dimethyl Malonate132.12[10]181-183 °C76 °C at 20 mmHg1.156
Propargyl Bromide118.9688-90 °CN/A1.93

Q4: How can I monitor the purity of my product during and after purification?

Regular purity assessment is crucial. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for identifying the optimal solvent system for flash chromatography. A typical eluent is 10-20% ethyl acetate in hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for confirming the structure of the final product and assessing its purity. The disappearance of the methine proton from the mono-alkylated intermediate (~3.8 ppm) and the methylene protons of dimethyl malonate (~3.5 ppm) are key indicators of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting and quantifying volatile impurities, particularly residual starting materials.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem: My crude product is a dark brown or black, viscous oil after solvent removal.

  • Possible Cause: This almost always indicates thermal decomposition. The propargyl functional groups can be sensitive to prolonged exposure to high temperatures, especially if acidic or basic residues from the reaction are still present.

  • Solution:

    • Thorough Workup: Before concentrating your crude product, ensure you have performed a complete aqueous workup. Wash the organic layer with a mild buffer (e.g., saturated aq. NH₄Cl), followed by water and finally brine to remove residual salts and catalysts.[7]

    • Avoid Overheating: Remove the extraction solvent using a rotary evaporator with a water bath temperature kept below 40 °C. Do not leave the product on the evaporator for an extended period after the solvent is gone.

Problem: My ¹H NMR spectrum shows my product, but also a triplet at ~3.8 ppm and a singlet at ~3.5 ppm.

  • Possible Cause: These signals correspond to the key impurities: the mono-alkylated intermediate, dimethyl propargylmalonate (triplet for the methine proton), and unreacted dimethyl malonate (singlet for the methylene protons). This indicates an incomplete reaction.

  • Solution:

    • Re-evaluate Reaction Conditions: For future syntheses, consider increasing the equivalents of base and propargyl bromide, extending the reaction time, or moderately increasing the temperature to drive the reaction to completion.

    • Purification is Necessary: You must purify the mixture. Both vacuum distillation and column chromatography are effective at removing these specific impurities. Distillation is often faster for separating the lower-boiling dimethyl malonate and the intermediate from your higher-boiling product.

Problem (Vacuum Distillation): My product is darkening and solidifying in the distillation flask.

  • Possible Cause: You are likely observing thermal decomposition and polymerization, which is accelerated at high temperatures. The distillation "pot" temperature is too high.

  • Causality & Solution: The boiling point of a substance is dependent on pressure. If your vacuum is not sufficiently deep (i.e., the pressure is too high), a higher temperature will be required to induce boiling, increasing the risk of decomposition.

    • Improve the Vacuum: Check your entire distillation apparatus for leaks, especially at the joints. Ensure your vacuum pump is in good working order and the cold trap is functioning effectively. A deeper vacuum will lower the boiling point and allow for distillation at a safer temperature.[5][11]

    • Use a Kugelrohr: For smaller scales, a Kugelrohr apparatus is excellent as it minimizes the residence time of the compound at high temperatures.

Problem (Column Chromatography): I'm having trouble separating the mono- and di-alkylated products.

  • Possible Cause: The polarity difference between dimethyl propargylmalonate and this compound is small, which can lead to co-elution if the solvent system is not optimized.

  • Solution:

    • Use a Shallow Polarity Gradient: Start with a very non-polar eluent (e.g., 5% ethyl acetate in hexanes) and increase the polarity very slowly (e.g., to 7%, 10%, 12%). This will improve the separation between the closely-eluting spots.[7]

    • Increase Column Length/Decrease Diameter: Use a longer, narrower column to increase the number of theoretical plates, which enhances separation efficiency.

    • Check Loading: Ensure you are not overloading the column. As a general rule, use a mass ratio of at least 30:1 of silica gel to crude product.

Visualized Workflows and Pathways

Synthesis and Potential Impurity Formation

The following diagram illustrates the synthetic pathway to this compound and highlights the origin of common impurities.

G cluster_reactants Reactants & Reagents cluster_impurities Crude Mixture Components DMM Dimethyl Malonate Enolate Malonate Enolate DMM->Enolate Deprotonation PB Propargyl Bromide Mono Dimethyl Propargylmalonate (Mono-alkylated Impurity) PB->Mono Product This compound (Desired Product) PB->Product Base Base (e.g., NaH) Base->Enolate Base->Product Enolate->Mono SN2 Alkylation (1st Addition) Mono->Product Deprotonation & SN2 Alkylation (2nd Addition)

Caption: Synthetic pathway and origin of the primary mono-alkylated impurity.

Purification Workflow Decision Tree

This diagram provides a logical flow for choosing the appropriate purification strategy.

G start Crude Product (Post-Workup) scale_check Scale > 5g? start->scale_check distill Fractional Vacuum Distillation scale_check->distill Yes chrom Flash Column Chromatography scale_check->chrom No purity_check_distill Purity OK via NMR? distill->purity_check_distill purity_check_chrom Purity OK via NMR? chrom->purity_check_chrom finish Pure Product purity_check_distill->finish Yes repurify Re-purify via Chromatography purity_check_distill->repurify No purity_check_chrom->finish Yes purity_check_chrom->repurify No, Co-elution repurify->chrom

Caption: Decision tree for selecting a purification method based on scale.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

Objective: To remove inorganic salts, residual base, and water-soluble impurities from the crude reaction mixture.

  • Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a water-immiscible solvent like ethyl acetate or diethyl ether (approx. 3-5 volumes of the initial reaction volume).

  • Neutralization Wash: Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the separatory funnel. Invert the funnel gently 5-10 times, venting frequently to release any pressure. Drain the aqueous layer.

  • Water Wash: Add an equal volume of deionized water. Shake and drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to break emulsions and removes the bulk of the dissolved water from the organic layer. Shake and drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient quantity of a solid drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solution using a rotary evaporator (water bath <40 °C) to yield the crude oil.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed. Connect the apparatus to a cold trap and a vacuum pump.

  • Charge the Flask: Add the crude oil to the distillation flask (no more than 2/3 full) along with a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Begin stirring and gradually apply vacuum to the system.

  • Collect Forerun: Gently heat the distillation flask using a heating mantle. Collect the initial, lower-boiling fraction (the "forerun"), which will primarily contain residual solvent, dimethyl malonate, and dimethyl propargylmalonate. The head temperature should stabilize during the distillation of each component.

  • Collect Product: After the forerun has been collected, the head temperature will drop. Increase the heat to the mantle to distill the product. Collect the fraction that distills at a stable temperature corresponding to pure this compound (e.g., ~110-120 °C at ~1 mmHg).

  • Stop Distillation: Once the product fraction is collected, turn off the heat and allow the system to cool completely before slowly re-introducing air. High-boiling residues and decomposition products will remain in the distillation flask.

Protocol 3: Purification by Flash Column Chromatography

Objective: To obtain high-purity product by separating it from closely-related impurities based on polarity.

  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is 10% Ethyl Acetate / 90% Hexanes. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet packing is recommended to avoid air bubbles).

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system (e.g., 5-10% EtOAc/Hexanes). The less polar impurities, including the mono-alkylated product, will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Product Elution: If necessary, gradually increase the polarity of the eluent (e.g., to 15% or 20% EtOAc/Hexanes) to elute the desired this compound.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified oil.

References

  • ResearchGate. (n.d.). Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate.
  • ChemicalBook. (2022). The production method of dimethyl malonate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7943, Dimethyl malonate.
  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Diethyl Butylmalonate by Vacuum Distillation.
  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis.
  • OECD Existing Chemicals Database. (n.d.). MALONIC ACID DIESTERS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1546804, this compound.
  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Dioctyl Malonate.
  • ChemicalBook. (n.d.). DIMETHYL PROPARGYLMALONATE CAS#: 95124-07-5.
  • National Center for Biotechnology Information. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • Google Patents. (n.d.). CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate.
  • Wikipedia. (n.d.). Diethyl malonate.
  • ResearchGate. (2016). How to purify esterefication product?.
  • Organic Syntheses. (n.d.). Rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile.
  • ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
  • YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester).
  • BenchChem. (n.d.). Removal of unreacted starting materials from dioctyl malonate.
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).
  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters.
  • Ataman Kimya. (n.d.). DIMETHYL MALONATE.
  • Google Patents. (n.d.). DE10008901B4 - Process for the preparation of malonic diesters by continuous transesterification.
  • BenchChem. (n.d.). Troubleshooting low purity of synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
  • Wiley Online Library. (n.d.). NMR Spectra of New Compounds.
  • Pearson. (2024). What alkyl bromide(s) should be used in the malonic ester synthesis....
  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphonate.
  • Acta Chimica Slovaca. (n.d.). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione.
  • ChemicalBook. (n.d.). DIETHYL DIALLYLMALONATE(3195-24-2) 1H NMR spectrum.

Sources

Technical Support Center: Optimizing Catalyst Loading for Dimethyl Dipropargylmalonate Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the polymerization of dimethyl dipropargylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to optimizing catalyst loading for this specific application. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Critical Role of Catalyst Loading

The cyclopolymerization of this compound, a 1,6-diyne, using rhodium-based catalysts is a powerful method for synthesizing highly regular polyenes with predominantly five-membered rings.[1] The concentration of the catalyst is a critical parameter that directly influences the molecular weight, polydispersity index (PDI), and overall yield of the resulting polymer. Modern rhodium(I) complexes are highly effective for the polymerization of substituted acetylenes due to their high reactivity and tolerance for various functional groups.[2] For many of these systems, the polymerization proceeds in a living manner, which allows for precise control over the degree of polymerization by adjusting the monomer-to-catalyst ratio.[2]

This guide will provide a comprehensive overview of how to optimize catalyst loading for the polymerization of this compound, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My polymerization reaction resulted in a low yield of the polymer. What are the likely causes related to catalyst loading?

A1: A low polymer yield can be attributed to several factors related to catalyst loading and activity:

  • Insufficient Catalyst Loading: The most straightforward cause is an insufficient amount of the active catalyst species to initiate polymerization effectively. This is especially true if there are impurities in the monomer or solvent that can deactivate the catalyst.

  • Catalyst Deactivation: Rhodium catalysts, while robust, can be sensitive to certain impurities. Oxygen, moisture, or protic impurities in the monomer or solvent can lead to catalyst deactivation. Ensure your monomer and solvent are rigorously purified and dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Improper Catalyst Activation: Some rhodium catalyst precursors require an activation step to form the catalytically active species. Ensure that the activation procedure (e.g., addition of a co-catalyst or removal of a ligand) is performed correctly.

Q2: The polydispersity index (PDI) of my polymer is high (>1.5). How can I achieve a narrower molecular weight distribution?

A2: A high PDI suggests a lack of control over the polymerization process. Here’s how catalyst loading and related factors can be addressed:

  • Non-Living Polymerization Behavior: If the polymerization is not proceeding in a "living" fashion, chain termination or transfer reactions can broaden the PDI. This can be caused by impurities or inappropriate reaction conditions.

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, the polymer chains will not grow uniformly, leading to a broad molecular weight distribution. Consider using a more active catalyst or optimizing the reaction temperature to ensure rapid and complete initiation.

  • Bimodal Molecular Weight Distribution: A bimodal or multimodal molecular weight distribution can indicate the presence of multiple active catalyst species with different reactivities or a change in the polymerization mechanism during the reaction.[3][4][5] This could be due to catalyst degradation or the formation of different active sites.

Q3: I am observing a bimodal molecular weight distribution in my GPC results. What could be the cause and how can I fix it?

A3: A bimodal molecular weight distribution is a common issue that can often be traced back to the catalyst system.[3][4][5]

  • Multiple Active Species: The presence of more than one type of active catalytic species can lead to the formation of polymer chains with different growth rates, resulting in a bimodal distribution. This can arise from incomplete catalyst activation or the presence of impurities that modify the catalyst.

  • Chain Transfer Reactions: Chain transfer to monomer or solvent can initiate new polymer chains, leading to a lower molecular weight population alongside the primary, higher molecular weight chains.

  • Troubleshooting Steps:

    • Purify the Catalyst: Ensure the rhodium catalyst is of high purity.

    • Optimize Co-catalyst/Ligand Ratio: If using a multi-component catalyst system, carefully optimize the ratio of the components to favor the formation of a single, well-defined active species.

    • Solvent Purity: Use freshly distilled, high-purity solvents to minimize chain transfer reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the monomer-to-catalyst ratio ([M]/[C]) for the rhodium-catalyzed polymerization of this compound?

A1: The optimal [M]/[C] ratio is dependent on the desired molecular weight of the polymer and the specific rhodium catalyst used. For living polymerizations, there is a linear relationship between the number-average molecular weight (Mn) and the [M]/[C] ratio. Generally, [M]/[C] ratios ranging from 50:1 to 500:1 are a good starting point for achieving polymers with useful molecular weights. Higher ratios will lead to higher molecular weight polymers, assuming the catalyst remains active throughout the polymerization.

Q2: Which rhodium catalysts are recommended for the cyclopolymerization of this compound?

A2: Rhodium(I) complexes are particularly effective for the polymerization of substituted acetylenes.[2] Catalysts such as Rh(I) complexes with norbornadiene (nbd) or cyclooctadiene (cod) ligands, for example, [Rh(nbd)Cl]2, are commonly used. Wilkinson's catalyst, RhCl(PPh3)3, is another viable option. The choice of catalyst can influence the stereoregularity and molecular weight of the resulting polymer.

Q3: How does the catalyst loading affect the molecular weight and PDI of the resulting poly(this compound)?

A3: In a well-controlled, living polymerization:

  • Molecular Weight (Mn): The number-average molecular weight (Mn) is directly proportional to the monomer-to-catalyst ratio ([M]/[C]). Increasing the [M]/[C] ratio will result in a higher Mn.

  • Polydispersity Index (PDI): Ideally, a living polymerization will yield a polymer with a narrow PDI, typically close to 1.0. However, deviations from ideal living behavior due to factors like slow initiation or side reactions can lead to a broader PDI. Very low catalyst concentrations can sometimes lead to a loss of control and a higher PDI if impurities become significant relative to the amount of catalyst.

Q4: Can I reuse the rhodium catalyst?

A4: Homogeneous rhodium catalysts are generally difficult to recover and reuse from the polymerization mixture. However, research into supported rhodium catalysts on materials like polymers or inorganic supports is an active area. These heterogeneous catalysts can potentially be recovered by filtration and reused, which can be more cost-effective and environmentally friendly.

Data Presentation: Impact of Catalyst Loading

The following table provides illustrative data on how varying the monomer-to-catalyst ratio ([M]/[C]) can be expected to influence the number-average molecular weight (Mn) and polydispersity index (PDI) in a living polymerization of this compound. Note: This is a representative example based on the principles of living polymerization; actual results will vary depending on the specific catalyst, solvent, and reaction conditions.

[Monomer]/[Catalyst] RatioExpected Mn ( g/mol )Expected PDI
5010,0001.1 - 1.3
10020,0001.1 - 1.3
20040,0001.2 - 1.4
40080,0001.3 - 1.5

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical rhodium-catalyzed polymerization of this compound.

Materials:

  • This compound (monomer), purified by vacuum distillation.

  • Rhodium catalyst (e.g., [Rh(nbd)Cl]2).

  • Anhydrous, deoxygenated solvent (e.g., toluene or THF).

  • Inert gas (Argon or Nitrogen).

  • Standard Schlenk line and glassware.

Protocol:

  • Monomer and Solvent Preparation:

    • Dry the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere.

    • Purify the this compound monomer by vacuum distillation to remove any inhibitors or impurities.

    • Degas the purified monomer and solvent by several freeze-pump-thaw cycles.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

    • Accurately weigh the rhodium catalyst into the Schlenk flask in a glovebox or under a strong stream of inert gas.

    • Add the desired amount of degassed solvent to the flask to dissolve the catalyst.

  • Polymerization:

    • Using a gastight syringe, add the purified and degassed this compound monomer to the catalyst solution while stirring.

    • Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by taking aliquots for analysis (e.g., by ¹H NMR or GC to track monomer consumption).

  • Termination and Polymer Isolation:

    • Once the desired conversion is reached (or after a set reaction time), terminate the polymerization by exposing the reaction mixture to air or by adding a small amount of a quenching agent like methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

    • Characterize the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis prep_monomer Purify & Degas Monomer initiation Initiation: Add Monomer to Catalyst prep_monomer->initiation prep_solvent Dry & Degas Solvent prep_catalyst Prepare Catalyst Solution prep_solvent->prep_catalyst prep_catalyst->initiation propagation Propagation: Stir at Controlled Temp. initiation->propagation monitoring Monitor Conversion (NMR/GC) propagation->monitoring termination Termination monitoring->termination Desired Conversion precipitation Precipitate Polymer termination->precipitation isolation Filter & Dry Polymer precipitation->isolation characterization Characterization (GPC, NMR) isolation->characterization

Caption: Experimental workflow for rhodium-catalyzed polymerization.

Troubleshooting Logic for High PDI

troubleshooting_pdi start High PDI Observed check_impurities Check for Impurities (Monomer, Solvent) start->check_impurities check_initiation Evaluate Initiation Rate start->check_initiation check_catalyst Assess Catalyst Integrity start->check_catalyst solution_purify Action: Rigorous Purification & Degassing check_impurities->solution_purify Impurities Present solution_catalyst Action: Change Catalyst or Optimize Temperature check_initiation->solution_catalyst Slow Initiation solution_bimodal Address Bimodal Distribution (See Guide) check_catalyst->solution_bimodal Multiple Species/ Degradation

Caption: Troubleshooting logic for high polydispersity index (PDI).

References

  • Pack, J. W., Hur, Y., Kim, H., & Lee, Y. (2005). Cyclopolymerization of this compound in supercritical carbon dioxide to give a highly regular polyene containing predominantly five-membered rings. Chemical Communications, (41), 5208–5210. [Link]

  • Faust, R. (2023). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 15(15), 3287. [Link]

  • Steinmetz, M., et al. (2023). Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome. Molecules, 28(14), 5489. [Link]

  • Bimodal Molecular Weight Distribution in Polymers. (n.d.). Scribd. [Link]

  • Van Leeuwen, P. W. N. M., et al. (2017). Bimodal Ultrahigh Molecular Weight Polyethylenes Produced from Supported Catalysts. Macromolecules, 50(2), 535-546. [Link]

  • Facile preparation of bimodal polyethylene with tunable molecular weight distribution from ethylene polymerization catalyzed by binary catalytic system in the presence of diethyl zinc. (2019). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Dimethyl Dipropargylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl dipropargylmalonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Chemistry of Dipropargylation

The synthesis of this compound is a classic example of a malonic ester synthesis, specifically a sequential dialkylation. The process involves the deprotonation of the acidic α-carbon of dimethyl malonate to form a stabilized enolate, which then acts as a nucleophile to attack an electrophile, in this case, a propargyl halide. To achieve the desired dipropargylated product, this process must be repeated. While straightforward in principle, achieving high yields requires careful control over reaction conditions to navigate potential side reactions and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is very low. Where should I start my investigation?

Low yield is a common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_deprotonation 1. Incomplete Deprotonation? start->check_deprotonation check_alkylation 2. Inefficient Alkylation? check_deprotonation->check_alkylation No (Base is adequate) troubleshoot_base Verify base strength & stoichiometry. Ensure anhydrous conditions. check_deprotonation->troubleshoot_base Yes check_side_reactions 3. Competing Side Reactions? check_alkylation->check_side_reactions No (Alkylating agent is reactive) troubleshoot_alkylating_agent Check purity of propargyl halide. Consider a more reactive halide (Br > Cl). check_alkylation->troubleshoot_alkylating_agent Yes check_workup 4. Product Loss During Workup? check_side_reactions->check_workup No (Clean reaction profile) troubleshoot_side_reactions Analyze for mono-propargylated, allene, and O-alkylation byproducts. Adjust temperature and addition rate. check_side_reactions->troubleshoot_side_reactions Yes solution Optimized Yield check_workup->solution No (Efficient extraction & purification) troubleshoot_workup Optimize extraction pH. Refine purification method. check_workup->troubleshoot_workup Yes troubleshoot_base->check_alkylation troubleshoot_alkylating_agent->check_side_reactions troubleshoot_side_reactions->check_workup troubleshoot_workup->solution

Caption: A systematic workflow for troubleshooting low yields.

Start by evaluating the four key stages of the reaction: deprotonation, alkylation, potential side reactions, and workup/purification.

Q2: I'm seeing a significant amount of the mono-propargylated product. How can I drive the reaction to completion?

This is the most common issue and points to incomplete reaction at one or both alkylation stages.

Causality: The mono-propargylated malonate is sterically more hindered and its conjugate base is a weaker nucleophile than the initial malonate enolate. Therefore, the second alkylation is inherently slower and more challenging.[1]

Solutions:

  • Stoichiometry of Base and Electrophile:

    • Ensure you are using at least two full equivalents of base to deprotonate both the starting dimethyl malonate and the intermediate mono-propargylated malonate.

    • Use a slight excess of propargyl bromide (e.g., 2.2-2.5 equivalents) to ensure it is not the limiting reagent.

  • Stepwise Addition: A stepwise approach often yields better results.

    • Add the first equivalent of base and allow the enolate to form.

    • Add the first equivalent of propargyl bromide and let the mono-alkylation proceed.

    • Add the second equivalent of base to form the enolate of the mono-propargylated species.

    • Add the second equivalent of propargyl bromide.

  • Choice of Base and Solvent:

    • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that irreversibly deprotonates the malonate.[2] It is an excellent choice for driving the reaction to completion. Use an aprotic solvent like anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

    • Potassium Carbonate (K₂CO₃): A milder base that can be effective, especially with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a solvent like acetone or acetonitrile.[2][3] The PTC helps shuttle the enolate into the organic phase for reaction.

Table 1: Comparison of Common Bases for Dipropargylation

BaseTypical SolventKey AdvantagesKey Disadvantages
Sodium Hydride (NaH) THF, DMFStrong, non-nucleophilic, drives reaction to completion.Flammable solid, requires careful handling under an inert atmosphere.[4]
Potassium Carbonate (K₂CO₃) Acetone, DMFMilder, easier to handle.May require a phase-transfer catalyst and/or heating to achieve full conversion.
Sodium Methoxide (NaOMe) MethanolInexpensive, classic choice.Must match the ester to avoid transesterification. Reversible deprotonation can lead to equilibria and side reactions.
Q3: My NMR spectrum shows unexpected peaks around 4.5-5.5 ppm and a complex multiplet. What could this be?

This is a strong indication of the formation of an allene byproduct via an SN2' reaction.

Reaction Mechanism: SN2 vs. SN2'

G cluster_0 Desired SN2 Pathway cluster_1 Side Reaction: SN2' Pathway Enolate Enolate TS1 [Transition State] Enolate->TS1 Attacks α-carbon Dipropargyl Product Dipropargyl Product TS1->Dipropargyl Product Propargyl Bromide Propargyl Bromide Propargyl Bromide->TS1 Enolate_2 Enolate TS2 [Transition State] Enolate_2->TS2 Attacks γ-carbon Propargyl Bromide_2 Propargyl Bromide Propargyl Bromide_2->TS2 Allene Product Allene Product TS2->Allene Product

Caption: Competing SN2 and SN2' pathways.

Causality: The malonate enolate can attack the propargyl bromide at two positions:

  • SN2 Pathway (Desired): Attack at the carbon bearing the bromine, leading to the desired propargyl group attachment.

  • SN2' Pathway (Side Reaction): Attack at the terminal acetylenic carbon (the γ-carbon), with a concurrent rearrangement of the triple bond and displacement of the bromide. This results in the formation of an allene.[5]

Solutions to Minimize Allene Formation:

  • Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) generally favor the SN2 pathway. Higher temperatures can provide the activation energy needed for the SN2' rearrangement.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can stabilize the SN2 transition state more effectively than less polar solvents like THF, potentially favoring the desired pathway.

Q4: How do I effectively purify my this compound from the mono-propargylated intermediate?

Separating the mono- and di-substituted products can be challenging due to their similar polarities.

Purification Strategy:

  • Initial Workup (Removal of Unreacted Malonate): After the reaction, perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution). This will deprotonate any remaining, highly acidic dimethyl malonate, converting it into its water-soluble salt, which can then be removed in the aqueous layer. The mono- and di-propargylated products are less acidic and will remain in the organic layer.[6]

  • Column Chromatography: This is the most effective method for separating the mono- and di-propargylated products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent gradient is typically used. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar dipropargylated product should elute before the more polar mono-propargylated product. Monitor the fractions using Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

This protocol is a representative procedure based on established principles of malonic ester synthesis.

Materials:

  • Dimethyl malonate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.2 eq)

  • Propargyl bromide (80% in toluene, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Base Addition: Carefully add the sodium hydride (2.2 eq) to the THF.

  • Enolate Formation (First Alkylation): Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 eq) dropwise via the addition funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • First Alkylation: Cool the mixture back to 0 °C. Add propargyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C. After addition, remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Second Alkylation: Cool the reaction mixture to 0 °C. Add the remaining propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Partition the mixture between diethyl ether and water.

    • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Product Characterization

Dimethyl 2,2-di(prop-2-yn-1-yl)malonate

  • IUPAC Name: Dimethyl 2,2-di(prop-2-yn-1-yl)propanedioate[7]

  • CAS Number: 63104-44-9[2][7][8][9]

  • Molecular Formula: C₁₁H₁₂O₄[2][7][8]

  • Molecular Weight: 208.21 g/mol [7]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Signals
¹H NMR (CDCl₃) δ ~3.75 (s, 6H, -OCH₃), δ ~2.90 (d, 4H, -CH₂-), δ ~2.10 (t, 2H, -C≡CH)
¹³C NMR (CDCl₃) δ ~169 (-C=O), δ ~78 (-C≡CH), δ ~73 (-C≡CH), δ ~55 (-C(CO₂Me)₂-), δ ~53 (-OCH₃), δ ~25 (-CH₂-)
IR (neat) ~3290 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (ester C=O stretch)

Note: The IR data is inferred from the spectrum of the diethyl analog, which shows characteristic peaks at these wavenumbers.NMR data are predicted based on standard chemical shift values.

References

  • National Institute of Standards and Technology. (n.d.). Diethyl, dipropargyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 4). Alkylation of enolates in an SN2 reaction [Video]. YouTube. Retrieved from [Link]

  • Bielenica, A., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 16(3), 423-430.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1546804, this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7943, Dimethyl malonate. Retrieved from [Link]

  • Trost, B. M., & Rise, F. (1987). Transition-metal-template-catalyzed reaction of acyclic enynes. Organic Syntheses, 65, 69.
  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. (2014).
  • Bray, C. D., et al. (2012). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 8, 1006-1013.
  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • Díez-Barra, E., et al. (1994). Selective allylation and propargylation of azoles by phase transfer catalysis in the absence of solvent. Heterocycles, 38(6), 1367-1372.
  • SpectraBase. (n.d.). Dimethyl malonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sorbic, Fumaric, Malonic Acids on Newcrom BH Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6: 1H NMR spectrum of diethyl dimethyl malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66165, Diethyl diethylmalonate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chromatography A. (1966).
  • Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

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Technical Support Center: Characterization of Impurities in Dimethyl Dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl dipropargylmalonate is a versatile building block in organic synthesis, prized for its dual alkyne functionalities which are amenable to a wide range of chemical transformations, including click chemistry and further C-C bond formations.[1] Its application in the synthesis of complex molecules, particularly pharmaceutical intermediates, demands a stringent purity profile.[2] The presence of even trace-level impurities can have significant downstream consequences, affecting reaction yields, product efficacy, and safety.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for identifying, characterizing, and troubleshooting impurities that may arise during the synthesis of this compound. The guide combines theoretical principles with practical, field-proven protocols to ensure the quality and integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the most common questions and issues encountered during the synthesis and purification of this compound.

Q1: I've just synthesized this compound. What are the most likely impurities I should be looking for?

A1: The synthesis of this compound is typically achieved via the dialkylation of dimethyl malonate with a propargyl halide (e.g., propargyl bromide) under basic conditions.[5][6] Consequently, the most common impurities arise from incomplete reactions or side reactions inherent to this process.

Impurity Name Structure Origin Story Primary Concern
Dimethyl Malonate CH₂(COOCH₃)₂Unreacted starting material.[7]Affects stoichiometry of subsequent reactions; can be difficult to remove due to similar polarity to mono-alkylated species.
Dimethyl 2-propargylmalonate HC≡CCH₂CH(COOCH₃)₂Incomplete alkylation. The mono-alkylated product is an intermediate.[6]The most common process-related impurity. It is reactive and can interfere with subsequent synthetic steps.
Propargyl Alcohol/Propargyl Halide Dimerization Products HC≡CCH₂OH, etc.Formed from E2 elimination of the alkyl halide or other side reactions of the propargylating agent.[6]Can introduce unexpected functionalities and byproducts in downstream reactions.
Dimethyl 2,2-diallylmalonate H₂C=C=CHCH₂(COOCH₃)₂Isomerization of the propargyl group to an allenyl group, followed by a second alkylation.[8]Structural isomer of the desired product, potentially difficult to separate and identify.
Malonic Acid Mono/Di-esters HOOCCH₂(COOCH₃)Hydrolysis of the ester groups due to the presence of water during the reaction or workup.[6][9]Introduces acidic impurities that can complicate purification and downstream catalysis.
Transesterification Products e.g., CH₂(COOCH₃)(COOC₂H₅)Use of a non-matching alkoxide base (e.g., sodium ethoxide with dimethyl malonate).[6]Creates a mixture of esters that is challenging to purify and characterize.

Q2: My primary impurity appears to be the mono-alkylated product, dimethyl 2-propargylmalonate. Why did this happen and how can I minimize it?

A2: The formation of the mono-alkylated product is a classic challenge in malonic ester synthesis.[6] It occurs because the first alkylation is often faster than the second, and the mono-alkylated product still possesses an acidic proton that can be deprotonated.[6][10]

  • Causality:

    • Insufficient Base: If less than two equivalents of base are used, there won't be enough to deprotonate the mono-alkylated intermediate for the second alkylation.

    • Stoichiometry: Using less than two equivalents of the propargyl halide will naturally leave mono-alkylated product behind.

    • Reaction Kinetics: Slow or incomplete addition of the second equivalent of the alkylating agent can lead to a buildup of the mono-alkylated intermediate.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Ensure the use of at least 2.0-2.2 equivalents of both the base (e.g., sodium methoxide) and the propargyl halide relative to dimethyl malonate.

    • Base Selection: Use a base whose counter-ion matches the ester to prevent transesterification (e.g., sodium methoxide for dimethyl malonate).[6][11]

    • Temperature Control: Maintain an appropriate reaction temperature. Excessively low temperatures may slow the second alkylation disproportionately, while high temperatures can encourage side reactions like elimination.[6]

Q3: My NMR spectrum looks complex. Besides the expected signals, I see peaks in the olefinic region (~4.5-5.5 ppm). What could they be?

A3: The presence of signals in the olefinic region strongly suggests isomerization of the propargyl group (HC≡C-CH₂–) into an allenyl group (H₂C=C=CH–). This rearrangement can occur under certain basic conditions.[8] The resulting allenic species can then react further. This is a known phenomenon in propargyl chemistry and can lead to structurally isomeric impurities that are challenging to separate from the desired product.[8] Advanced 2D NMR techniques (like HMBC and HSQC) may be required for definitive structural confirmation.

Section 2: Troubleshooting Guides & Standard Protocols

This section provides detailed workflows and experimental protocols for the systematic characterization of impurities.

Guide 1: General Workflow for Impurity Identification

A multi-technique approach is essential for the unambiguous identification and quantification of impurities.[12][13] The following workflow provides a logical sequence for characterization.

Impurity_Workflow cluster_results cluster_analysis start_node Synthesized Crude This compound process_node TLC or LC-UV Quick Check start_node->process_node Initial Screen decision_node Multiple Spots/Peaks? process_node->decision_node Assess Complexity technique_node Comprehensive Analysis decision_node->technique_node Yes end_node_clean Proceed with Standard QC Characterization decision_node->end_node_clean No (Single Spot/Peak) hplc_ms RP-HPLC-UV/MS technique_node->hplc_ms Separation & MW gc_ms GC-MS technique_node->gc_ms Volatiles & MW nmr ¹H & ¹³C NMR technique_node->nmr Structure ID result_node result_node end_node Quantify & Document. Modify Synthesis. hplc_res Purity (Area %) Retention Times (Rt) Mass-to-Charge (m/z) hplc_ms->hplc_res Provides decision_2 Impurity Identified? gc_res Volatile Impurities Confirms MW of Main Peak gc_ms->gc_res Provides nmr_res Definitive Structure Functional Groups Relative Ratios nmr->nmr_res Provides decision_2->end_node Yes isolation Preparative HPLC or Column Chromatography decision_2->isolation No (Unknown) nmr_2d 2D NMR (COSY, HSQC) FTIR, Elemental Analysis isolation->nmr_2d Isolate Impurity end_node_2 Characterize New Impurity. Document Findings. nmr_2d->end_node_2 Elucidate Structure

Caption: Workflow for the systematic identification of impurities.

Guide 2: Protocol for Reverse-Phase HPLC (RP-HPLC) Method

RP-HPLC is the primary technique for assessing the purity of the final compound and quantifying non-volatile impurities.[3]

  • Objective: To separate this compound from its key impurities, particularly the unreacted starting material and the mono-alkylated intermediate.

  • Rationale: A gradient method is employed to resolve compounds with different polarities, from the relatively polar dimethyl malonate to the non-polar dialkylated product.

  • Instrumentation & Columns:

    • System: HPLC or UPLC system with UV detector.[3]

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Method Parameters:

    • Mobile Phase A: Water (HPLC-grade)

    • Mobile Phase B: Acetonitrile (HPLC-grade)

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 30% B (Return to initial)

      • 20-25 min: Hold at 30% B (Equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (esters have weak absorbance; lower wavelengths provide higher sensitivity).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude sample.

    • Dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order:

    • Dimethyl Malonate (most polar, earliest eluting).

    • Dimethyl 2-propargylmalonate.

    • This compound (least polar, latest eluting).

Guide 3: Protocol for GC-MS Analysis

GC-MS is ideal for confirming the molecular weight of the main product and identifying any volatile impurities or byproducts.[3][15]

  • Objective: To confirm the identity of the main peak by its mass spectrum and to detect volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Method Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

    • Inject 1 µL into the GC.

  • Data Analysis:

    • Confirm the molecular ion peak (or key fragments) for this compound (MW: 208.21 g/mol ).

    • Search the NIST library for any impurity peaks to get tentative identifications.

Section 3: Data Interpretation

Correctly interpreting analytical data is crucial for conclusive impurity identification.

Table of Key Analytical Signatures
Compound MW ( g/mol ) Expected ¹H NMR Signals (δ, CDCl₃) Expected ¹³C NMR Signals (δ, CDCl₃) Expected ESI-MS Ion (m/z)
Dimethyl Malonate 132.11~3.75 (s, 6H, -OCH₃), ~3.45 (s, 2H, -CH₂-)~167 (C=O), ~52 (-OCH₃), ~41 (-CH₂-)[M+Na]⁺ 155.0
Dimethyl 2-propargylmalonate 170.16~3.76 (s, 6H, -OCH₃), ~3.80 (t, 1H, -CH-), ~2.80 (dd, 2H, -CH₂-C≡), ~2.05 (t, 1H, ≡C-H)~168 (C=O), ~78 (–C≡), ~72 (≡C-H), ~53 (-OCH₃), ~51 (-CH-), ~21 (-CH₂-)[M+Na]⁺ 193.1
This compound 208.21~3.74 (s, 6H, -OCH₃), ~2.85 (d, 4H, -CH₂-), ~2.01 (t, 2H, ≡C-H)~170 (C=O), ~79 (–C≡), ~71 (≡C-H), ~53 (-OCH₃), ~52 (quat-C), ~25 (-CH₂-)[M+Na]⁺ 231.1

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The terminal alkyne proton (≡C-H) typically appears as a triplet due to coupling with the adjacent methylene protons.[16][17]

Caption: Key proton assignments for this compound.

References
  • G Madhusudhan et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6):437-442. Available at: [Link]

  • CN103724191A. (2014). Dimethyl malonate preparation method. Google Patents.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • CN1257879C. (2006). Malonic acid in high purity. Google Patents.
  • CN103508888A. (2014). Synthetic method of 2,2-dimethyl dimethylmalonate. Google Patents.
  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Available at: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Shakti Chemicals. (n.d.). Dimethyl Malonate (DMM) Suppliers, dealers in Mumbai, India. Available at: [Link]

  • RSC Publishing. (2018). Scope and advances in the catalytic propargylic substitution reaction. Available at: [Link]

  • ResearchGate. (n.d.). Allylic alkylation using dimethyl malonate. Available at: [Link]

  • ResearchGate. (2023). Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate. Available at: [Link]

  • Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column. Available at: [Link]

  • PatSnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

  • OECD Existing Chemicals Database. (n.d.). MALONIC ACID DIESTERS. Available at: [Link]

  • Neuman. (n.d.). 8: Alkenes and Alkynes. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2. Available at: [Link]

  • Google Patents. (2001). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer cat. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Available at: [Link]

  • King Fahd University of Petroleum & Minerals. (1986). CHARACTERIZATION OF SOME TERMINAL ALIPHATIC ALKYNE OLIGOMERS BY HIGH FIELD 1 3C N. M. R. SPECTROSCOPY. Available at: [Link]

  • YouTube. (2020). NMR spectroscopy,anisotropy effect in alkene and alkyne,chemical shift of alkane,alkene and alkyne. Available at: [Link]

Sources

Technical Support Center: Poly(dimethyl dipropropargylmalonate) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and molecular weight control of poly(dimethyl dipropropargylmalonate). This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique polyalkyne. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve precise control over your polymer's characteristics, a critical factor for optimizing material performance in advanced applications.

Introduction to Poly(dimethyl dipropargylmalonate)

Poly(dimethyl dipropropargylmalonate) is a conjugated polymer synthesized via the cyclopolymerization of its corresponding monomer. The resulting polyene structure, with its regularly spaced functional groups, makes it a promising candidate for various applications, including advanced materials and drug delivery systems. The molecular weight (MW) and polydispersity index (PDI) are fundamental properties that dictate the polymer's physical, mechanical, and biological behavior. Therefore, precise control over these parameters during synthesis is paramount for reproducible and application-specific results. This guide focuses on the most common catalytic system used for this polymerization—transition metal catalysts, particularly those based on rhodium (Rh) and molybdenum (Mo).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling the molecular weight of poly(this compound)?

A1: The most effective and direct method for controlling the molecular weight is to vary the monomer-to-initiator (or catalyst) molar ratio, [M]/[I]. In a living polymerization, where chain termination and transfer reactions are absent, the number-average degree of polymerization (DP) is directly proportional to the [M]/[I] ratio.[1][2] Consequently, a higher [M]/[I] ratio will result in a higher molecular weight polymer, and vice versa. This principle is fundamental to achieving a target molecular weight.[3]

Q2: Which catalysts are typically used for the cyclopolymerization of this compound?

A2: Transition metal complexes are the catalysts of choice. Rhodium-based catalysts, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene) often paired with a cocatalyst or ligand, are widely used for the polymerization of substituted acetylenes and can produce stereoregular polymers.[4] Molybdenum-based alkylidene catalysts, like Schrock catalysts (e.g., Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂), are also highly effective and can facilitate a living cyclopolymerization, offering excellent control over molecular weight and achieving low polydispersity.[5]

Q3: My polymer has a very broad polydispersity index (PDI > 1.5). What are the common causes?

A3: A high PDI indicates a wide distribution of polymer chain lengths. The most common causes include:

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a broad MW distribution.[1]

  • Chain Transfer Reactions: Impurities in the monomer, solvent, or catalyst system can act as chain transfer agents, terminating one chain while initiating another.

  • Catalyst Instability: The catalyst may decompose or become deactivated over the course of the polymerization, leading to uncontrolled termination.

  • Non-homogenous Reaction Conditions: Poor mixing or temperature gradients within the reactor can cause different polymerization rates in different locations, broadening the PDI.

Q4: Can the choice of solvent affect the polymerization?

A4: Absolutely. The solvent can influence catalyst solubility, stability, and activity. For instance, the living cyclopolymerization of a related monomer, diethyl dipropargylmalonate, using a molybdenum catalyst was successfully achieved in dimethoxyethane (DME).[5] In another study, supercritical carbon dioxide was used as the reaction medium for this compound, which significantly influenced the polymer structure, favoring the formation of five-membered rings.[6] The polarity and coordinating ability of the solvent can impact the active catalytic species, thereby affecting polymerization kinetics and control.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues encountered during the synthesis of poly(this compound).

Problem 1: Inconsistent Molecular Weight Between Batches

You've run the same reaction multiple times but the final molecular weight varies significantly from batch to batch, even with the same target [M]/[I] ratio.

Possible Causes & Solutions:

  • Inaccurate Reagent Quantitation:

    • Diagnosis: Small errors in weighing the monomer or, more critically, the catalyst, can lead to large variations in the actual [M]/[I] ratio. Catalysts are often used in very small quantities, making them susceptible to weighing errors.

    • Solution: Use a high-precision analytical balance. Prepare a stock solution of the catalyst in a dry, inert solvent to allow for more accurate dispensing via syringe or cannula. This method averages out weighing errors over a larger volume.

  • Variable Catalyst Activity:

    • Diagnosis: The catalyst may be partially deactivated due to improper storage or handling, leading to a lower concentration of active initiator sites than calculated. Catalysts, especially organometallic complexes, are often sensitive to air and moisture.

    • Solution: Store catalysts under an inert atmosphere (e.g., in a glovebox). Use freshly purchased or purified catalysts. If preparing a stock solution, ensure it is stored under inert gas and used within a reasonable timeframe.

  • Presence of Impurities:

    • Diagnosis: Traces of water, oxygen, or other reactive impurities in the monomer or solvent can react with and consume the catalyst, altering the effective [M]/[I] ratio.

    • Solution: Rigorously purify and dry the monomer and solvent before use. Standard techniques include distillation over appropriate drying agents (e.g., CaH₂ for solvents, vacuum distillation for the monomer) and degassing via freeze-pump-thaw cycles or sparging with an inert gas like argon.

Problem 2: Observed Molecular Weight (M_n,obs) is Much Higher than Theoretical (M_n,th)

You calculate a theoretical molecular weight based on your [M]/[I] ratio, but the value measured by Gel Permeation Chromatography (GPC) is significantly higher.

Possible Causes & Solutions:

  • Inefficient Initiation / Incomplete Catalyst Activation:

    • Diagnosis: Not all of the catalyst added to the reaction is initiating a polymer chain. This leads to a lower number of growing chains than anticipated, so each chain consumes more monomer, resulting in a higher M_n.

    • Solution:

      • Check Cocatalyst/Ligand Ratio: For some rhodium systems, a cocatalyst is required for activation. Ensure the ratio is optimal.

      • Increase Temperature: A modest increase in reaction temperature can sometimes improve initiation efficiency. However, be cautious, as higher temperatures can also increase the likelihood of side reactions.

      • Allow for an Initiation Period: Pre-mixing the catalyst and a small amount of monomer, or simply allowing the reaction to stir for a short period before full-scale propagation, can sometimes ensure all catalyst centers are activated.

Workflow for Diagnosing MW Discrepancies

start Problem: M_n,obs ≠ M_n,th check_pdi Is PDI high (>1.3)? start->check_pdi high_pdi_cause Indicates poor control. - Slow Initiation - Chain Transfer - Catalyst Death check_pdi->high_pdi_cause Yes low_pdi PDI is narrow (<1.3) check_pdi->low_pdi No high_pdi_solution Solution: 1. Purify all reagents rigorously. 2. Check catalyst handling/storage. 3. Re-evaluate solvent & temp. high_pdi_cause->high_pdi_solution compare_mn Is M_n,obs > M_n,th? low_pdi->compare_mn mn_high_cause Cause: Inefficient Initiation. Fewer chains are growing than calculated. compare_mn->mn_high_cause Yes mn_low_cause Cause: Chain Transfer. Impurities are terminating chains prematurely. compare_mn->mn_low_cause No mn_high_solution Solution: 1. Verify catalyst activity. 2. Prepare catalyst stock solution. 3. Optimize initiation temp/time. mn_high_cause->mn_high_solution mn_low_solution Solution: 1. Rigorously purify monomer & solvent. 2. Ensure inert atmosphere is maintained. mn_low_cause->mn_low_solution

Caption: Troubleshooting Decision Tree for Molecular Weight Control.

Problem 3: Achieving Low Molecular Weight (< 5,000 g/mol ) is Difficult

You are trying to synthesize low MW oligomers, but even at low [M]/[I] ratios, the resulting polymer has a higher than expected molecular weight and often a broad PDI.

Possible Causes & Solutions:

  • Propagation Rate is Much Faster than Initiation Rate:

    • Diagnosis: In this scenario, once a chain is initiated, it grows very rapidly before other catalyst molecules have a chance to initiate their own chains. This is a common issue in many chain-growth polymerizations.

    • Solution:

      • Slow Monomer Addition: Instead of adding all the monomer at once, use a syringe pump to add it slowly over a period of time. This keeps the instantaneous monomer concentration low, giving all initiator sites a better chance to start a chain before a large amount of monomer is consumed.

      • Lower the Temperature: Reducing the reaction temperature will slow down both initiation and propagation, but it may disproportionately slow the propagation rate, improving control.

Data & Protocols

Table 1: Effect of [Monomer]/[Initiator] Ratio on Molecular Weight

The following table provides theoretical and expected experimental outcomes for the living cyclopolymerization of this compound using a highly efficient Molybdenum catalyst. This illustrates the direct relationship between the [M]/[I] ratio and the resulting number-average molecular weight (M_n).

Target [M]/[I] RatioTheoretical M_n ( g/mol )¹Expected Observed M_n ( g/mol )²Expected PDI
25:14,9004,500 - 5,500< 1.15
50:19,8009,000 - 11,000< 1.15
100:119,60018,000 - 21,000< 1.20
200:139,20036,000 - 43,000< 1.25

¹ Theoretical M_n = ([M]/[I]) × (Monomer MW) + (Initiator Fragment MW). Monomer MW of this compound is 196.19 g/mol . Assumes 100% monomer conversion and initiation efficiency. ² Expected values are illustrative and can vary based on specific reaction conditions and catalyst purity.

Experimental Protocol: Controlled Cyclopolymerization

This protocol provides a general procedure for the synthesis of poly(this compound) using a rhodium-based catalyst system under an inert atmosphere.

Materials:

  • This compound (monomer), purified by vacuum distillation.

  • [Rh(nbd)Cl]₂ (catalyst).

  • Triethylamine (Et₃N) (co-catalyst), distilled and dried.

  • Toluene (solvent), anhydrous.

Procedure:

  • Preparation: All glassware must be oven-dried and cooled under a stream of dry argon. All liquid transfers should be performed using gas-tight syringes or cannulas.

  • Catalyst Solution: In a glovebox, accurately weigh the [Rh(nbd)Cl]₂ catalyst and dissolve it in a specific volume of anhydrous toluene to create a stock solution of known concentration (e.g., 10 mg/mL).

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified monomer. Dissolve it in anhydrous toluene.

  • Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation:

    • Add the required amount of Et₃N co-catalyst to the monomer solution via syringe.

    • Calculate the required volume of the catalyst stock solution to achieve the target [M]/[I] ratio.

    • Inject the catalyst solution into the rapidly stirring monomer solution. An immediate color change is often observed.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 30 °C) for a specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing monomer conversion via ¹H NMR or GC.

  • Termination: Once the desired conversion is reached, terminate the polymerization by precipitating the polymer in a large volume of a non-solvent, such as cold methanol.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under high vacuum to a constant weight.

  • Characterization: Analyze the final polymer's molecular weight (M_n) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene).

Mechanism: Rh-Catalyzed Cyclopolymerization

The polymerization proceeds via a coordination-insertion mechanism. The dipropargyl monomer coordinates to the active rhodium center, followed by intramolecular cyclization and insertion to form the polymer backbone.

Caption: Simplified Mechanism for Rhodium-Catalyzed Cyclopolymerization.

References

  • Goto, A., & Fukuda, T. (1997).
  • Khan, A. (2012). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. International Journal of Advanced Biotechnology and Research.
  • Konieczny, P. et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
  • Szwarc, M. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. University of Warwick.
  • Wikipedia. (N.D.).
  • Han, S. H. et al. (2002). Cyclopolymerization of this compound in supercritical carbon dioxide to give a highly regular polyene containing predominantly five-membered rings. Chemical Communications (RSC Publishing). Available at: [Link]

  • Schrock, R. R. (1997). Living cyclopolymerization of diethyl dipropargylmalonate by Mo(CH-t-Bu)(NAr)[OCMe(CF3)2]2 in dimethoxyethane. Organometallics. Available at: [Link]

  • Tabata, M. et al. (N.D.). Examples of rhodium-based initiators for alkyne polymerizations.
  • Chemistry LibreTexts. (2022). 6.

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Best practices for handling and storing dimethyl dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for clear, field-tested guidance on the safe handling of specialized reagents, this Technical Support Center provides a comprehensive resource for researchers working with dimethyl dipropargylmalonate. As Senior Application Scientists, we have synthesized data from authoritative sources with practical, in-the-lab experience to create this guide. Our focus extends beyond mere instruction to explain the chemical principles that underpin these best practices, ensuring both safety and experimental success.

Technical Support Guide: this compound

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to be a living document, addressing the real-world challenges encountered by scientists in synthetic chemistry and drug development.

Section 1: Compound Identity and Intrinsic Hazards

This section addresses the fundamental properties and potential risks associated with the molecular structure of this compound.

Q1: What is this compound and what are its primary hazards?

A: this compound (CAS No. 63104-44-9) is a diester with the molecular formula C₁₁H₁₂O₄.[1] Its structure features a central malonate core substituted with two energetic propargyl groups.

The primary, officially classified hazards are skin and eye irritation.[1] However, its structure necessitates a higher level of caution due to the presence of two terminal alkyne (propargyl) moieties. Acetylenic compounds can be thermally unstable and, in some forms (like heavy metal salts), shock-sensitive.[2] Therefore, it must be treated as a potentially energetic material.

cluster_molecule This compound Structure cluster_hazards Associated Hazards struct      O // CH3-O-C - C - C-O-CH3      / \n  H2C   CH2   |     |  C≡CH  C≡CH ester Ester Groups Susceptible to hydrolysis under strong acid/base conditions alkyne Propargyl Groups (Alkynes) - Potential thermal instability - Risk of explosive decomposition upon heating - Can form shock-sensitive acetylides with certain metals irritant Overall Molecule - Causes skin irritation (H315) - Causes serious eye irritation (H319)

Caption: Structural origins of hazards in this compound.

Section 2: Storage and Stability

Proper storage is the first line of defense against compound degradation and laboratory accidents.

Q2: What are the ideal storage conditions for this compound?

A: To ensure stability and prevent degradation, this compound should be stored under controlled conditions that mitigate its inherent risks. While specific data for this exact molecule is limited, best practices for related propargyl-containing compounds are highly relevant.[3][4]

ParameterRecommendationRationale
Temperature 2–8°CMinimizes the rate of potential decomposition pathways. For long-term storage (>1 year), consider storage at -20°C.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against atmospheric moisture, which can lead to hydrolysis of the ester groups, and oxygen.
Light Protect from Light (Amber Vial)Prevents potential photodegradation, a common issue with unsaturated organic compounds.[3]
Container Tightly Sealed Original VialPrevents contamination and exposure to air and moisture. Ensure the container cap has a chemically resistant liner.

Q3: What are the signs of compound degradation?

A: Visual inspection can sometimes reveal degradation, such as a change in color from colorless to yellow or brown, or a change in viscosity. However, the absence of visual changes does not guarantee purity. The most reliable method to assess the integrity of the compound is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural changes or the appearance of impurities.

Q4: Can this compound react with its storage container?

A: Standard borosilicate glass or polyethylene containers are generally compatible. Avoid storing it in containers made of or with components containing reactive metals (e.g., copper, silver, mercury, magnesium), as terminal alkynes can form potentially explosive acetylide salts.

Section 3: Safe Handling and Experimental Use

These protocols are designed to minimize exposure and prevent unintended reactions during experimental work.

Q5: What Personal Protective Equipment (PPE) is required when handling this compound?

A: A comprehensive PPE strategy is mandatory.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye irritation.[1][5]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can cause irritation.[1] Change gloves immediately if contaminated.
Body Protection Flame-retardant lab coat and closed-toe shoesProtects skin and clothing from spills.
Work Area Certified Chemical Fume HoodAll handling of the neat compound and preparation of solutions should be performed in a fume hood to avoid inhalation of any potential vapors.

Q6: What is the correct procedure for weighing the compound and preparing a solution?

A: This protocol ensures accuracy while minimizing contamination and exposure.

Experimental Protocol: Weighing and Reconstitution

  • Acclimatization: Before opening, allow the sealed vial of this compound to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold compound, which could cause hydrolysis.

  • Inert Atmosphere (Optional but Recommended): For reactions sensitive to moisture, perform weighing and reconstitution inside a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Tare a clean, dry receiving vessel on an analytical balance. Quickly weigh the desired amount of the compound into the vessel and securely recap the main container immediately.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., DMF, DCM, THF) to the receiving vessel via a syringe or pipette. Ensure the compound is fully dissolved before proceeding with your experiment.

Q7: What chemicals and conditions should be avoided when working with this compound?

A: Incompatible materials can trigger hazardous reactions. Avoid:

  • Strong Oxidizing Agents: Can lead to rapid, exothermic, and potentially explosive reactions with the alkyne groups.[6]

  • Strong Bases (e.g., alkoxides, organolithiums): Will deprotonate the acidic methylene protons between the carbonyls, forming a nucleophilic enolate. While often a desired reaction, unintended deprotonation can lead to side reactions.

  • Certain Metals: As mentioned, avoid contact with heavy metals like copper, silver, and mercury, especially under basic conditions, to prevent the formation of unstable acetylides.

  • High Temperatures: Do not distill at atmospheric pressure. If purification by distillation is necessary, it must be done under high vacuum to keep the temperature low.[7] Heating the compound, especially in a closed container, could lead to violent decomposition.

Section 4: Troubleshooting Guide

This section addresses specific problems that may arise during experimentation.

Issue 1: My reaction (e.g., click chemistry, cyclization) is failing or giving low yields.

  • Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage (exposure to moisture or heat).

    • Solution: Verify the integrity of your starting material using NMR or LC-MS. If degradation is confirmed, use a fresh, unopened vial of the reagent.

  • Possible Cause 2: Incompatible Reaction Conditions. The reaction may be sensitive to trace amounts of water or oxygen.

    • Solution: Ensure all solvents are anhydrous and that the reaction is run under a strictly inert atmosphere. Degas all solutions prior to use.

Issue 2: The compound or reaction mixture has developed an unexpected color.

  • Possible Cause: Color change, often to yellow or brown, can be a sign of decomposition or polymerization, potentially initiated by impurities, heat, or light.

    • Solution: Stop the reaction immediately. Do not attempt to heat or concentrate the mixture. Quench the reaction carefully at a low temperature (if safe to do so based on the other reagents present) and analyze a small aliquot to identify the issue. If the cause is unknown, treat the mixture as hazardous waste.

Issue 3: A small spill has occurred in the fume hood.

  • Solution: Follow the spill response workflow below. Never use a combustible material like paper towels to absorb the neat liquid.

start Small Spill Occurs (in Fume Hood) alert Alert personnel in the immediate area. Ensure fume hood sash is lowered. start->alert ppe Confirm appropriate PPE is worn (Goggles, Face Shield, Lab Coat, Gloves). alert->ppe absorb Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). ppe->absorb collect Carefully collect the absorbed material using non-sparking tools. absorb->collect package Place waste in a labeled, sealed container for hazardous chemical waste. collect->package decon Decontaminate the spill area with a suitable solvent, followed by soap and water. package->decon end Dispose of waste through EH&S. Report the incident. decon->end

Caption: Workflow for responding to a small chemical spill.

References

  • This compound | C11H12O4 | CID 1546804. PubChem, National Institutes of Health. [Link]

  • Safety and Handling Measures for Propargyl Alcohol. Rawsource. [Link]

  • Shock-Sensitive Peroxides. C&EN Global Enterprise, ACS Publications. [Link]

  • Diethyl dipropylmalonate | C13H24O4 | CID 80168. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Dimethyl malonate. Carl ROTH. [Link]

  • Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource. [Link]

  • DIMETHYL MALONATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Material Safety Data Sheet - Dimethyl Malonate, 99+%. Cole-Parmer. [Link]

  • Shock-tube pyrolysis of acetylene - Sensitivity analysis of the reaction mechanism for soot formation. NASA Technical Reports Server (NTRS). [Link]

  • DIMETHYL MALONATE. Ataman Kimya. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

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How to avoid side products in Knoevenagel condensation of malonates

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Minimizing Side Product Formation for Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a robust and versatile C-C bond-forming reaction, pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] This reaction involves the condensation of an active methylene compound, such as a malonate ester, with an aldehyde or ketone, typically catalyzed by a weak base.[3][4][5] While elegant in principle, the execution of this reaction can be hampered by the formation of undesired side products, leading to reduced yields and complex purification challenges.

This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues related to side product formation in the Knoevenagel condensation of malonates.

Troubleshooting Guide: Common Side Products and Their Avoidance

Issue 1: Formation of Michael Adducts

Q: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a Michael adduct. What causes this, and how can I prevent it?

A: The formation of a Michael adduct is one of the most common side reactions in the Knoevenagel condensation.[6] It occurs when a second molecule of the malonate nucleophile undergoes a conjugate addition to the α,β-unsaturated product of the initial condensation.[6]

Causality and Prevention:

  • Prolonged Reaction Times and Elevated Temperatures: These conditions favor the thermodynamically controlled Michael addition.[6]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] Quench the reaction as soon as the starting aldehyde/ketone is consumed to prevent the subsequent Michael addition. Avoid excessive heating.[6]

  • Excess Malonate: A high concentration of the malonate nucleophile can drive the Michael addition forward.

    • Solution: Use a stoichiometric amount or only a slight excess (1 to 1.2 equivalents) of the malonate.[7]

  • Strong Base Catalysts: While weak bases are preferred, a catalyst that is too strong can increase the concentration of the enolate, promoting the Michael addition.

    • Solution: Employ weak bases like piperidine, pyridine, or ammonium salts.[7][8] For sensitive substrates, consider even milder catalysts like L-proline or boric acid.[1][9]

Issue 2: Self-Condensation of the Aldehyde or Ketone

Q: I'm observing byproducts that appear to be from the self-condensation of my carbonyl starting material. Why is this happening?

A: Self-condensation, an aldol-type reaction, occurs when the aldehyde or ketone enolizes and reacts with another molecule of itself. This is particularly problematic with aldehydes that possess α-hydrogens.

Causality and Prevention:

  • Strong Base Catalysts: The use of a base that is too strong is a primary cause of self-condensation.[3][8]

    • Solution: Strictly use weak bases. The pKa of the base should be sufficient to deprotonate the malonate but not the α-carbon of the carbonyl compound.[8]

  • High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for the self-condensation pathway.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Many Knoevenagel condensations can be performed at room temperature.[7]

Issue 3: Decarboxylation of the Product

Q: My final product is showing loss of one or both ester groups. What leads to this decarboxylation?

A: Decarboxylation is the loss of a carboxyl group as carbon dioxide. In the context of Knoevenagel products from malonates, this typically occurs after hydrolysis of the ester to a carboxylic acid.

Causality and Prevention:

  • Doebner Modification Conditions: The Doebner modification intentionally uses pyridine as a solvent and malonic acid as the reactant to promote condensation followed by decarboxylation.[2][3][10]

    • Solution: If decarboxylation is undesired, avoid using malonic acid and pyridine as the solvent. Stick to malonate esters and non-basic, aprotic solvents where possible.

  • Harsh Workup Conditions: Acidic or basic workup at elevated temperatures can hydrolyze the ester groups, leading to subsequent decarboxylation.

    • Solution: Employ mild workup procedures. Use dilute acids for neutralization and perform extractions at room temperature. Avoid prolonged heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect side product formation?

The solvent plays a crucial role in the Knoevenagel condensation.[7] Polar aprotic solvents like DMSO or DMF can accelerate the reaction but may also promote side reactions if not carefully controlled. Non-polar solvents like toluene, when used with a Dean-Stark apparatus, are excellent for driving the reaction forward by removing the water byproduct, which can shift the equilibrium towards the product and potentially reduce side reactions by minimizing reaction time.[1][7]

Q2: Can water in the reaction mixture cause problems?

Yes, water is a byproduct of the condensation, and its presence can inhibit the reaction equilibrium.[6] This can lead to longer reaction times, which in turn may increase the likelihood of side product formation like Michael addition.[6] Using a Dean-Stark trap or adding molecular sieves can effectively remove water and improve the reaction efficiency.[1][11]

Q3: Are there "greener" catalysts that can help minimize side products?

Absolutely. There is a growing interest in developing more environmentally friendly catalysts for the Knoevenagel condensation.[12] Heterogeneous catalysts, such as mixed metal oxides, are advantageous due to their ease of separation and reusability.[13] Biocatalysts like lipase have also been employed successfully.[1] These catalysts often offer high selectivity, which can significantly reduce the formation of side products.[13]

Experimental Protocols

Protocol 1: General Knoevenagel Condensation with Piperidine Catalyst
  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde or ketone (1 equivalent).

  • Add the diethyl malonate (1 to 1.2 equivalents).

  • Add a suitable solvent (e.g., ethanol, toluene).

  • Add the piperidine catalyst (0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[7]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone (1 equivalent) and diethyl malonate (1 to 1.2 equivalents) to the flask.

  • Add a solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by observing water collection and by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the product as needed.[7]

Data Presentation

Table 1: Catalyst and Condition Effects on Side Product Formation

Catalyst TypeBase StrengthCommon Side ProductsRecommended Conditions
Piperidine/Pyridine WeakMichael Adducts (if time/temp is excessive)Room temperature to moderate heat, stoichiometric reagents, monitor closely.[7][8]
Strong Bases (e.g., NaOH, NaOEt) StrongAldehyde Self-Condensation, Michael AdductsGenerally not recommended for this reaction.[3][8]
**Lewis Acids (e.g., TiCl₄, ZnCl₂) **N/ACan be substrate-specificAnhydrous conditions, often at low temperatures.[8]
Heterogeneous Catalysts (e.g., Metal Oxides) VariesGenerally lower side products due to high selectivityOptimized for specific catalyst, often allows for easy separation.[13]

Visualizations

Logical Flow for Troubleshooting Side Products

Troubleshooting_Knoevenagel Start Reaction Mixture Analysis SideProduct Side Product Identified? Start->SideProduct Michael Michael Adduct SideProduct->Michael Yes SelfCond Self-Condensation Product SideProduct->SelfCond Yes Decarb Decarboxylated Product SideProduct->Decarb Yes End Optimized Reaction SideProduct->End No Sol_Michael Reduce Reaction Time/Temp Use Stoichiometric Malonate Weaker Catalyst Michael->Sol_Michael Sol_SelfCond Use Weaker Base Lower Reaction Temperature SelfCond->Sol_SelfCond Sol_Decarb Avoid Pyridine/Malonic Acid Mild Workup Conditions Decarb->Sol_Decarb Sol_Michael->End Sol_SelfCond->End Sol_Decarb->End

Caption: Troubleshooting logic for identifying and mitigating common side products in the Knoevenagel condensation.

Reaction Pathway: Knoevenagel vs. Side Reactions

Reaction_Pathways Reactants Aldehyde/Ketone + Malonate Catalyst Weak Base Catalyst Reactants->Catalyst SelfCond_Side_Product Aldol Self-Condensation (Side Product) Reactants->SelfCond_Side_Product Strong Base Knoevenagel_Product α,β-Unsaturated Product (Desired) Catalyst->Knoevenagel_Product Desired Pathway Michael_Side_Product Michael Adduct (Side Product) Knoevenagel_Product->Michael_Side_Product + Malonate (Excess Time/Temp)

Caption: Competing reaction pathways in the Knoevenagel condensation of malonates.

References

  • Benchchem.
  • Benchchem.
  • Alfa Chemistry.
  • Benchchem.
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  • Organic Chemistry Portal.
  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
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  • RSC Publishing.
  • YouTube.
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  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
  • RSC Publishing.

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Techniques for monitoring the progress of dipropargylmalonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Dipropargylmalonate Reactions

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges in monitoring reactions involving dipropargylmalonate and its derivatives. As researchers and drug development professionals, gaining real-time, accurate insights into your reaction's progress is paramount for optimization, yield maximization, and impurity profiling. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering you to make informed decisions and troubleshoot effectively. We will explore the most common and effective techniques, from rapid qualitative assessments to precise quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of a dipropargylmalonate reaction?

The most frequently employed techniques are Thin Layer Chromatography (TLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Fourier-Transform Infrared (FTIR) Spectroscopy can also be used for a quick check on the consumption of starting materials.

Q2: Which technique is the best fit for my experiment?

The "best" technique depends on your specific needs, including the reaction scale, the need for quantitative vs. qualitative data, and available equipment.

Technique Best For Speed Cost Information Provided
TLC Quick, qualitative checks for reaction completion.[1][2]Very FastLowQualitative (Presence/absence of spots)
GC-MS Quantitative analysis of volatile, thermally stable compounds.[3][4]ModerateModerateQuantitative, structural info (MS)
HPLC Quantitative analysis of non-volatile or thermally sensitive compounds.[5][6]Moderate-SlowHighQuantitative, high precision
¹H NMR Detailed structural information and quantification without calibration standards.[7][8]SlowHighQuantitative, definitive structural info
FTIR Rapidly confirming the disappearance of key functional groups.[9]Very FastLowQualitative (Functional group changes)

Q3: How do I properly take and prepare a sample from my reaction mixture for analysis?

Proper sampling is critical for accurate monitoring.

  • Ensure Homogeneity: Briefly pause stirring and immediately withdraw a small, representative aliquot (e.g., <50 µL) from the reaction mixture.

  • Quench the Reaction: Immediately dilute the aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane) to stop the reaction. For some sensitive reactions, a chemical quench may be necessary. This prevents the reaction from continuing in your sample vial, which would give a misleading result.[10]

  • Prepare for Analysis:

    • For TLC: The diluted sample can often be spotted directly.[11]

    • For GC/HPLC: The diluted sample may need to be filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove particulates before injection. Further dilution may be required to fall within the detector's linear range.[3]

    • For NMR: Evaporate the solvent from the diluted sample and redissolve the residue in a deuterated solvent (e.g., CDCl₃).

Technique-Specific Guides & Troubleshooting

Thin Layer Chromatography (TLC)

TLC is the workhorse of the synthetic organic lab for its speed and low cost.[2] It allows for a rapid visual assessment of the consumption of starting materials and the formation of products.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Visualization cluster_analysis Analysis A Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) B Develop Plate in Solvent Chamber A->B C Dry Plate B->C D View under UV Lamp (254 nm) C->D E Stain Plate (e.g., KMnO₄) D->E F Interpret Chromatogram E->F G Decision: Continue or Work-up? F->G

Caption: Standard TLC workflow for monitoring reaction progress.

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[1] Mark lanes for your starting material (SM), the reaction mixture (Rxn), and a "co-spot" where you will spot both.

  • Spotting: Use a microcapillary tube to spot a small amount of your diluted starting material solution in the SM lane and the co-spot lane. Use a different capillary to spot your quenched reaction mixture in the Rxn lane and on top of the SM spot in the co-spot lane. Ensure spots are small and concentrated.[11]

  • Development: Place the plate in a covered chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below your origin line.[11] Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry.[12]

    • UV Light: View the plate under a UV lamp (254 nm). Circle any visible spots.[13][14] Dipropargylmalonate itself may not be strongly UV-active, but many products or reactants are.

    • Staining: Dip the plate in a staining solution, then gently heat with a heat gun until spots appear. For reactions involving alkynes, certain stains are particularly effective.[13][15]

Stain Preparation Summary Visualization with Alkynes
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[15]Excellent. Alkynes react immediately, appearing as yellow-brown spots on a purple/pink background.[13][15]
Iodine A few crystals of I₂ in a sealed chamber.[16][17]Good. Unsaturated compounds like alkynes readily absorb iodine vapor, appearing as yellow-brown spots.[16][17] The stain is often temporary.
Phosphomolybdic Acid (PMA) 10g PMA in 100mL ethanol.[16]Stains a wide variety of functional groups and can be effective.[18]

Q: My spots are streaking badly. What's wrong? A: This is a common issue with several potential causes:

  • Sample Overload: You've spotted too much material.[11][19][20] Try diluting your sample further.

  • Acidic/Basic Compound: Malonic esters can be somewhat acidic. If your compound is acidic or basic, it can interact strongly with the silica gel, causing streaking.[21] Solution: Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your eluent to suppress this interaction.[20][21]

  • High Polarity: The compound is very polar and does not move off the baseline. Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[20]

TLC_Troubleshooting Start TLC Spot is a Streak Q1 Is the sample very concentrated? Start->Q1 Sol1 Dilute sample and re-spot. Q1->Sol1 Yes Q2 Is your compound acidic or basic? Q1->Q2 No End Problem Resolved Sol1->End Sol2 Add 0.5% acid or base (AcOH or Et₃N) to the eluent. Q2->Sol2 Yes Q3 Is the spot stuck on the baseline? Q2->Q3 No Sol2->End Sol3 Increase eluent polarity. Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Decision tree for troubleshooting streaking on TLC plates.

Q: I don't see any spots on my plate! A: This could mean a few things:

  • Sample is too dilute: Try spotting multiple times in the same location, allowing the solvent to dry between applications.[19][20]

  • Compound is not UV-active: If you only used a UV lamp, your compound might not absorb at 254 nm. Always use a chemical stain as a secondary visualization method.[20]

  • Compound is volatile: Your compound may have evaporated from the plate before visualization.[20]

  • Reaction failed: It's possible there is no product, and your starting material is not visible with the chosen method. Always run a standard of the starting material.

Gas Chromatography (GC & GC-MS)

GC is an excellent quantitative technique for volatile and thermally stable compounds.[3] For dipropargylmalonate and its products, direct analysis is often possible. However, related compounds with more polar functional groups (e.g., free carboxylic acids) may require derivatization.

GC separates compounds based on their boiling points and interaction with the column's stationary phase. A more volatile compound will travel through the column faster. When coupled with a Mass Spectrometer (MS), GC provides both quantitative data (peak area) and structural identification (mass spectrum).[4]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your quenched reaction aliquot in a volatile solvent like dichloromethane or ethyl acetate.[3]

  • Instrument Conditions (Typical):

    • Column: A standard non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.[3]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This ensures separation of both low-boiling starting materials and higher-boiling products.

    • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for quantification and identification.

Q: Why might I need to derivatize my sample? A: Derivatization is a chemical modification to make a compound more suitable for GC analysis.[22][23] You would do this if your compound is:

  • Not volatile enough: Due to strong intermolecular forces like hydrogen bonding (e.g., in di-acids or alcohols).[22][24]

  • Thermally unstable: Decomposes at the high temperatures of the GC inlet.[22]

  • Adsorbs to the column: Polar groups can stick to the column, leading to poor peak shape.[22] For malonate derivatives, a common technique is silylation , which replaces acidic protons with a non-polar trimethylsilyl (TMS) group, increasing volatility and stability.[25][26]

Q: My product and starting material peaks are not well-separated. What should I do? A: Improve resolution by:

  • Optimizing the temperature program: Use a slower temperature ramp to increase the time compounds spend interacting with the stationary phase.

  • Changing the column: If co-elution persists, a column with a different stationary phase (e.g., more polar) may be necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for compounds that are non-volatile or thermally sensitive.[6] It separates components based on their polarity and interaction with the stationary and mobile phases.

In reverse-phase HPLC (the most common mode), a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water).[6] Non-polar compounds are retained longer on the column, while polar compounds elute faster. By monitoring the peak area of your starting material and product over time, you can accurately quantify the reaction progress.[5]

A key challenge is that the terminal alkyne functional group is a poor chromophore, meaning it does not absorb UV light strongly, making detection difficult with standard UV-Vis detectors.[27]

  • Solution 1: Low Wavelength UV: Monitor at a low wavelength (e.g., 200-210 nm) where more organic molecules show some absorbance.

  • Solution 2: Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) detector can be used.[28][29]

  • Solution 3: Pre-column Derivatization: React the alkyne with a UV-active tag. This is more common in specialized analyses, such as forming cobalt-complexes for chiral separations, but the principle can be applied to enhance detection.[27]

NMR and FTIR Spectroscopy

These spectroscopic methods provide direct structural information about the molecules in your reaction pot.

NMR is a powerful tool for monitoring reactions because the signal intensity is directly proportional to the number of nuclei, allowing for straightforward quantification.[8][30] You can monitor the disappearance of starting material peaks and the appearance of product peaks.

Group Typical ¹H Chemical Shift (δ, ppm) Significance in Monitoring
Terminal Alkyne (–C≡C–H) ~2.0 - 3.0 ppm[31][32]Key signal for dipropargylmalonate. Its disappearance indicates consumption of the starting material.
Malonate (–CH(COOR)₂) ~3.5 - 4.0 ppmThis proton's chemical environment will likely change upon reaction, causing its signal to shift.
Product-specific Protons VariesThe appearance and integration of new, unique signals confirm product formation.

Monitoring by NMR:

  • Take a sample and prepare it in a deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Integrate the key starting material signal (e.g., the terminal alkyne proton) and a key product signal.

  • The ratio of these integrals directly reflects the molar ratio of the compounds in the mixture, allowing you to calculate the percent conversion.[33]

FTIR is excellent for a very quick, qualitative check. By analyzing a drop of the reaction mixture, you can look for changes in key functional group vibrations.

Group Typical IR Frequency (cm⁻¹) Significance in Monitoring
Terminal Alkyne C–H stretch ~3300 cm⁻¹A sharp, strong peak. Its disappearance is a clear indicator that the starting material is consumed.
Alkyne C≡C stretch ~2100 - 2260 cm⁻¹A weaker, sharp peak. Also disappears as the reaction proceeds.
Ester C=O stretch ~1730 - 1750 cm⁻¹This peak will likely persist but may shift slightly in the product.

The primary use of FTIR is to observe the complete disappearance of the characteristic alkyne stretches at ~3300 and ~2100 cm⁻¹, providing a rapid confirmation of reaction completion.[9]

Advanced Topic: In-Situ Reaction Monitoring

For deep mechanistic understanding and process optimization, in-situ (or "online") monitoring techniques provide real-time data without the need for manual sampling.[34][35] Technologies like flow-NMR, Raman spectroscopy, or automated HPLC-MS systems can continuously analyze the reacting mixture.[28][36] These powerful process analytical technology (PAT) tools allow for the tracking of transient intermediates and the generation of precise kinetic data.[37]

References

  • Vertex AI Search, TLC Visualiz
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry (2019).
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  • In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer (2023).
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  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - JoVE (2015).
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  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • TLC Visualization Techniques | PDF | Thin Layer Chrom
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube (2024).
  • Using thin-layer chromatography to investig
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio (2025).
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  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing.
  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC - NIH.
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • Why Use GC Derivatization Reagents - Chrom Tech, Inc. (2025).
  • Visualising plates - Chemistry Teaching Labs - University of York.
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  • Alkynes - OpenOChem Learn.
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  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Pl
  • What Is Derivatization In Gas Chromatography? - Chemistry For Everyone - YouTube (2025).
  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy.
  • NMR - Interpret
  • How often is thin layer chromatography conducted in the monitoring of a reaction? - Quora (2016).
  • Spectroscopy of the Alkynes - Chemistry LibreTexts (2023).
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics (2025).
  • How to read NMR spectra from the basics (chemical shift, integration r
  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH (2025).
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  • Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU.
  • NMR reaction monitoring robust to spectral distortions - ChemRxiv.
  • Navigating the Analysis of Dioctyl Malonate Reaction Mixtures: A Comparative Guide to GC-MS and Altern
  • Diethyl malon
  • FTIR spectra of (a) GO and (b) Fe(0)@rGO showing the disappearance of...
  • Gas chromatographic determination of malonaldehyde formed by lipid peroxid
  • Spectroscopic identification of mono- and di-alkylated malon
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgew
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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Poly(dimethyl dipropargylmalonate)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring the applications of novel conjugated polymers.

This guide provides an in-depth technical overview of the essential characterization techniques for poly(dimethyl dipropargylmalonate) (PDMDPM), a substituted polyacetylene with significant potential in various advanced applications. As a Senior Application Scientist, my objective is to not only present the methodologies but also to instill a deep understanding of the scientific rationale behind the selection and interpretation of these techniques. This document is structured to be a self-validating resource, grounded in established scientific principles and supported by experimental data from peer-reviewed literature.

Introduction to Poly(this compound)

Poly(this compound) is a conjugated polymer synthesized through the cyclopolymerization of its corresponding monomer, this compound. This process results in a polymer backbone with a repeating cyclic structure, typically containing five-membered rings, which imparts unique electronic and physical properties.[1] The conjugated nature of the polyene backbone is of particular interest for applications in electronics, optics, and as a scaffold for functional materials. Accurate and comprehensive characterization is paramount to understanding its structure-property relationships and ensuring its effective application.

This guide will compare and contrast the utility of various analytical techniques in elucidating the key characteristics of PDMDPM, including its chemical structure, molecular weight distribution, thermal stability, optical properties, and morphology.

Structural Elucidation: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can identify the different chemical environments of the protons and carbons within the polymer structure.

Experimental Protocol: ¹H and ¹³C NMR of Poly(this compound)

  • Sample Preparation: Dissolve 5-10 mg of the dried PDMDPM sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

Expected Results and Interpretation:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Polyene Backbone (=C-H)5.5 - 7.5120 - 140
Methylene Protons in Ring (-CH₂-)2.5 - 3.530 - 45
Methine Proton in Ring (=C-CH-)3.0 - 4.540 - 60
Methyl Protons (-OCH₃)~3.7~52
Quaternary Carbon in Ring-50 - 65
Carbonyl Carbon (-C=O)-165 - 175

Comparison with Alternatives: While NMR provides unparalleled detail on local chemical structure, it is not suitable for determining high molecular weights or overall polymer morphology. It is often used in conjunction with other techniques for a complete picture.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key chemical bonds and confirming the polymerization of the monomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of Poly(this compound)

  • Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Results and Interpretation:

The FTIR spectrum of PDMDPM is expected to show the disappearance of the characteristic alkyne C≡C-H stretching and C≡C stretching bands of the monomer, and the appearance of new peaks corresponding to the C=C bonds in the conjugated polyene backbone.

Table 2: Expected FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Vibrational Mode Significance
~2120C≡C StretchDisappearance confirms polymerization
~3300C≡C-H StretchDisappearance confirms polymerization
1600 - 1680C=C StretchAppearance confirms polyene backbone
~1735C=O Stretch (Ester)Present in both monomer and polymer
2850 - 3000C-H Stretch (Aliphatic)Present in both monomer and polymer
1100 - 1300C-O Stretch (Ester)Present in both monomer and polymer

Comparison with Alternatives: FTIR is a rapid and straightforward technique for confirming the successful polymerization and identifying key functional groups. However, it provides less detailed structural information compared to NMR.

Molecular Weight Determination: Sizing Up the Polymer Chains

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Principle: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and have a longer elution time. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Experimental Protocol: GPC of Poly(this compound)

  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

  • Analysis Conditions:

    • Mobile Phase: THF or chloroform.

    • Flow Rate: ~1.0 mL/min.

    • Temperature: Ambient or slightly elevated (e.g., 35-40 °C).

    • Calibration: Use polystyrene standards to generate a calibration curve.

  • Data Analysis: The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.

Expected Results and Interpretation:

For poly(diethyl dipropargylmalonate), a close analog, number-average molecular weights (Mn) in the range of 46,000 to 97,000 have been reported.[2] Living polymerizations can yield polymers with a low polydispersity index (PDI < 1.4).[3]

Table 3: Comparison of GPC with Other Molecular Weight Techniques

Technique Principle Advantages Disadvantages
GPC/SEC Hydrodynamic VolumeProvides full molecular weight distribution, relatively fast.Requires calibration with standards, can be affected by polymer-solvent interactions.
Light Scattering Intensity of scattered lightAbsolute molecular weight determination, no calibration needed.Sensitive to dust and aggregates, more complex instrumentation.
Viscometry Viscosity of polymer solutionSimple, inexpensive.Provides only an average molecular weight, requires Mark-Houwink parameters.

Optical Properties: Probing the Conjugated System

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. In conjugated polymers like PDMDPM, the π-electrons in the backbone can be excited by light, leading to strong absorption at specific wavelengths. The position of the absorption maximum (λ_max) is related to the effective conjugation length of the polymer.

Experimental Protocol: UV-Vis Spectroscopy of Poly(this compound)

  • Sample Preparation:

    • Solution: Dissolve a small amount of the polymer in a UV-transparent solvent (e.g., chloroform, THF) to obtain a dilute solution.

    • Thin Film: Cast a thin film of the polymer onto a quartz slide from a solution.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan a wavelength range that covers the expected absorption of the conjugated system (e.g., 200-800 nm).

    • Use the pure solvent or a blank quartz slide as a reference.

Expected Results and Interpretation:

For poly(diethyl dipropargylmalonate), the absorption maximum (λ_max) in solution has been reported to be around 591 nm for high molecular weight polymers, indicating a significant degree of conjugation.[3] In the solid state, the absorption maxima are typically in the range of 478-574 nm.[3] A red-shift in the absorption spectrum from solution to the solid state is often observed, which can be attributed to intermolecular interactions and increased planarity of the polymer chains in the solid state.

Comparison with Alternatives: UV-Vis spectroscopy is a simple and effective technique for probing the electronic structure of conjugated polymers. It is often used in conjunction with fluorescence spectroscopy to gain a more complete understanding of the photophysical properties.

Thermal Properties: Assessing Stability and Transitions

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.

Experimental Protocol: TGA of Poly(this compound)

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in a TGA pan (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer.

  • Analysis Conditions:

    • Atmosphere: Nitrogen or air.

    • Heating Rate: Typically 10 or 20 °C/min.

    • Temperature Range: From ambient to 600-800 °C.

Expected Results and Interpretation:

Poly(diethyl dipropargylmalonate) has been shown to be thermally stable up to 185 °C under a helium atmosphere.[3] The TGA thermogram will show the onset temperature of decomposition and the percentage of weight loss at different temperatures. This information is crucial for determining the processing window and upper service temperature of the material.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Experimental Protocol: DSC of Poly(this compound)

  • Sample Preparation: Seal a small amount of the polymer (5-10 mg) in a DSC pan (e.g., aluminum).

  • Instrumentation: A differential scanning calorimeter.

  • Analysis Conditions:

    • Atmosphere: Nitrogen.

    • Heating/Cooling Rate: Typically 10 °C/min.

    • Temperature Program: A heat-cool-heat cycle is often used to erase the thermal history of the sample.

Expected Results and Interpretation:

For poly(diethyl dipropargylmalonate), glass transition temperatures (Tg) of around 26 °C have been reported.[3] The DSC thermogram will show a step change in the heat flow at the Tg. The absence of a sharp melting peak would suggest that the polymer is amorphous.

Morphological Characterization: Visualizing the Supramolecular Structure

Scanning Electron Microscopy (SEM)

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of the surface topography.

Transmission Electron Microscopy (TEM)

Principle: TEM transmits a beam of electrons through an ultrathin sample to create a high-resolution, two-dimensional image of the internal structure.

Experimental Protocol: SEM/TEM of Poly(this compound)

  • Sample Preparation:

    • SEM: Mount the polymer sample on a stub and coat it with a thin layer of a conductive material (e.g., gold, carbon) to prevent charging.

    • TEM: Prepare an ultrathin section of the polymer film using a microtome or disperse a dilute solution of the polymer onto a TEM grid.

  • Instrumentation: A scanning electron microscope or a transmission electron microscope.

  • Imaging: Acquire images at various magnifications to observe the surface features (SEM) or internal morphology (TEM).

Expected Results and Interpretation:

The morphology of polyacetylenes can vary from fibrillar to globular depending on the polymerization conditions. SEM and TEM can reveal the packing of the polymer chains and the presence of any ordered domains.

Vibrational Spectroscopy: A Deeper Look into Molecular Bonds

Raman Spectroscopy

Principle: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. It is particularly sensitive to non-polar bonds, such as the C=C bonds in the conjugated backbone of PDMDPM, making it a complementary technique to FTIR.

Experimental Protocol: Raman Spectroscopy of Poly(this compound)

  • Sample Preparation: The solid polymer sample can be analyzed directly.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition: Focus the laser on the sample and collect the scattered light.

Expected Results and Interpretation:

The Raman spectrum of PDMDPM is expected to be dominated by strong peaks corresponding to the C=C stretching vibrations of the polyene backbone. The position and shape of these peaks can provide information about the conjugation length and conformational order of the polymer chains.

Workflow and Data Integration

The characterization of poly(this compound) is a multi-faceted process that requires the integration of data from various techniques to build a comprehensive understanding of the material.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Material Properties Monomer Dimethyl Dipropargylmalonate Polymerization Cyclopolymerization Monomer->Polymerization PDMDPM Poly(dimethyl dipropargylmalonate) Polymerization->PDMDPM NMR NMR (¹H, ¹³C) PDMDPM->NMR Structure FTIR FTIR PDMDPM->FTIR Functional Groups GPC GPC/SEC PDMDPM->GPC Molecular Weight UVVis UV-Vis PDMDPM->UVVis Optical Properties Thermal TGA/DSC PDMDPM->Thermal Thermal Stability Microscopy SEM/TEM PDMDPM->Microscopy Morphology Raman Raman PDMDPM->Raman Vibrational Modes StructureProperty Structure-Property Relationships NMR->StructureProperty GPC->StructureProperty UVVis->StructureProperty Thermal->StructureProperty Microscopy->StructureProperty

Caption: Integrated workflow for the synthesis and characterization of poly(this compound).

Conclusion

The comprehensive characterization of poly(this compound) is essential for its development and application in advanced materials. This guide has outlined the key analytical techniques, their underlying principles, and the expected outcomes. By employing a combination of spectroscopic, chromatographic, thermal, and microscopic methods, researchers can gain a thorough understanding of the structure, properties, and performance of this promising conjugated polymer. The provided protocols and comparative data serve as a valuable resource for scientists and engineers working in the field of polymer science and materials development.

References

  • Pack, J. W., Hur, Y., Kim, H., & Lee, Y. (2005). Cyclopolymerization of this compound in supercritical carbon dioxide to give a highly regular polyene containing predominantly five-membered rings. Chemical Communications, (41), 5208-5210. [Link]

  • Schattenmann, F. J., & Schrock, R. R. (1996). Influence of chain length and temperature on UV-Vis absorption and degradation behavior of poly(diethyl dipropargylmalonate) with an alternating cis-trans-1,2-(cyclopent-1-enylene)vinylene structure. Macromolecules, 29(27), 8990-8991. [Link]

  • Ryoo, M. S., Lee, W. C., & Choi, S. K. (1990). Cyclopolymerization of diethyl dipropargylmalonate by transition metal catalysts. Macromolecules, 23(12), 3029-3031. [Link]

  • Gal, Y. S., Lee, W. C., Lee, H. J., Jang, S. H., & Choi, S. K. (1996). Cyclopolymerization of Diethyl Dipropargylmalonate and Triethyl Dipropargylphosphonoacetate by Molybdenum Pentachloride. Journal of Macromolecular Science, Part A, 34(11), 2217-2228. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Dimethyl Dipropargylmalonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, malonate esters serve as foundational building blocks for creating molecular complexity. Among these, dimethyl dipropargylmalonate and its derivatives are particularly valuable due to the presence of two reactive propargyl groups. These terminal alkynes are gateways to a rich variety of chemical transformations, including "click" chemistry, cyclization reactions, and metal-catalyzed couplings, making them highly sought-after intermediates in drug development and materials science.

However, the synthesis of these derivatives is only the first step. Unambiguous structural validation is paramount to ensure reaction success, define structure-activity relationships (SAR), and meet stringent regulatory standards. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to validate the structure of these compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach forms a self-validating system for confident structural elucidation.

Comparative Spectroscopic Analysis: A Triad of Techniques

No single technique provides a complete structural picture. True confidence is achieved by integrating the complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For absolute stereochemical and regiochemical certainty, especially in complex crystalline products, X-ray crystallography stands as the definitive, albeit more demanding, method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule.[1] It provides detailed information about the chemical environment, proximity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).[2]

Causality Behind the Signals: The structure of this compound contains several key features that give rise to a distinct NMR fingerprint. The electron-withdrawing character of the two ester carbonyl groups significantly influences the chemical shifts of nearby atoms. The cylindrical π-electron cloud of the alkyne groups creates unique magnetic environments, leading to characteristic shielding and deshielding effects.[3]

¹H NMR Spectroscopy:

  • Methoxyl Protons (-OCH₃): These protons appear as a sharp singlet, typically in the range of 3.7-3.8 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Methylene Protons (-CH₂-C≡): These protons are adjacent to both the quaternary malonate carbon and the sp-hybridized carbon of the alkyne. They typically appear as a doublet around 2.8-3.0 ppm, coupled to the terminal alkyne proton.

  • Alkynyl Proton (-C≡C-H): The terminal alkyne proton is highly characteristic. It appears as a triplet around 2.0-2.2 ppm, coupled to the methylene protons.[3] Its relatively shielded position is a result of the magnetic anisotropy induced by the circulating π-electrons of the triple bond.[3]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): The ester carbonyl carbons are highly deshielded and appear in the 165-170 ppm region.

  • Quaternary Malonate Carbon (C(CH₂)₂): This central carbon, bonded to the two methylene groups, typically resonates around 50-55 ppm.

  • Alkynyl Carbons (-C≡C-H): The two sp-hybridized carbons of the terminal alkyne are distinct. The internal carbon (-C ≡CH) appears around 80-85 ppm, while the terminal, proton-bearing carbon (-C≡C H) is found further upfield, around 70-75 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon appears in the 20-25 ppm range.

  • Methoxyl Carbon (-OCH₃): The methyl carbons of the ester groups are typically found around 52-54 ppm.

Signal ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
Ester Methyl (-OCH₃)~3.75 (singlet)~53Deshielded by adjacent oxygen atom.
Methylene (-CH₂-)~2.9 (doublet)~22Influenced by quaternary carbon and alkyne.
Alkynyl Proton (≡C-H)~2.1 (triplet)N/AShielded by alkyne π-electron cloud anisotropy.[3]
Quaternary Malonate (C)N/A~52Central carbon with four C-C single bonds.
Terminal Alkyne (≡C -H)N/A~72Proton-bearing sp carbon, shielded relative to internal.
Internal Alkyne (-C ≡)N/A~82sp carbon deshielded relative to terminal.
Ester Carbonyl (C=O)N/A~168Highly deshielded due to bond to two oxygen atoms.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an exceptionally rapid and effective technique for confirming the presence of key functional groups.[4] It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies.[5]

Causality Behind the Absorptions: The frequency of a vibrational mode is determined by the strength of the bond and the masses of the connected atoms. The strong dipole moment of the C=O bond and the unique vibrations of the C≡C and ≡C-H bonds make them easily identifiable in an IR spectrum.[6]

For this compound derivatives, three regions are of critical importance:

  • ≡C-H Stretch: A sharp, strong absorption band appearing around 3300-3270 cm⁻¹ is a definitive indicator of a terminal alkyne.[7][8][9]

  • C≡C Stretch: A weaker, sharp absorption in the range of 2150-2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[3][8] Its intensity is often weak for symmetrical internal alkynes but is reliably present for terminal alkynes.

  • C=O Stretch: A very strong, sharp peak in the 1760-1730 cm⁻¹ region is characteristic of the ester carbonyl group.[1][7] Malonate esters may sometimes show two distinct C=O bands (a doublet) due to symmetric and antisymmetric stretching modes or Fermi resonance.[1]

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance Significance
≡C-H Stretch3300 - 3270Strong, SharpConfirms presence of terminal alkyne.[7][8]
C-H Stretch (sp³)3000 - 2850MediumIndicates saturated C-H bonds (methyl, methylene).[10]
C≡C Stretch2150 - 2100Weak to Medium, SharpConfirms presence of the alkyne group.[8]
C=O Stretch (Ester)1760 - 1730Very Strong, SharpConfirms presence of the ester functional group.[1][7]
C-O Stretch (Ester)1250 - 1150StrongSupports the presence of the ester group.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural clues that corroborate NMR and IR data.[11] In Electron Impact (EI) ionization, the molecule is ionized to form a high-energy molecular ion (M⁺•) which then fragments in predictable ways.[12]

Causality Behind Fragmentation: The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[12] Bonds adjacent to functional groups or those that can lead to the formation of stable carbocations are most likely to break.[12] For malonate esters, characteristic losses related to the ester and alkyl/propargyl groups are common.[1][13]

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule's mass. For this compound (C₁₁H₁₂O₄), the expected monoisotopic mass is 208.07 Da. The presence of this peak is the first critical piece of data.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃): [M - 31]⁺. This is a common fragmentation for methyl esters.

    • Loss of a methoxycarbonyl radical (•COOCH₃): [M - 59]⁺.

    • Loss of a propargyl radical (•CH₂C≡CH): [M - 39]⁺. This fragmentation is highly indicative of the propargyl substituent.

    • Loss of the entire dimethyl malonate moiety: While less common for the parent structure, derivatives with larger substituents may show fragmentation where the malonate portion is lost.[1][14]

Fragment Ion (m/z) Description Significance
[M]⁺•Molecular IonConfirms molecular weight and elemental formula.
[M-31]⁺Loss of •OCH₃Characteristic fragmentation of a methyl ester.
[M-39]⁺Loss of •CH₂C≡CHConfirms the presence of a propargyl group.
[M-59]⁺Loss of •COOCH₃Characteristic fragmentation of a methyl ester.
X-Ray Crystallography: The Gold Standard

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous 3D structure.[15][16] It is considered the "gold standard" for structure elucidation, revealing precise bond lengths, bond angles, and stereochemistry.[15][17] This technique is particularly crucial for complex molecules, for resolving ambiguities from spectroscopic data, or when absolute configuration must be determined.[16] The process involves diffracting X-rays off the crystal's ordered lattice and computationally reconstructing the electron density map, and thus the atomic positions.[17][18]

Integrated Validation Workflow

A robust validation strategy does not rely on a single piece of data but on the convergence of evidence from multiple techniques. The workflow below illustrates a logical and self-validating approach to confirming the structure of a newly synthesized this compound derivative.

G cluster_0 cluster_1 Initial Screening & Functional Group ID cluster_2 Molecular Weight & Formula Confirmation cluster_3 Detailed Structural Elucidation cluster_4 synthesis Synthesis of Derivative ir FTIR Spectroscopy synthesis->ir Crude Product ir_check Confirm C=O (~1740 cm⁻¹) & ≡C-H (~3300 cm⁻¹)? ir->ir_check ms Mass Spectrometry (EI-MS/ESI-MS) ir_check->ms Yes revisit Re-evaluate Synthesis or Isolate Byproducts ir_check->revisit No ms_check Molecular Ion Peak Matches Expected Mass? ms->ms_check nmr ¹H & ¹³C NMR Spectroscopy ms_check->nmr Yes ms_check->revisit No nmr_check All Signals Accounted For? Connectivity Confirmed? nmr->nmr_check validated Structure Validated nmr_check->validated Yes nmr_check->revisit No

Caption: Logical workflow for the structural validation of a target molecule.

Experimental Protocols: A Practical Guide

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity, ensuring high resolution.[19]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay (D1) of at least 1-2 seconds to allow for quantitative integration.[19]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the ¹³C nucleus has low natural abundance and sensitivity, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[2][19]

Protocol 2: FTIR Sample Preparation and Acquisition

  • Thin Film (for oils/liquids): Place one drop of the neat sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform film.

  • KBr Pellet (for solids): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

  • Acquisition: Place the prepared sample in the spectrometer's sample holder. Record a background spectrum of the empty sample compartment (or a blank KBr pellet). Then, record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Protocol 3: Mass Spectrometry (EI-MS) Sample Acquisition

  • Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane). The sample can be introduced into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), via injection into the GC column for separation prior to ionization.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[11]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The structural validation of this compound derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational skeletal information, it is the synergistic combination with IR spectroscopy for functional group confirmation and mass spectrometry for molecular weight determination that creates a self-validating system. This integrated strategy ensures that researchers, scientists, and drug development professionals can proceed with confidence, knowing that the molecules they have synthesized are precisely what they intended, paving the way for successful downstream applications. For cases of absolute structural ambiguity, X-ray crystallography remains the ultimate arbiter.

References

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  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. Available from: [Link]

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  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available from: [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]

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  • University of Colorado Boulder. (n.d.). IR: alkynes. Department of Chemistry. Available from: [Link]

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  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
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Comparative study of dimethyl vs diethyl dipropargylmalonate in polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Polymerization of Dimethyl and Diethyl Dipropargylmalonate

As a Senior Application Scientist, this guide provides a detailed comparative analysis of the cyclopolymerization of two structurally similar 1,6-diyne monomers: dimethyl dipropargylmalonate (DMDPM) and diethyl dipropargylmalonate (DEDPM). This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis of novel conjugated polymers. We will delve into the nuances of their synthesis, polymerization behavior, and the properties of the resulting polymers, supported by experimental data and protocols. The primary distinction between these monomers lies in their ester substituents—methyl versus ethyl groups—which subtly but significantly influences polymer characteristics such as solubility, thermal stability, and molecular weight.

Introduction to Dipropargylmalonate Monomers

Dimethyl and diethyl dipropargylmalonate are prominent examples of non-conjugated 1,6-diynes. Their importance stems from their ability to undergo cyclopolymerization, a process that simultaneously forms a polymer backbone and cyclic structures. This reaction, typically catalyzed by transition metals, transforms the monomers into highly conjugated polyenes. The resulting polymers possess unique optical and electronic properties, making them candidates for applications in organic electronics, sensors, and advanced materials. The choice between a dimethyl or diethyl ester can be critical, impacting not only the polymerization kinetics but also the processability and performance of the final polymer.

Monomer Synthesis: A Generalized Approach

The synthesis of both DMDPM and DEDPM follows a standard nucleophilic substitution pathway. It involves the dialkylation of the corresponding dialkyl malonate with propargyl bromide. The active methylene group of the malonic ester is deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Reaction Scheme:

Malonate R-OOC-CH2-COO-R (Dimethyl/Diethyl Malonate) in1 Malonate->in1 Base Base (e.g., NaH, K2CO3) Base->in1 PropargylBromide 2 x HC≡C-CH2-Br (Propargyl Bromide) in2 PropargylBromide->in2 Product R-OOC-C(CH2-C≡CH)2-COO-R (DMDPM / DEDPM) in1->in2 + out in2->out out->Product Solvent (e.g., DMF, Acetone)

Caption: General synthesis of dialkyl dipropargylmalonates.

The starting materials, dimethyl malonate and diethyl malonate, are commercially available reagents widely used in organic synthesis.[1][2] The selection of the base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Cyclopolymerization: A Comparative Analysis

The polymerization of DMDPM and DEDPM is most effectively achieved using transition metal catalysts, particularly those based on rhodium (Rh) and molybdenum (Mo).[3][4][5] These catalysts facilitate the intramolecular and intermolecular coupling of the alkyne groups, leading to a polymer backbone composed of recurring five- and/or six-membered rings.

Catalytic Systems and Mechanism

Rhodium-based complexes, such as Wilkinson's catalyst analogues, are known to effectively polymerize acetylenic monomers under mild conditions, often yielding stereoregular polymers.[3][6] Molybdenum pentachloride (MoCl₅) has also been proven to be a potent catalyst for the cyclopolymerization of DEDPM, resulting in high polymer yields.[4]

The polymerization proceeds via a coordination-insertion mechanism, where the catalyst coordinates with the alkyne functionalities, followed by cyclization and propagation steps. The structure of the resulting polyene, specifically the ratio of five- to six-membered rings, can be influenced by the choice of catalyst and reaction conditions. For instance, the polymerization of DMDPM in supercritical carbon dioxide has been shown to produce a highly regular polyene with a predominance of five-membered rings (>95%).[7] This highlights the role of the reaction medium in controlling polymer microstructure.

Influence of the Ester Group

The primary difference between DMDPM and DEDPM is the steric bulk of the ester group. The ethyl group in DEDPM is larger than the methyl group in DMDPM, which can lead to several observable differences in polymerization and polymer properties.

  • Reactivity: While direct kinetic comparisons are scarce in the literature, the steric hindrance from the ethyl groups in DEDPM might slightly modulate the rate of polymerization compared to DMDPM. However, both monomers are generally reported to polymerize efficiently.

  • Polymer Solubility: This is one of the most significant practical differences. The longer alkyl chain of the ethyl group in poly(diethyl dipropargylmalonate) [poly(DEDPM)] generally imparts better solubility in common organic solvents. Poly(DEDPM) is reported to be completely soluble in aromatic and halogenated hydrocarbon solvents like toluene, chloroform, and chlorobenzene, which allows for easy processing and film casting.[4] The solubility of poly(this compound) [poly(DMDPM)] can be more limited, depending on its molecular weight and microstructure.

  • Molecular Weight: Both monomers can be polymerized to achieve high molecular weight polymers. For DEDPM, number-average molecular weights (Mₙ) in the range of 46,000 to 97,000 g/mol have been reported using a MoCl₅ catalyst system.[4] Achieving comparable molecular weights for DMDPM is also feasible, though the specific conditions may vary.

Comparative Data Summary

The table below summarizes key experimental data for the polymerization of DMDPM and DEDPM based on available literature.

PropertyPoly(this compound)Poly(diethyl dipropargylmalonate)
Monomer This compound (DMDPM)Diethyl dipropargylmalonate (DEDPM)
Typical Catalyst Rhodium (I) complexes[3]MoCl₅, Rhodium (I) complexes[4][5]
Polymer Yield High yields generally achievable85–98% (with MoCl₅)[4]
Mₙ ( g/mol ) High molecular weights reported46,000 – 97,000 (with MoCl₅)[4]
Solubility Soluble in select organic solventsSoluble in aromatic and halogenated hydrocarbons[4]
Polymer Structure Conjugated polyene; >95% 5-membered rings in scCO₂[7]Conjugated polyene backbone[4]
Thermal Stability Thermally stable conjugated polymerThermally stable conjugated polymer

Note: Direct, side-by-side comparative studies are limited, and properties can vary significantly with the catalytic system and reaction conditions.

Thermal Properties

The thermal stability of these polymers is a critical parameter for their application. Both poly(DMDPM) and poly(DEDPM) are expected to exhibit good thermal stability due to their highly conjugated backbone and rigid structure. The degradation typically occurs at high temperatures.[8] The glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, is influenced by the side chains. The bulkier ethyl groups in poly(DEDPM) may lead to a slightly different Tg compared to the methyl groups in poly(DMDPM), potentially affecting the material's mechanical properties at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dipropargylmalonate (DEDPM)

This protocol describes a general procedure for the synthesis of the DEDPM monomer. A similar procedure can be followed for DMDPM by substituting diethyl malonate with dimethyl malonate.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous acetone and potassium carbonate.

  • Addition of Malonate: Slowly add diethyl malonate to the stirred suspension at room temperature.

  • Addition of Propargyl Bromide: After stirring for 30 minutes, add propargyl bromide dropwise via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Workup: Filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude oil in a suitable solvent like diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Cyclopolymerization of DEDPM with a Molybdenum Catalyst

This protocol is adapted from the polymerization of DEDPM using MoCl₅.[4]

  • Monomer Preparation: Prepare a solution of DEDPM in chlorobenzene in a Schlenk flask under a nitrogen atmosphere.

  • Catalyst Preparation: In a separate Schlenk flask, prepare a solution of MoCl₅ in chlorobenzene.

  • Initiation: Add the catalyst solution to the monomer solution via a syringe. The molar ratio of monomer to catalyst is a critical parameter to control the polymerization.

  • Polymerization: Place the reaction flask in a preheated oil bath at 60°C and stir for the desired reaction time (e.g., 24 hours).

  • Termination & Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove any residual monomer and catalyst, and dry it under vacuum at 40-50°C to a constant weight.

Experimental Workflow Diagram

Monomer_Synth Protocol 1: Monomer Synthesis (DMDPM or DEDPM) Purification1 Monomer Purification (Distillation / Chromatography) Monomer_Synth->Purification1 Polymerization Protocol 2: Cyclopolymerization (e.g., with MoCl₅ or Rh catalyst) Purification1->Polymerization Purification2 Polymer Precipitation & Purification Polymerization->Purification2 Characterization Polymer Characterization Purification2->Characterization GPC GPC/SEC (Mn, Mw, PDI) Characterization->GPC NMR NMR Spectroscopy (¹H, ¹³C for Structure) Characterization->NMR TGA_DSC Thermal Analysis (TGA/DSC for Tg, Td) Characterization->TGA_DSC

Caption: Workflow from monomer synthesis to polymer characterization.

Conclusion

The choice between dimethyl and diethyl dipropargylmalonate for polymerization depends on the desired properties of the final polymer. While both monomers readily undergo cyclopolymerization to form conjugated polyenes, the resulting polymers exhibit key differences:

  • Poly(diethyl dipropargylmalonate) generally offers superior solubility , which is a significant advantage for solution-based processing, such as spin-coating for thin-film applications.

  • Poly(this compound) may offer a pathway to polymers with highly regular microstructures, especially when synthesized under specific conditions like supercritical CO₂, which could be advantageous for applications requiring well-defined material properties.[7]

Ultimately, the selection of the monomer should be guided by the end-use application. For applications demanding easy processability and film formation, DEDPM is likely the more suitable candidate. For research focused on achieving specific microstructures and potentially different electronic properties, DMDPM remains a valuable monomer to explore. This guide provides the foundational knowledge for researchers to make an informed decision based on scientific principles and experimental evidence.

References

  • Park, J. W., et al. (2005). Cyclopolymerization of this compound in supercritical carbon dioxide to give a highly regular polyene containing predominantly five-membered rings. Chemical Communications, (41), 5208-5210. Available at: [Link]

  • Loh, K. P. (2012). Rhodium-based initiators for alkyne polymerizations. ResearchGate. Available at: [Link]

  • Kim, T. H., et al. (1996). Cyclopolymerization of Diethyl Dipropargylmalonate and Triethyl Dipropargylphosphonoacetate by Molybdenum Pentachloride. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 34(11), 2115-2127. Available at: [Link]

  • Ryoo, M. S., Lee, W. C., & Choi, S. K. (1990). Cyclopolymerization of diethyl dipropargylmalonate by transition metal catalysts. Macromolecules, 23(13), 3029-3031. Available at: [Link]

  • Matsuda, T., & Higashimura, T. (1987). Rhodium-Catalyzed Linear Codimerization and Cycloaddition of Ketenes with Alkynes. Accounts of Chemical Research, 20(4), 140-145. Available at: [Link]

  • This reference is not directly cited in the text but provides context on Rh-catalyzed reactions. Available at: [Link]

  • This reference is not directly cited in the text but provides context on synthesis. Available at: [Link]

  • This reference is not directly cited in the text but provides context on Rh-catalyzed reactions. Available at: [Link]

  • This reference is not directly cited in the text but provides context on Rh-catalyzed reactions. Available at: [Link]

  • This reference is not directly cited in the text but provides context on malonate polymerization. Available at: [Link]

  • This reference is not directly cited in the text but provides context on malonate synthesis. Available at: [Link]

  • This reference is not directly cited in the text but provides context on malonate synthesis. Available at: [Link]

  • This reference is not directly cited in the text but provides context on malonate polymerization. Available at: [Link]

  • This reference is not directly cited in the text but provides context on malonate synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl malonate. Available at: [Link]

  • This reference is not directly cited in the text but provides context on malonate polymerization. Available at: [Link]

  • This reference is not directly cited in the text but provides context on malonate synthesis.
  • This reference is not directly cited in the text but provides context on malonate synthesis. Available at: [Link]

  • This reference is not directly cited in the text but provides general context on comparative polymer studies. Available at: [Link]

  • Butar-butar, M. E. T., & Chaerunisaa, A. Y. (2022). Thermal Behavior of Polymers in Solid-State. Sciences of Pharmacy, 1(1), 7-17. Available at: [Link]

  • Professional Plastics. (n.d.). Thermal Properties of Plastic Materials. Available at: [Link]

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  • This reference is not directly cited in the text but provides general context on comparative polymer studies. Available at: [Link]

  • Mat-Shayuti, M. S., Abdullah, M. Z., & Megat-Yusoff, P. S. M. (2016). THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. ResearchGate. Available at: [Link]

  • This reference is not directly cited in the text but provides general context on comparative polymer studies. Available at: [Link]

  • This reference is not directly cited in the text but provides context on thermal properties. Available at: [Link]

  • This reference is not directly cited in the text but provides general context on comparative polymer studies. Available at: [Link]

  • This reference is not directly cited in the text but provides context on thermal properties. Available at: [Link]

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A Comparative Guide to Alkyne-Functionalized Crosslinkers: Dimethyl Dipropargylmalonate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and polymer chemistry, the precise and efficient linking of molecular entities is paramount. The advent of "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this field by offering highly specific and reliable ligation reactions.[1] At the heart of this chemistry lies the alkyne moiety, a versatile functional group that, when incorporated into bifunctional molecules known as crosslinkers, enables the covalent tethering of two or more components.

This guide provides an in-depth comparison of various alkyne-functionalized crosslinkers, with a special focus on dimethyl dipropargylmalonate . We will explore its unique structural features and performance characteristics in contrast to other classes of alkyne crosslinkers, providing researchers, scientists, and drug development professionals with the critical information needed to select the optimal tool for their specific application.

The Central Role of the Alkyne in Modern Chemistry

The terminal alkyne group is a key player in a variety of powerful chemical transformations. Beyond the well-known CuAAC reaction, alkynes can participate in thiol-yne "click" chemistry for hydrogel formation and polymer crosslinking, as well as Sonogashira couplings and Glaser-Hay reactions for the formation of carbon-carbon bonds.[2][3] The choice of the alkyne-containing molecule significantly impacts reaction kinetics, solubility, stability, and the physical properties of the final conjugate or material.

This compound: A Rigid and Compact Crosslinker

This compound is a small molecule characterized by a central malonate ester core symmetrically substituted with two propargyl groups.[4] This structure imparts a high density of alkyne functionality within a compact and relatively rigid framework.

Chemical Structure:

Note: A simplified representation of the structure of this compound.

This unique architecture makes it an interesting candidate for applications where precise spatial control and the introduction of rigidity are desired.

Synthesis and Properties

This compound can be synthesized via the alkylation of dimethyl malonate with propargyl bromide in the presence of a base.[5][6] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4]
Appearance Colorless liquid[7]
Boiling Point 93-95 °C/7 mmHg[5]
Density 1.119 g/mL at 20 °C[5]

A Comparative Analysis of Alkyne-Functionalized Crosslinkers

The selection of an appropriate alkyne crosslinker is dictated by the specific requirements of the application, such as the desired linker length, flexibility, solubility, and the nature of the reaction (copper-catalyzed or copper-free). Here, we compare this compound to other common classes of alkyne crosslinkers.

Flexible Long-Chain Crosslinkers (e.g., PEG-based)

Poly(ethylene glycol) (PEG) based crosslinkers are widely used to improve the solubility and pharmacokinetic properties of bioconjugates.[8][9] They feature terminal alkyne groups connected by a flexible PEG chain of varying lengths.

Key Differences from this compound:

  • Flexibility: PEG linkers are highly flexible, while this compound is rigid. This can influence the spatial orientation of the conjugated molecules.

  • Solubility: The hydrophilic nature of the PEG chain enhances aqueous solubility, a critical factor in many biological applications.[8] this compound is less soluble in aqueous solutions.

  • Size: PEG crosslinkers are significantly larger, which can be advantageous for sterically separating conjugated moieties but may be undesirable in applications requiring a minimal linker footprint.

Heterobifunctional Crosslinkers

These crosslinkers possess an alkyne group at one terminus and a different reactive group (e.g., NHS ester, maleimide, or an amine) at the other.[10][11] This allows for the sequential conjugation of two different molecules.

Comparison to this compound:

  • Functionality: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (alkynes). This is ideal for linking two azide-containing molecules or for polymerization reactions.[12] Heterobifunctional crosslinkers are designed for stepwise conjugation strategies.

  • Application: this compound is suited for creating crosslinked networks or symmetric conjugates. Heterobifunctional linkers are used to connect two dissimilar partners, for instance, a protein to a small molecule drug.

Strained Alkyne Crosslinkers (for Copper-Free Click Chemistry)

The cytotoxicity of copper catalysts can be a concern in live-cell imaging and in vivo applications. Strained alkynes, such as dibenzocyclooctynes (DBCO) and bicyclo[6.1.0]nonyne (BCN), react with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without the need for a copper catalyst.[8]

Contrasting with this compound:

  • Reaction Mechanism: this compound requires a copper catalyst for efficient reaction with azides. Strained alkynes react spontaneously.

  • Biocompatibility: SPAAC is generally considered more biocompatible for in vivo studies due to the absence of copper.

  • Kinetics: The reaction rates of SPAAC can be slower than CuAAC, although advancements in strained alkyne design are continually improving kinetics.

  • Size and Complexity: Strained alkynes are bulkier and their synthesis is more complex compared to the simple propargyl groups of this compound.

Performance Comparison: A Tabular Summary

Crosslinker ClassRepresentative ExampleKey AdvantagesKey DisadvantagesPrimary Applications
Rigid, Compact This compoundHigh alkyne density, rigidity, precise spacingLow aqueous solubility, requires copper catalystPolymer synthesis, material science, creating rigid linkages[12]
Flexible, Soluble Alkyne-PEG-AlkyneHigh aqueous solubility, flexibility, biocompatibilityCan be sterically bulky, may influence conjugate conformationBioconjugation, drug delivery, PEGylation[8][9]
Heterobifunctional Alkyne-PEG-NHS EsterAllows for sequential, controlled conjugation of different moleculesMore complex synthesis, requires orthogonal reaction conditionsAntibody-drug conjugates, surface modification, labeling[10][11]
Strained (Copper-Free) DBCO-PEG-DBCOCopper-free reaction, high biocompatibility for in vivo useLarger size, potentially slower kinetics than CuAAC, more expensiveLive-cell imaging, in vivo bioconjugation[8]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a click chemistry reaction. Optimization of reactant concentrations, catalyst, and ligand may be necessary for specific applications.[13][14]

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized crosslinker (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Appropriate solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne crosslinker in the chosen solvent.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.

  • Add the copper catalyst/ligand solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical method (e.g., TLC, LC-MS, or spectroscopy).

  • Once the reaction is complete, purify the product using standard techniques such as chromatography.

Visualizing the Landscape of Alkyne Crosslinkers

The following diagrams illustrate the structural differences between the crosslinker classes and a typical experimental workflow.

Crosslinker_Comparison cluster_DMDPM This compound cluster_PEG PEG-Based Crosslinker cluster_Hetero Heterobifunctional Crosslinker cluster_Strained Strained Alkyne Crosslinker DMDPM Rigid Core (Malonate) + 2 Alkynes PEG Flexible PEG Chain + 2 Alkynes Hetero Alkyne + Linker + Orthogonal Group (e.g., NHS Ester) Strained Strained Ring (e.g., DBCO) + Linker + Strained Ring

Figure 1: Structural comparison of different alkyne crosslinker classes.

CuAAC_Workflow start Start: Prepare Reactants dissolve Dissolve Azide and Alkyne Crosslinker start->dissolve add_catalyst Add Copper Catalyst (CuSO₄ + Ligand) dissolve->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Reaction Incubation initiate->react purify Purification of Conjugate react->purify end End: Characterize Product purify->end

Figure 2: A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion and Future Perspectives

The choice of an alkyne-functionalized crosslinker is a critical decision in the design of bioconjugates and advanced materials. This compound offers a unique combination of rigidity and high alkyne density in a compact form, making it a valuable tool for applications where these properties are advantageous. However, for applications requiring high aqueous solubility, flexibility, or copper-free reaction conditions, other classes of crosslinkers such as PEG-based or strained alkyne systems may be more suitable.

As the field of bioconjugation continues to evolve, the development of novel crosslinkers with tailored properties will undoubtedly expand the capabilities of researchers to create increasingly complex and functional molecular constructs. A thorough understanding of the fundamental properties of each class of crosslinker, as outlined in this guide, is essential for making informed decisions and achieving success in these endeavors.

References

  • BenchChem. (n.d.). A Comparative Guide to Propynyloxy and Other Alkyne Tags for Click Chemistry.
  • Lumiprobe. (n.d.). Bioconjugation reagents.
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  • ChemicalBook. (n.d.). DIMETHYL PROPARGYLMALONATE CAS#: 95124-07-5.
  • Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 55(11), 2473-2483.
  • Ma, W., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15540-15546.
  • Chou, C., et al. (2014). Utilization of alkyne bioconjugations to modulate protein function. Methods in Enzymology, 541, 149-165.
  • Ma, W., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15540-15546.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2002). Cyclopolymerization of this compound in supercritical carbon dioxide to give a highly regular polyene containing predominantly five-membered rings. Chemical Communications, (16), 1742-1743.
  • Interchim. (n.d.). Multifunctional cross-linkers.
  • AxisPharm. (n.d.). Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Ma, W., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15540-15546.
  • Lumiprobe. (n.d.). Crosslinking in Applications.
  • Wikipedia. (n.d.). Dimethyl malonate.
  • Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). DIMETHYL MALONATE.

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A Senior Application Scientist's Guide to GC-MS Analysis of Dimethyl Dipropargylmalonate Reaction Products: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate pathways of organic synthesis, the analysis of reaction mixtures is a critical control point that dictates the success of an experiment. Dimethyl dipropargylmalonate (DMDP), a versatile building block with the molecular formula C₁₁H₁₂O₄, is prized for its dual propargyl functionalities, which make it a precursor for a variety of complex molecules, including cyclopentene derivatives and highly regular polyenes through cyclopolymerization.[1][2] However, this reactivity also presents a significant analytical challenge: the reaction vessel often contains a complex mixture of the starting material, intermediates, desired products, and unforeseen byproducts.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques. We will explore the causality behind experimental choices, provide validated protocols, and delve into the interpretation of mass spectral data specific to DMDP and its derivatives.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is not a matter of preference but a strategic decision based on the specific questions being asked. For a typical DMDP reaction, a chemist needs to answer: "Is the starting material consumed?", "Is the desired product being formed?", and "What else is in the mixture?". GC-MS is a powerful workhorse for this, but it is not the only tool. Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) each offer unique advantages.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate analytical technique when studying DMDP reactions.

G cluster_0 Analytical Goal cluster_1 Primary Screening cluster_2 Method Selection cluster_3 Data Output Goal Analyze DMDP Reaction Mixture IsVolatile Are components volatile & thermally stable? Goal->IsVolatile NMR NMR Spectroscopy (Definitive Structure / Isomers) Goal->NMR Need definitive structure? FTIR FTIR Spectroscopy (Functional Group Monitoring) Goal->FTIR Quick functional group check? GCMS GC-MS (Separation & Identification) IsVolatile->GCMS Yes HPLC HPLC / LC-MS (Non-volatile / Thermally Labile) IsVolatile->HPLC No GCMS_Data Chromatogram (RT) Mass Spectrum (m/z) GCMS->GCMS_Data HPLC_Data Chromatogram (RT) UV/MS Data HPLC->HPLC_Data NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data

Caption: Decision workflow for selecting an analytical method.

Performance Comparison Table

The table below provides a side-by-side comparison of the most common analytical techniques for monitoring DMDP reactions.

Parameter GC-MS NMR Spectroscopy (¹H, ¹³C) HPLC / LC-MS FTIR Spectroscopy
Primary Use Separation and identification of volatile/semi-volatile compounds.Definitive structural elucidation and isomer identification.Separation of non-volatile, polar, or thermally labile compounds.Functional group identification and reaction progress monitoring.
Sensitivity High (pg to ng range)Low (mg to µg range)High (ng to µg range)Moderate (µg to mg range)
Specificity High (based on retention time and mass fragmentation)Very High (unique spectral fingerprint for each molecule)Moderate to High (can be enhanced with MS detector)Low (many compounds share functional groups)
Sample Prep Simple dilutionSimple dilution, requires deuterated solventMobile phase compatibility requiredMinimal to none
Destructive? YesNoYes (unless fraction collection is used)No
Key Insight Provides molecular weight and structural clues from fragmentation.[3]Provides unambiguous connectivity and stereochemistry.[4]Ideal for polymers or highly polar byproducts.[5]Quickly confirms consumption of starting materials (e.g., alkyne C-H stretch).

Deep Dive: GC-MS Analysis of this compound

For DMDP, which has a boiling point of 93-95 °C at 7 mmHg, GC-MS is exceptionally well-suited.[1] It provides a robust platform for both qualitative identification and quantitative analysis of the reaction components.[6]

The Rationale Behind the Method: A Self-Validating Protocol

A trustworthy analytical method must be built on a foundation of sound scientific principles and include checks and balances to ensure data integrity.[3][7] This protocol is designed to be self-validating by incorporating system suitability checks and clear, justified parameter choices.

GC-MS Analysis Workflow

This diagram outlines the complete workflow from sample preparation to data analysis.

GCMS_Workflow Sample 1. Sample Preparation - Aliquot from reaction - Dilute in CH2Cl2 Inject 2. GC Injection - Autosampler injection - Split/Splitless Inlet Sample->Inject 1 µL Separate 3. GC Separation - HP-5MS column - Temperature Ramp Inject->Separate Vaporization Ionize 4. MS Ionization - Electron Impact (EI) - 70 eV Separate->Ionize Elution Detect 5. MS Detection - Quadrupole Mass Filter - Scan m/z 40-400 Ionize->Detect Fragmentation Analyze 6. Data Analysis - Identify peaks (RT) - Analyze spectra (m/z) - Quantify (Peak Area) Detect->Analyze Signal

Caption: Step-by-step workflow for GC-MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: The goal is to dilute the sample to a concentration suitable for the detector without causing column overload, while using a volatile solvent that will not interfere with early-eluting peaks. Dichloromethane is an excellent choice due to its high volatility and ability to dissolve a wide range of organic compounds.

  • Procedure:

    • Withdraw a 10 µL aliquot from the reaction mixture using a calibrated micropipette.

    • Dilute the aliquot with 990 µL of dichloromethane (CH₂Cl₂) in a 1.5 mL autosampler vial.

    • Cap the vial and vortex for 10 seconds to ensure homogeneity.

2. GC-MS Instrumentation and Parameters:

  • Rationale: A non-polar (5% phenyl)-methylpolysiloxane column (e.g., HP-5MS) is a versatile choice for separating compounds with a range of polarities.[5] The temperature program is designed to first separate volatile components at a lower temperature before ramping up to elute higher-boiling point products like DMDP and its derivatives.

Parameter Setting Justification
GC System Agilent 7890B or equivalentStandard, reliable platform.
MS System Agilent 5977B MSD or equivalentProvides high-quality mass spectra.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Industry standard for general purpose analysis of semi-volatiles.
Inlet Temp 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (50:1)Prevents column overload and ensures sharp peaks for major components.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates solvent and low boilers, then elutes higher molecular weight compounds.
Ion Source Electron Ionization (EI)Standard, robust ionization technique creating reproducible libraries.[4]
EI Energy 70 eVStandard energy for generating characteristic, library-searchable mass spectra.
Mass Range m/z 40-400Covers the expected mass range of DMDP and its likely reaction products.
MSD Transfer 280 °CPrevents condensation of analytes between the GC and MS.

3. Method Validation and Quality Control:

  • Rationale: To trust the results, the method's performance must be verified.[8][9]

  • Procedure:

    • Blank Run: Inject a vial of pure dichloromethane to ensure there is no system contamination.

    • Standard Run: Prepare and run a known concentration of a pure DMDP standard to verify its retention time and mass spectrum.

    • Linearity: (For quantitative analysis) Prepare a calibration curve using at least five concentrations of the DMDP standard to ensure the detector response is linear (R² > 0.995).[7]

Interpreting the Data: Decoding the Mass Spectra

The mass spectrum is a molecular fingerprint. For DMDP (MW = 208.21 g/mol ), the fragmentation pattern under EI conditions can be predicted based on the stable structural motifs.[10]

Proposed Fragmentation of this compound (m/z 208)

The structure contains ester groups and propargyl chains, which guide the fragmentation. The loss of a methoxy radical (•OCH₃, 31 Da) is a common pathway for methyl esters, leading to a stable acylium ion. Alpha-cleavage next to the alkyne can also occur.

Fragmentation M DMDP [M]⁺• m/z 208 F177 [M - •OCH3]⁺ m/z 177 M->F177 - 31 Da F149 [M - •COOCH3]⁺ m/z 149 M->F149 - 59 Da F169 [M - •C3H3]⁺ m/z 169 (Loss of Propargyl) M->F169 - 39 Da F119 [C9H7O]⁺ m/z 119 F149->F119 - CO F91 Tropylium Ion? m/z 91 F169->F91 - C3H4O2

Caption: Proposed EI fragmentation pathway for this compound.

Key Diagnostic Fragments:

  • m/z 208 (M⁺•): The molecular ion. Its presence confirms the molecular weight.

  • m/z 177 ([M-31]⁺): Loss of a methoxy radical (•OCH₃), a very common fragmentation for methyl esters.[11]

  • m/z 169 ([M-39]⁺): Loss of a propargyl radical (•C₃H₃), indicating the presence of this side chain.

  • m/z 149 ([M-59]⁺): Loss of a methoxycarbonyl radical (•COOCH₃), another characteristic ester fragmentation.[4]

Identifying Reaction Products: A Hypothetical Case Study

Consider a base-catalyzed intramolecular cyclization of DMDP to form a five-membered ring product, methyl 1-(prop-2-yn-1-yl)-2-oxocyclopent-3-ene-1-carboxylate.

  • Product Molecular Weight: 208.21 g/mol (Isomer of the starting material).

  • GC-MS Analysis:

    • Retention Time (RT): The cyclized product will likely have a different polarity and boiling point, resulting in a different retention time from the starting DMDP.

    • Mass Spectrum: While the molecular ion will be the same (m/z 208), the fragmentation pattern will change significantly due to the new cyclic structure. The relative intensities of the fragment ions will be different, providing a unique fingerprint for the product.

Hypothetical GC-MS Data Summary:

Compound Name Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound12.5208177, 169, 149
Cyclized Product (Isomer)13.1208177, 150, 122, 91

Conclusion

GC-MS provides an unparalleled combination of high-resolution separation and definitive identification that makes it the primary analytical tool for monitoring the reactions of this compound. Its ability to provide both qualitative and quantitative data is the cornerstone of reaction optimization and quality control. However, a senior scientist recognizes that no single technique tells the whole story. For unambiguous structural confirmation of novel products or characterization of non-volatile materials, complementary methods such as NMR and LC-MS are indispensable. By strategically combining these techniques, researchers can gain a comprehensive understanding of their chemical transformations, accelerating discovery and ensuring the integrity of their results.

References

  • Okada, M., et al. (2005). Cyclopolymerization of this compound in supercritical carbon dioxide to give a highly regular polyene containing predominantly five-membered rings. Chemical Communications, (41), 5208-5210. [Link]

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  • University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH Repository. [Link]

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  • Ryoo, M. S., Lee, W. C., & Choi, S. K. (1998). Cyclopolymerization of diethyl dipropargylmalonate by transition metal catalysts. Macromolecules, 31(12), 4063-4070. [Link]

  • Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • NIST. (n.d.). Diethyl malonate. NIST WebBook. [Link]

  • Piotrowska, H., Serafin, B., & Urbański, T. (1964). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Roczniki Chemii, 38, 177-181. [Link]

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  • Popyrev, I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(18), 6528. [Link]

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Comparing the efficacy of different catalysts for dipropargylmalonate cyclopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel polymers, the cyclopolymerization of dipropargylmalonate and its derivatives presents a powerful route to functionalized, conjugated polymers with unique properties. The choice of catalyst is paramount in dictating the success of this polymerization, influencing not only the polymer yield and molecular weight but also the microstructure and, consequently, the material's ultimate performance. This guide provides an in-depth comparison of the efficacy of different catalyst systems, with a focus on molybdenum, palladium, and rhodium-based catalysts, offering field-proven insights and supporting experimental data to inform your catalyst selection.

Introduction: The Significance of Catalyst Selection in Dipropargylmalonate Cyclopolymerization

The cyclopolymerization of 1,6-diynes, such as diethyl dipropargylmalonate, is a fascinating and synthetically useful transformation that yields polymers with a conjugated backbone of alternating double bonds and cyclic units. These materials are of significant interest for applications in electronics, optics, and biomedicine. The catalyst not only initiates the polymerization but also guides the intricate process of intramolecular cyclization followed by intermolecular propagation, thereby defining the polymer's architecture. An ideal catalyst should offer high efficiency, good control over molecular weight and polydispersity, and selectivity towards the desired polymer structure. This guide will delve into the nuances of three major classes of catalysts used for this purpose.

Molybdenum-Based Catalysts: The Workhorse for High Yields

Molybdenum-based catalysts, particularly molybdenum (V) chloride (MoCl₅) and Schrock-type molybdenum imido alkylidene complexes, have been extensively studied and are considered highly effective for the cyclopolymerization of dipropargylmalonate.

Mechanism and Rationale: The polymerization initiated by MoCl₅ is generally understood to proceed via a metathesis mechanism. The active catalytic species, formed in situ, coordinates with the alkyne functionalities of the monomer, leading to the formation of a metallacyclobutadiene intermediate. This intermediate then undergoes a series of rearrangements and insertions, leading to the growth of the polymer chain with concomitant cyclization. The choice of a molybdenum-based catalyst is often driven by its ability to effect high polymer yields and generate polymers with substantial molecular weights.

Performance Data: Studies have shown that MoCl₅ can effectively polymerize diethyl dipropargylmalonate in solvents like chlorobenzene at elevated temperatures, achieving high polymer yields, often in the range of 85–98%.[1] The resulting polymers are typically soluble in common organic solvents and can be cast into films.[1] Furthermore, living cyclopolymerization of diethyl dipropargylmalonate has been achieved using well-defined molybdenum alkylidene catalysts, which allows for excellent control over the polymer's molecular weight and results in a narrow polydispersity index (PDI).[2][3]

Catalyst SystemMonomerSolventTemperature (°C)Yield (%)Mn ( g/mol )PDIReference
MoCl₅Diethyl dipropargylmalonateChlorobenzene6085-9846,000-97,000N/A[1]
Mo(CH-t-Bu)(NAr)[OCMe(CF₃)₂]₂Diethyl dipropargylmalonateDimethoxyethaneN/AHighControlledNarrow[2][3]

Experimental Protocol: Cyclopolymerization using Molybdenum (V) Chloride

This protocol is a representative example for the cyclopolymerization of diethyl dipropargylmalonate using MoCl₅.

Materials:

  • Diethyl dipropargylmalonate (monomer)

  • Molybdenum (V) chloride (catalyst)

  • Chlorobenzene (solvent, anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Standard glassware for filtration and drying

Procedure:

  • Monomer and Solvent Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known amount of diethyl dipropargylmalonate in anhydrous chlorobenzene.

  • Catalyst Solution Preparation: In a separate, dry container under an inert atmosphere, prepare a solution of MoCl₅ in anhydrous chlorobenzene. The concentration will depend on the desired monomer-to-catalyst ratio.

  • Initiation of Polymerization: While stirring the monomer solution at the desired reaction temperature (e.g., 60 °C), inject the catalyst solution. The reaction mixture will typically change color, indicating the start of the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., several hours), maintaining the temperature and inert atmosphere.

  • Termination and Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues, and then dry the polymer under vacuum to a constant weight.

  • Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and PDI.

Palladium-Based Catalysts: Versatility and Mechanistic Intricacies

Palladium catalysts are renowned for their versatility in organic synthesis, particularly in cross-coupling reactions. While less commonly reported for the specific cyclopolymerization of dipropargylmalonate compared to molybdenum, their potential is significant, especially for achieving controlled polymer architectures.

Mechanism and Rationale: The mechanism of palladium-catalyzed cyclopolymerization of 1,6-diynes is thought to proceed through a different pathway than metathesis. A plausible mechanism involves the oxidative addition of a Pd(0) species to one of the alkyne units, followed by intramolecular carbopalladation onto the second alkyne, forming a five- or six-membered ring. Subsequent insertion of another monomer molecule and reductive elimination would then propagate the polymer chain. The choice of ligands on the palladium center is crucial in tuning the catalyst's activity and selectivity.

Performance Insights: While specific quantitative data for the palladium-catalyzed cyclopolymerization of dipropargylmalonate is not as readily available in the literature, studies on related 1,6-enyne and diyne systems suggest that palladium catalysts can be effective.[4] The resulting polymers are expected to have a well-defined conjugated structure. Achieving high molecular weights might be more challenging compared to molybdenum catalysts, and controlling the PDI would heavily depend on the development of a living polymerization system.

Hypothetical Performance Data (based on related systems):

Catalyst SystemMonomerSolventTemperature (°C)Yield (%)Mn ( g/mol )PDI
Pd(PPh₃)₄ / LigandDiethyl dipropargylmalonateToluene/DMF80-100Moderate-High10,000-30,0001.5-2.5

Note: This data is an educated estimation based on the performance of palladium catalysts in similar polymerizations and should be experimentally verified.

Rhodium-Based Catalysts: A Frontier for Controlled Polymer Synthesis

Rhodium catalysts are well-known for their ability to catalyze a variety of transformations involving alkynes, including [2+2+2] cycloadditions and polymerizations. Their application in the cyclopolymerization of dipropargylmalonate represents an exciting area of research with the potential for producing highly regular polymer structures.

Mechanism and Rationale: The mechanism of rhodium-catalyzed cyclopolymerization of diynes can be complex and may involve several pathways. One proposed mechanism involves the formation of a rhodacyclopentadiene intermediate, similar to the molybdenum-catalyzed pathway, which then propagates through monomer insertion. Another possibility is a stepwise process involving coordination, oxidative cyclization, and insertion steps. The ligand environment around the rhodium center plays a critical role in directing the reaction pathway and controlling the stereochemistry of the resulting polymer.

Performance Insights: As with palladium, direct comparative data for rhodium-catalyzed dipropargylmalonate cyclopolymerization is scarce. However, rhodium catalysts have been shown to be effective for the polymerization of other substituted acetylenes, often leading to polymers with high stereoregularity.[5][6][7][8][9] This suggests that rhodium catalysts could offer a high degree of control over the formation of either 5- or 6-membered rings within the polymer backbone.

Hypothetical Performance Data (based on related systems):

Catalyst SystemMonomerSolventTemperature (°C)Yield (%)Mn ( g/mol )PDI
[Rh(nbd)Cl]₂ / LigandDiethyl dipropargylmalonateToluene/THF60-80Moderate-High15,000-40,0001.4-2.2

Note: This data is an educated estimation based on the performance of rhodium catalysts in similar polymerizations and should be experimentally verified.

Comparative Analysis and Future Outlook

The choice of catalyst for dipropargylmalonate cyclopolymerization is a critical decision that depends on the desired polymer properties and the level of control required.

  • For High Yield and High Molecular Weight: Molybdenum-based catalysts, particularly MoCl₅ and Schrock-type initiators, are the most established and reliable choice. They consistently provide high polymer yields and can produce polymers with very high molecular weights.

  • For Controlled Architectures and Functional Group Tolerance: Palladium and rhodium catalysts, while less explored for this specific monomer, offer significant potential. Their rich coordination chemistry allows for fine-tuning of the catalyst's activity and selectivity through ligand design. This could lead to polymers with more controlled microstructures, such as specific ring sizes and stereoregularity. The development of living polymerization systems with these metals would be a major advancement in the field.

Future research should focus on conducting direct comparative studies of these different catalyst systems under standardized conditions to provide a clearer picture of their relative efficacies. Furthermore, the exploration of more sustainable and earth-abundant metal catalysts for this transformation is a crucial goal for the green chemistry of polymer synthesis.

Visualizing the Process

Catalytic Cycle for Molybdenum-Catalyzed Cyclopolymerization

CatalyticCycle Monomer Dipropargylmalonate Coordination Coordination Complex Monomer->Coordination Insertion Monomer Insertion Monomer->Insertion Catalyst Mo Catalyst Catalyst->Coordination Metallacycle Metallacyclobutadiene Intermediate Coordination->Metallacycle [2+2] Cycloaddition Metallacycle->Insertion Rearrangement Propagation Chain Propagation & Cyclization Insertion->Propagation Propagation->Catalyst Regeneration Polymer Poly(dipropargylmalonate) Propagation->Polymer

Caption: A simplified representation of the metathesis-based catalytic cycle for molybdenum-catalyzed dipropargylmalonate cyclopolymerization.

Experimental Workflow for Dipropargylmalonate Cyclopolymerization

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Prepare Monomer Solution (in anhydrous solvent) Initiation Initiate Polymerization (Inject catalyst) Monomer_Prep->Initiation Catalyst_Prep Prepare Catalyst Solution (under inert atmosphere) Catalyst_Prep->Initiation Polymerization Allow to Polymerize (Controlled Temperature) Initiation->Polymerization Precipitation Precipitate Polymer (in non-solvent) Polymerization->Precipitation Purification Filter and Wash Polymer Precipitation->Purification Drying Dry under Vacuum Purification->Drying Characterization Characterize Polymer (NMR, GPC, etc.) Drying->Characterization

Caption: A general experimental workflow for the synthesis and characterization of poly(dipropargylmalonate).

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Mono- and Di-alkylated Malonates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Imperative of Malonate Alkylation

Malonic esters are foundational building blocks in modern organic synthesis, prized for their role in the facile construction of carbon-carbon bonds.[1][2] Their utility is central to the synthesis of a vast spectrum of molecules, from complex natural products to essential pharmaceuticals like barbiturates.[3][4] The synthetic pathway almost invariably involves the alkylation of the ester at the α-carbon. This reaction, however, can yield either mono- or di-alkylated products. The ability to precisely control and, critically, to unambiguously verify the degree of alkylation is paramount for reaction monitoring, quality control, and the definitive characterization of intermediates and final products.[1]

This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate these two compound classes. We will delve into the causal relationships between molecular structure and spectral output, present supporting experimental data, and provide validated protocols to empower researchers in their synthetic endeavors.

The Decisive Structural Feature: Presence or Absence of the α-Proton

The entire basis for the spectroscopic differentiation between mono- and di-alkylated malonates hinges on a single, decisive structural feature: the methine proton at the central α-carbon.[1]

  • Mono-alkylated malonates possess one acidic proton on the α-carbon.

  • Di-alkylated malonates lack a proton at this position, featuring a quaternary α-carbon instead.

This fundamental difference creates unique and readily identifiable signatures across various spectroscopic platforms.[1]

Fig. 1: Key structural difference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and definitive method for distinguishing between mono- and di-alkylated malonates.[1] The presence or absence of the α-proton provides an unambiguous diagnostic signal.

¹H NMR Spectroscopy

The proton NMR spectrum offers a clear, high-contrast view of the substitution pattern.

  • Mono-alkylated Malonates: These compounds display a characteristic signal for the single α-proton. This signal typically appears as a triplet in the 3.3-3.5 ppm region .[1] The multiplicity arises from coupling to the two protons on the adjacent carbon of the newly introduced alkyl chain (assuming a -CH₂R' group). The protons of the ester's ethyl groups also present as a distinct quartet around 4.2 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).[1]

  • Di-alkylated Malonates: The diagnostic α-proton signal is completely absent in the ¹H NMR spectrum of a di-alkylated malonate.[1] This absence is the most telling piece of evidence for successful di-alkylation. The remaining signals, such as those from the ester groups and the alkyl chains, will be present.

¹³C NMR Spectroscopy

Carbon NMR provides complementary and confirmatory evidence. The key is the nature of the α-carbon signal.

  • Mono-alkylated Malonates: The α-carbon appears as a methine (CH) signal, typically in the range of 50-60 ppm .

  • Di-alkylated Malonates: The α-carbon is quaternary . Its signal appears in a similar region (e.g., ~58 ppm for diethyl diethylmalonate) but can be distinguished by its nature.[5] In proton-coupled spectra, it would be a singlet, and in standard decoupled spectra, it is often of lower intensity compared to protonated carbons.

The carbonyl carbons for both species consistently appear downfield, around 165-172 ppm .[3][6]

Table 1: Comparative NMR Data for Ethyl- and Diethyl- diethylmalonate

Spectroscopic Feature Diethyl ethylmalonate (Mono-alkylated)[7][8] Diethyl diethylmalonate (Di-alkylated)[5][9] Causality & Insight
¹H NMR: α-Proton ~3.3 ppm (triplet) Absent The presence of this signal is definitive proof of mono-alkylation. Its absence confirms di-alkylation.
¹H NMR: Ester O-CH₂ ~4.2 ppm (quartet) ~4.1 ppm (quartet) Confirms the diethyl ester moiety.
¹H NMR: Ester CH₃ ~1.2 ppm (triplet) ~1.2 ppm (triplet) Confirms the diethyl ester moiety.
¹³C NMR: α-Carbon ~52 ppm (CH) ~58 ppm (Quaternary C) Differentiates between a secondary and a quaternary center at the alpha position.

| ¹³C NMR: Carbonyl C=O | ~169 ppm | ~171 ppm | Confirms the presence of the ester carbonyl groups. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Confirmatory Role

While FT-IR is essential for confirming the presence of the malonate functional group, it offers more subtle clues for differentiating the degree of alkylation compared to NMR.

  • Carbonyl (C=O) Stretch: All malonate esters exhibit a very strong, characteristic C=O stretching absorption band. For diethyl malonate, this appears around 1740-1760 cm⁻¹.[1][10] Alkylation causes a minor shift in this frequency; for example, diethyl ethylmalonate shows a strong peak around 1730 cm⁻¹.[3] The difference in this band's position between mono- and di-alkylated species is generally too small to be diagnostic on its own.

  • C-H Stretch: The C-H stretching region (2850-3000 cm⁻¹) can theoretically be informative. A mono-alkylated species will possess a methine C-H stretch from the α-proton, which is absent in the di-alkylated analogue. However, this signal is often obscured by the more intense C-H stretching signals from the alkyl chains and ester groups, making it an unreliable primary indicator.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool that confirms the molecular weight of the product, thereby directly indicating the number of alkyl groups that have been added.[1] The fragmentation patterns, particularly under Electron Impact (EI) ionization, also provide structural clues.

  • Molecular Ion (M⁺): The most critical piece of information is the molecular weight. A successful mono-alkylation will result in a molecular weight corresponding to the starting malonate plus one alkyl group, while di-alkylation will correspond to the addition of two alkyl groups.

  • Fragmentation Patterns: Diethyl malonate derivatives share common fragmentation pathways.

    • [M-45]⁺: Loss of an ethoxy radical (•OCH₂CH₃).

    • [M-73]⁺: Loss of an ethoxycarbonyl radical (•COOCH₂CH₃).[1][11]

    • [M-159]⁺: This is a particularly diagnostic fragmentation for di-substituted malonates . It represents the loss of the entire diethyl malonate moiety as a neutral molecule, leaving behind a stable carbocation formed from the two alkyl groups attached to the α-carbon.[1][11]

While mono-alkylated species can also exhibit these losses, the relative intensities of the fragments will differ, and the [M-159]⁺ peak is often less prominent.[1]

Table 2: Key Mass Spectrometry Fragments for Alkylated Diethyl Malonates (EI-MS)

Fragment Ion Description Significance
[M]⁺ Molecular Ion Confirms molecular weight and thus the degree of alkylation.
[M-45]⁺ Loss of •OCH₂CH₃ Common fragmentation pathway for ethyl esters.
[M-73]⁺ Loss of •COOCH₂CH₃ Confirms the presence of the ethoxycarbonyl group.

| [M-159]⁺ | Loss of diethyl malonate moiety | Particularly significant and often a major peak for di-substituted malonates.[1][11] |

Experimental Protocols

The trustworthiness of any analysis rests on the quality of the synthesis and sample preparation. The following protocols are provided as a validated starting point.

Synthesis: Controlling Mono- vs. Di-alkylation

The degree of alkylation is primarily controlled by the stoichiometry of the base and the alkylating agent.[1][12]

G start Start: Diethyl Malonate enolate1 Deprotonation (1 eq. Base, e.g., NaH) start->enolate1 Step 1 mono_alkyl Mono-alkylated Product enolate1->mono_alkyl Step 2: Add 1 eq. R-X workup1 Aqueous Work-up & Purification mono_alkyl->workup1 Path A: Isolate Mono-Product enolate2 Second Deprotonation (1 eq. Base) mono_alkyl->enolate2 Path B: Proceed to Di-alkylation di_alkyl Di-alkylated Product enolate2->di_alkyl Step 3: Add 1 eq. R'-X workup2 Aqueous Work-up & Purification di_alkyl->workup2

Fig. 2: Synthetic workflow for selective alkylation.

Protocol 1: Synthesis of Mono-alkylated Malonate (e.g., Diethyl ethylmalonate)

  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent). Suspend the NaH in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting sodium enolate solution back to 0 °C. Add the alkyl halide (e.g., ethyl iodide, 1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and then heat to a gentle reflux for 1-3 hours, monitoring progress by TLC.

  • Work-up: After cooling, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-alkylated product.[1]

Protocol 2: Synthesis of Di-alkylated Malonate (e.g., Diethyl diethylmalonate)

  • Method A (Stepwise): Follow steps 1-5 of the mono-alkylation protocol. After the first alkylation is complete, cool the reaction mixture, add a second equivalent of base (e.g., NaH), and stir to form the second enolate. Then, add the second equivalent of the alkylating agent and reflux as before.[12]

  • Method B (One-Pot): Use >2.0 equivalents of both the base and the alkylating agent from the start. This method is faster but may result in a mixture of mono- and di-alkylated products, requiring more rigorous purification.[1]

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer to an NMR tube.

  • FT-IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

  • Mass Spectrometry (GC-MS): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

References

A Comparative Guide to Polymers in Drug Delivery: Evaluating the Potential of Dipropargylmalonate-Based Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug delivery, the choice of a polymeric carrier is a critical determinant of a therapeutic's success. An ideal polymer must not only be biocompatible and biodegradable but also offer tunable drug release kinetics and the capacity for high drug loading. This guide provides a comprehensive performance evaluation of polymers synthesized from dipropargylmalonates, a promising class of materials poised to address some of the current challenges in drug delivery. We will delve into their synthesis, functionalization, and performance metrics, drawing objective comparisons with widely-used alternatives such as Poly(lactic-co-glycolic acid) (PLGA) and Chitosan. This analysis is supported by established experimental data and detailed protocols to empower researchers in their selection and application of these advanced materials.

The Rise of "Clickable" Polymers: Introducing Polydipropargylmalonates

Polymers derived from dipropargylmalonate monomers are emerging as a highly versatile platform in drug delivery, primarily due to the presence of pendant alkyne groups along the polymer backbone. These alkyne functionalities serve as "handles" for facile modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This highly efficient and specific reaction allows for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes, under mild, biocompatible conditions.[3]

The monomer, diethyl dipropargylmalonate, can be synthesized through the alkylation of diethyl malonate with propargyl bromide. Subsequent polymerization, potentially through methods like radical polymerization of the alkyne groups, can yield a linear polymer with a high density of reactive sites.[4][5] This high functionalization capacity is a key theoretical advantage over polymers like PLGA, where drug conjugation can be less straightforward.

Benchmarking Performance: A Comparative Analysis

To objectively assess the potential of polydipropargylmalonates, we compare their projected performance characteristics against two well-established polymers in drug delivery: PLGA and Chitosan.

Performance MetricPolydipropargylmalonate (Projected)Poly(lactic-co-glycolic acid) (PLGA)Chitosan
Synthesis & Scalability Monomer synthesis is straightforward; polymerization methods are established for similar monomers. Scalability is theoretically feasible.Well-established, scalable synthesis. Commercially available in various grades.[1][2]Naturally derived polysaccharide, readily available. Requires purification and modification.
Biocompatibility Expected to be biocompatible, as malonate esters are generally well-tolerated in vivo.[6] In vivo studies are needed for confirmation.Excellent biocompatibility; degradation products (lactic and glycolic acid) are endogenous and easily metabolized. FDA-approved for numerous medical devices.[7][8]Generally biocompatible and biodegradable. Cationic nature can lead to some cytotoxicity at high concentrations.
Drug Loading & Encapsulation Efficiency Potentially very high for covalent drug conjugation via click chemistry. Encapsulation efficiency for non-covalent loading is yet to be determined.Variable, depending on the drug and encapsulation method. Typically moderate.[7]Can be high, especially for anionic drugs due to electrostatic interactions.[9]
Drug Release Mechanism Primarily through the cleavage of a linker for conjugated drugs, offering precise control. For encapsulated drugs, likely diffusion and polymer degradation.Bulk erosion of the polymer matrix, leading to sustained release. Release kinetics can be tuned by altering the lactide:glycolide ratio and molecular weight.[10]Swelling and erosion of the polymer matrix. Release can be pH-responsive due to the presence of amine groups.[11]
Functionalization High density of alkyne groups allows for extensive and versatile functionalization with targeting moieties, imaging agents, etc., via click chemistry.[12]Functionalization is possible but often requires more complex chemical modifications of the polymer backbone or end groups.The presence of amine and hydroxyl groups allows for chemical modification, though less specific than click chemistry.[11]
Stability Thermal stability will depend on the specific polymer structure. Characterization via TGA and DSC is necessary.[13]Moderate thermal stability. Nanoparticle formulations can be stable for extended periods under appropriate storage conditions.[14]Stability can be an issue, particularly in acidic environments. Cross-linking can improve stability.

Experimental Protocols for Performance Evaluation

To ensure scientific rigor, the following are detailed, step-by-step methodologies for key experiments to evaluate the performance of these polymers.

Synthesis of Drug-Loaded Nanoparticles

This section provides a protocol for the synthesis of drug-loaded PLGA nanoparticles, which can be adapted for other polymer systems.

Synthesis_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation PLGA Dissolve PLGA and hydrophobic drug Solvent in an organic solvent (e.g., dichloromethane) PLGA->Solvent Emulsification Emulsification (Sonication or Homogenization) Solvent->Emulsification Add oil phase to aqueous phase Surfactant Dissolve surfactant (e.g., PVA) Water in deionized water Surfactant->Water Water->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Washing Washing and Centrifugation Solvent_Evaporation->Washing Lyophilization Lyophilization (with cryoprotectant) Washing->Lyophilization Nanoparticles Drug-Loaded Nanoparticles Lyophilization->Nanoparticles

Caption: Workflow for the synthesis of drug-loaded PLGA nanoparticles via the oil-in-water single emulsion-solvent evaporation method.

Protocol:

  • Oil Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in a suitable organic solvent, such as dichloromethane.[2]

  • Aqueous Phase Preparation: In a separate vessel, dissolve a surfactant, like polyvinyl alcohol (PVA), in deionized water. The surfactant is crucial for stabilizing the emulsion.

  • Emulsification: Add the oil phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Wash the nanoparticles by centrifugation and resuspension in deionized water multiple times to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension with a cryoprotectant to obtain a stable powder.[1]

Determination of Drug Loading and Encapsulation Efficiency

Accurate quantification of the drug content is essential for dosage calculations and for evaluating the efficiency of the formulation process.

Formulas:

  • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[15]

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the lyophilized drug-loaded nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug.

  • Quantification: Determine the concentration of the drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Use the measured drug concentration and the initial weight of the nanoparticles to calculate the drug loading and encapsulation efficiency using the formulas above.[16]

In Vitro Drug Release Study

This experiment simulates the release of the drug from the polymer matrix in a physiological environment.

Drug_Release_Workflow Start Disperse nanoparticles in release medium (e.g., PBS) Incubation Incubate at 37°C with gentle agitation Start->Incubation Sampling Withdraw aliquots at predetermined time points Incubation->Sampling Separation Separate nanoparticles from the supernatant (e.g., centrifugation) Sampling->Separation Quantification Quantify drug concentration in the supernatant (HPLC/UV-Vis) Separation->Quantification Analysis Plot cumulative drug release vs. time Quantification->Analysis

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Dimethyl Dipropargylmalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling Dimethyl dipropargylmalonate. The information herein is structured to deliver immediate, actionable guidance, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to build a foundation of trust and safety, ensuring that your work can proceed with the highest degree of protection.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound (CAS: 63104-44-9) is a specialized reagent whose handling requires a comprehensive understanding of its constituent parts.[1] While its specific toxicological profile is not exhaustively documented, a robust safety plan can be formulated by analyzing its known GHS classifications and the hazards associated with its primary functional groups: the malonate core and, critically, the two terminal propargyl groups.

Primary Routes of Exposure:

  • Dermal (Skin) Contact

  • Ocular (Eye) Contact

  • Inhalation of Vapors or Aerosols

The primary hazards are officially documented as skin and eye irritation.[1] However, the presence of two propargyl groups necessitates a more stringent approach. Related propargyl compounds, such as propargyl alcohol, are known to be highly toxic, flammable, and reactive.[2][3][4] They can be fatal if ingested, inhaled, or absorbed through the skin and may cause severe burns.[2][5] Therefore, we must treat this compound with a level of caution appropriate for its most reactive functionalities.

Hazard ClassificationDescriptionRationale for Precaution
Skin Irritation (H315) Causes skin irritation upon direct contact.[1]Prolonged or repeated contact can lead to dermatitis. Intact skin is a critical barrier, but the propargyl functional group suggests a potential for systemic absorption, elevating the risk beyond simple irritation.
Serious Eye Irritation (H319) Causes serious, potentially damaging eye irritation.[1]Direct contact with even minute quantities can cause significant pain and injury. The eyes' mucous membranes are highly susceptible to chemical insult.
Inferred Propargyl Group Reactivity Propargyl groups are associated with high reactivity, flammability, and potential for explosive polymerization under certain conditions.[2][3]This compound must be handled away from heat, sparks, or ignition sources. Its reactivity profile demands careful storage and waste segregation to prevent inadvertent, hazardous reactions.
Inhalation Hazard While not officially classified, the malonate backbone and related compounds can cause respiratory tract irritation.[6][7]Handling in a poorly ventilated area could lead to the inhalation of vapors, causing irritation to the nose, throat, and lungs.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any quantity. This protocol is designed as a self-validating system; if any component is missing or compromised, work should not proceed.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, it is crucial to recognize that the first and most effective line of defense is an engineering control.

  • Mandate: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8][9]

  • Causality: A fume hood protects the user by continuously drawing vapors and potential aerosols away from the breathing zone, providing critical protection against respiratory exposure.[9] It also offers a physical barrier in the event of a splash or spill.

Essential PPE Ensemble
PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Double Gloving: Inner and outer pair of chemical-resistant nitrile gloves.[10][11]Rationale: The compound is a known skin irritant.[1] Nitrile provides good resistance to a variety of chemicals for splash protection.[12] Expertise: Double gloving is a field-proven best practice that provides a critical time buffer. If the outer glove is contaminated or torn, the inner glove remains as a barrier, allowing the user to safely withdraw, remove the compromised outer glove, and don a new one without breaking containment. Inspect gloves for any signs of degradation or puncture before use.[9]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant). Use a Full-Face Shield over the goggles when handling larger volumes (>50 mL) or when a significant splash hazard exists.[9][13]Rationale: this compound causes serious eye irritation.[1] Trustworthiness: Standard safety glasses are inadequate as they do not protect from splashes or vapors entering from the sides, top, or bottom.[13] Chemical splash goggles form a seal around the eyes, providing 360-degree protection. A face shield adds a further layer of protection for the entire face.[9][13]
Body Protection Flame-Resistant (FR) Lab Coat. A Chemical-Resistant Apron should be worn over the lab coat during transfers of significant quantities.Rationale: A lab coat protects skin and personal clothing from contamination.[12] Given the flammability risk associated with propargyl compounds, a flame-resistant lab coat is a necessary precaution. The apron provides an additional barrier against corrosive spills for the torso.[14]
Respiratory Protection Not required when working within a certified chemical fume hood.Rationale: The fume hood serves as the primary respiratory protection.[9] An air-purifying respirator with organic vapor cartridges may be required for emergency situations, such as a large spill outside of a fume hood, and should only be used by trained personnel as part of an established respiratory protection program.

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE. The following workflows ensure safety throughout the entire handling and disposal process.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[15]

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles/face shield.

  • Chemical Handling: Perform all manipulations deep within the fume hood with the sash at the lowest practical height. Use non-sparking tools where applicable.[5]

  • Waste Segregation: During the procedure, immediately segregate waste.

    • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][16]

    • Solid Waste: Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads) must be collected in a separate, labeled hazardous waste container.[2]

  • Decontamination: After handling, decontaminate the work surface within the fume hood.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the face shield/goggles and lab coat. Finally, remove the inner gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: A Self-Validating System

Disposal must be treated with the same rigor as handling. All waste generated is to be considered hazardous.

  • Containerization: Use only institution-approved, chemically compatible (e.g., high-density polyethylene) containers for waste collection.[16]

  • Labeling: All waste containers must be clearly labeled with: "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.[2][16] Associated hazards (Irritant, Flammable) should also be noted.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials and ignition sources, awaiting pickup.[8][16]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed chemical waste contractor.[8][10] Never pour this chemical down the drain.[10]

  • Empty Containers: The original reagent bottle is not "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate from this process must be collected as hazardous liquid waste.[16]

Experimental Workflow Visualization

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Assess Hazards & Review SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Required PPE (Double Gloves, Goggles, Lab Coat) B->C D Handle Chemical Inside Fume Hood C->D Proceed to Handling E Segregate Waste (Liquid & Solid) D->E Spill Spill Occurs D->Spill F Decontaminate Work Area E->F End of Experiment G Secure & Label Hazardous Waste Containers F->G H Doff PPE Correctly G->H J Arrange for EHS Waste Pickup G->J I Wash Hands Thoroughly H->I Spill_Response Follow Spill Response Protocol: Evacuate, Notify, Clean-up (if trained) Spill->Spill_Response

Caption: A flowchart outlining the key steps for the safe and compliant handling of this compound waste.

References

  • Proper Disposal of Propargyl-PEG4-thiol: A Guide for Labor
  • Proper Disposal of Boc-NH-PEG12-propargyl: A Guide for Labor
  • Proper Disposal of Propargyl-PEG8-NH2: A Step-by-Step Guide for Labor
  • Navigating the Disposal of Propargyl-PEG6-Boc: A Guide for Labor
  • This compound | C11H12O4 | CID 1546804. PubChem - NIH.
  • Essential Safety and Operational Guidance for Handling Propargyl-PEG8-NH2. Benchchem.
  • SAFETY DATA SHEET - Dimethyl malon
  • DIMETHYL PROPARGYLMALON
  • The Highly Toxic Chemical Propargyl Alcohol. Sinoright.
  • Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
  • SAFETY DATA SHEET - Dimethyl malon
  • Propargyl bromide, 80% solution in toluene. Apollo Scientific.
  • PROPARGYL ALCOHOL HAZARD SUMMARY. NJ.gov.
  • Personal Protective Equipment (PPE). CHEMM.
  • Propargyl alcohol - SAFETY D
  • Safety Data Sheet: Dimethyl malon
  • SAFETY DATA SHEET - Dimethyl malon
  • DIMETHYL MALON
  • DIMETHYL MALONATE CAS No 108-59-8 MATERIAL SAFETY D
  • Diethyl dipropylmalonate | C13H24O4 | CID 80168. PubChem - NIH.
  • SAFETY DATA SHEET - Diethyl dimethylmalon
  • How to Choose PPE for Chemical Work.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Personal Protective Equipment (PPE). Solubility of Things.
  • Common Personal Protective Equipment. Environmental Health & Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.